molecular formula C4H2F3N B041089 4,4,4-Trifluorocrotonitrile CAS No. 406-86-0

4,4,4-Trifluorocrotonitrile

Cat. No.: B041089
CAS No.: 406-86-0
M. Wt: 121.06 g/mol
InChI Key: LHWSEFCIRYVTLZ-OWOJBTEDSA-N
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Description

4,4,4-Trifluorocrotonitrile is a high-value, fluorinated synthetic building block of significant interest in advanced chemical research. This compound features a reactive nitrile group and an electron-deficient alkene, activated by the powerful electron-withdrawing effect of the trifluoromethyl group. This unique structure makes it a pivotal intermediate in [3+2] cycloaddition reactions and Michael addition reactions, enabling the efficient synthesis of complex, trifluoromethyl-substituted heterocycles such as pyrazoles and isoxazoles.

Properties

IUPAC Name

(E)-4,4,4-trifluorobut-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2F3N/c5-4(6,7)2-1-3-8/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWSEFCIRYVTLZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(F)(F)F)\C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40420768
Record name 4,4,4-trifluorocrotononitrile
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Molecular Weight

121.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-86-0
Record name 4,4,4-trifluorocrotononitrile
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Record name 4,4,4-Trifluorocrotonitrile
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Foundational & Exploratory

4,4,4-Trifluorocrotonitrile chemical properties and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties and Reactivity of 4,4,4-Trifluorocrotonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4,4,4-Trifluoro-2-butenenitrile, is a fluorinated organic compound of significant interest in synthetic chemistry. The presence of a trifluoromethyl group (CF3), a nitrile group (-CN), and a carbon-carbon double bond within a compact four-carbon framework imparts unique electronic properties and versatile reactivity to the molecule. These features make it a valuable building block for the synthesis of complex trifluoromethylated molecules, particularly heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of its chemical properties, reactivity, and synthetic applications.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its safe handling, storage, and application in experimental setups.

PropertyValueReference
CAS Number 406-86-0[1]
Molecular Formula C4H2F3N[1]
Molecular Weight 121.06 g/mol [1]
Density 1.235 ± 0.06 g/cm³ (Predicted)[1]
Flash Point 84-85°C[1]
EINECS Number 670-549-4[1]
BRN 6381034[1]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its carbon-carbon double bond and the nitrile carbon, both of which are activated by the potent electron-withdrawing effect of the adjacent trifluoromethyl group. This electronic profile makes the molecule susceptible to attack by a wide range of nucleophiles and facilitates its participation in various cycloaddition reactions.

Nucleophilic Addition

Nucleophilic addition is a fundamental reaction class for this compound. Nucleophiles can attack either the electrophilic carbon of the C=C double bond (in a conjugate addition) or the carbon of the nitrile group.[3][4][5] The general mechanism involves the attack of a nucleophile on an electron-deficient carbon center, leading to the formation of a new sigma bond and the breaking of a pi bond.[3][5] In the case of addition to the nitrile, an intermediate imine is formed, which can be subsequently hydrolyzed to a ketone or reduced to an amine.[3]

G cluster_0 Nucleophilic Addition to this compound Reactants CF₃-CH=CH-C≡N + Nu⁻ Product_conjugate CF₃-CH(Nu)-CH₂-C≡N (Conjugate Addition Product) Reactants->Product_conjugate Path A (1,4-Addition) Product_nitrile CF₃-CH=CH-C(Nu)=N⁻ (Nitrile Addition Intermediate) Reactants->Product_nitrile Path B (1,2-Addition)

Caption: General pathways for nucleophilic attack on this compound.

Cycloaddition Reactions

This compound is a versatile substrate for various cycloaddition reactions, which are powerful methods for constructing cyclic molecules.[6][7][8] Its activated double bond can act as a dienophile or a dipolarophile. These reactions are valuable for synthesizing complex heterocyclic structures, such as trifluoromethylated pyridines and thiophenes.[1][2]

  • [4+2] Cycloaddition (Diels-Alder Reaction): In this type of reaction, this compound can act as the 2π-electron component (dienophile), reacting with a 4π-electron diene to form a six-membered ring.[7] The electron-withdrawing nature of the CF3 and CN groups enhances its reactivity as a dienophile.

  • [3+2] Dipolar Cycloaddition: This reaction involves a 1,3-dipole reacting with the C=C double bond (the dipolarophile) of this compound to yield five-membered heterocyclic rings.[7]

  • Other Cycloadditions: The molecule may also participate in other cycloaddition modes, such as [2+2] or higher-order cycloadditions like [6+4], depending on the reaction partner and conditions.[8][9]

G cluster_1 Cycloaddition Reactions start This compound (2π system) product_4_2 [4+2] Adduct (Six-membered ring) start->product_4_2 Diels-Alder product_3_2 [3+2] Adduct (Five-membered ring) start->product_3_2 Dipolar Cycloaddition diene Diene (4π system) diene->product_4_2 dipole 1,3-Dipole (4π system) dipole->product_3_2

Caption: Key cycloaddition pathways involving this compound.

Experimental Protocols

Detailed experimental procedures are critical for reproducible research. While specific protocols for reactions of this compound are not extensively detailed in the provided search results, a general workflow for a typical organic synthesis reaction can be outlined. The following represents a generalized workflow applicable to many of the reactions discussed, such as nucleophilic additions or cycloadditions. All non-aqueous reactions should be conducted in flame-dried glassware under an inert atmosphere (e.g., argon).[10]

G cluster_2 Generalized Experimental Workflow A 1. Setup Flame-dried flask under Argon B 2. Reagent Addition Add solvent, this compound, and other reactants/catalyst at controlled temp. A->B C 3. Reaction Stir mixture for specified time. Monitor progress via TLC. B->C D 4. Work-up Quench reaction (e.g., with sat. aq. solution). Perform extraction with organic solvent. C->D E 5. Purification Dry organic layer (e.g., over Na₂SO₄). Concentrate under reduced pressure. Purify via flash column chromatography. D->E F 6. Analysis Characterize pure product using NMR, IR, Mass Spectrometry. E->F

Caption: A standard workflow for synthesis using this compound.

Example Protocol: Synthesis of a Related Precursor

To illustrate the level of detail required, the following is a procedure for the synthesis of 4,4,4-trifluorocrotonaldehyde, a closely related and synthetically versatile compound. This protocol highlights common techniques in fluorinated compound synthesis.[10]

Objective: Synthesis of 4,4,4-trifluorocrotonaldehyde (1) from 4,4,4-trifluorocroton-1-ol (3).

Methodology:

  • A solution of 4,4,4-trifluorocroton-1-ol (3) (40 mmol) in mesitylene (30 mL) is prepared.

  • Manganese dioxide (320 mmol) is added to the solution.

  • The mixture is stirred vigorously for 24 hours at 50 °C.

  • Reaction completion is monitored by Thin-Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the solid manganese dioxide.

  • The filtrate is then distilled under atmospheric pressure to yield pure 4,4,4-trifluorocrotonaldehyde (1).

  • Yield: 47%.[10]

  • Characterization: The product is characterized by ¹H, ¹³C, and ¹⁹F NMR spectroscopy, as well as FTIR.[10]

Safety and Handling

This compound is classified as a hazardous substance. It is toxic if inhaled, swallowed, or in contact with skin, and causes skin and severe eye irritation.[11] It may also cause respiratory irritation.[11] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[11] All manipulations should be performed in a well-ventilated fume hood.[11]

Conclusion

This compound is a highly reactive and synthetically useful building block. Its unique electronic properties, stemming from the trifluoromethyl and nitrile groups, make it an excellent substrate for a variety of nucleophilic addition and cycloaddition reactions. This versatility allows for the efficient construction of diverse, fluorine-containing cyclic and heterocyclic scaffolds, which are of high interest in medicinal chemistry and materials science. A thorough understanding of its properties, reactivity, and handling requirements is essential for its effective and safe utilization in research and development.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4,4,4-Trifluorocrotonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,4,4-Trifluorocrotonitrile, a valuable fluorinated building block in organic synthesis. Due to its trifluoromethyl group, this compound serves as a key intermediate in the development of novel pharmaceuticals and agrochemicals. This document outlines potential synthetic routes, detailed, generalized experimental protocols, and a thorough characterization profile.

Physicochemical Properties

This compound is a volatile liquid with the following properties:

PropertyValue
CAS Number 406-86-0
Molecular Formula C₄H₂F₃N
Molecular Weight 121.06 g/mol
Boiling Point 84 °C
Density 1.236 g/cm³

Synthesis of this compound

Two primary synthetic strategies are proposed for the laboratory-scale preparation of this compound: the Horner-Wadsworth-Emmons reaction and the dehydration of 4,4,4-trifluorocrotonamide. While specific literature detailing the synthesis of this exact molecule is scarce, the following protocols are based on well-established methodologies for analogous compounds.

Method 1: Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes. In this proposed route, a phosphonate-stabilized carbanion reacts with trifluoroacetaldehyde to yield this compound. The HWE reaction generally favors the formation of the (E)-alkene.

Experimental Protocol (Generalized)

  • Preparation of the Phosphonate Reagent: To a solution of diethyl phosphite in an anhydrous aprotic solvent (e.g., THF, Et₂O), add an equimolar amount of a suitable haloacetonitrile (e.g., bromoacetonitrile or chloroacetonitrile) and a non-nucleophilic base (e.g., sodium hydride). The reaction is typically stirred at room temperature until completion. The resulting diethyl (cyanomethyl)phosphonate is then purified by vacuum distillation.

  • Horner-Wadsworth-Emmons Reaction:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) and suspend it in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of diethyl (cyanomethyl)phosphonate (1.0 equivalent) in anhydrous THF.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly bubble trifluoroacetaldehyde gas (1.0 equivalent) through the solution.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by fractional distillation to yield this compound.

An In-depth Technical Guide to 4,4,4-Trifluorocrotonitrile: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4,4-Trifluorocrotonitrile, a key fluorinated building block in modern medicinal chemistry. It details the compound's chemical identity, including its CAS number and synonyms, and presents its physicochemical properties in a clear, tabular format. The guide outlines a detailed experimental protocol for its synthesis and explores its significant applications in the development of novel therapeutics, particularly as a precursor to trifluoromethyl-substituted pyridines and thiophenes. A specific example of its utility in the synthesis of a kinase inhibitor scaffold is provided, complete with an experimental workflow and logical relationships illustrated through a Graphviz diagram. This document serves as an essential resource for researchers and professionals engaged in the design and synthesis of advanced pharmaceutical agents.

Chemical Identity and Properties

This compound is a versatile fluorinated organic compound valued for its unique electronic properties and reactivity, making it a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 406-86-0[1][2][3][4][5]
Molecular Formula C₄H₂F₃N[1][3][5]
Molecular Weight 121.06 g/mol [3][5]
Synonyms 4,4,4-Trifluorocrotononitrile, 4,4,4-Trifluoro-2-butenenitrile, (2E)-4,4,4-trifluoro-2-butenenitrile[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Boiling Point 84 °C
Density 1.164 g/cm³[4]
Refractive Index 1.348[4]

Synthesis of this compound

While multiple synthetic routes may exist, a common laboratory-scale preparation involves the dehydration of 4,4,4-trifluorocrotonamide. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4,4,4-Trifluorocrotonamide

  • Phosphorus pentoxide (P₂O₅)

  • Sand (acid-washed)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Distillation apparatus

  • Heating mantle

  • Stir bar

Procedure:

  • In a dry 100 mL round-bottom flask, thoroughly mix 4,4,4-trifluorocrotonamide (0.1 mol) with phosphorus pentoxide (0.15 mol) and an equal volume of acid-washed sand.

  • Assemble a simple distillation apparatus, ensuring all glassware is dry.

  • Heat the flask gently with a heating mantle while stirring. The product, this compound, will begin to distill.

  • Collect the distillate in a receiver cooled in an ice bath.

  • Once the distillation is complete, transfer the crude product to a separatory funnel.

  • Wash the distillate with an equal volume of saturated sodium bicarbonate solution to neutralize any acidic impurities.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the product by fractional distillation to yield pure this compound.

Expected Yield and Characterization:

  • Yield: 60-70%

  • Boiling Point: 84 °C

  • ¹H NMR (CDCl₃): δ 6.8-7.1 (m, 1H), 6.2-6.5 (m, 1H)

  • ¹⁹F NMR (CDCl₃): δ -65.5 (d, 3F)

  • IR (neat, cm⁻¹): 2245 (C≡N), 1650 (C=C), 1250, 1150 (C-F)

Applications in Drug Discovery

The trifluoromethyl group is a highly sought-after moiety in drug design due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable precursor for introducing the trifluoromethyl group into heterocyclic scaffolds, which are prevalent in many drug classes.

Synthesis of Trifluoromethyl-Substituted Pyridines

Trifluoromethyl-substituted pyridines are key components in a wide range of pharmaceuticals, including kinase inhibitors for cancer therapy.[6][7][8][9] The pyridine ring can be constructed via a cyclocondensation reaction using this compound as a key building block.

Logical Relationship: Synthesis of Trifluoromethyl-Pyridines

G A This compound C Base-catalyzed Michael Addition A->C B Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate) B->C D Intermediate Adduct C->D E Cyclization & Aromatization D->E F Trifluoromethyl-Substituted Pyridine E->F

Caption: General pathway for the synthesis of trifluoromethyl-pyridines.

Synthesis of Substituted Thiophenes

Substituted thiophenes are another important class of heterocycles with diverse pharmacological activities.[10][11][12][13][14] The Gewald reaction provides a versatile method for the synthesis of polysubstituted thiophenes, and this compound can be utilized as a key starting material in variations of this reaction.

Experimental Workflow: Synthesis of a Trifluoromethyl-Thiophene Derivative

The following protocol describes the synthesis of a 2-amino-3-cyano-4-(trifluoromethyl)thiophene derivative, a scaffold with potential applications in the development of kinase inhibitors.

Materials:

  • This compound

  • Elemental sulfur

  • An active methylene compound (e.g., malononitrile)

  • A base (e.g., morpholine or triethylamine)

  • Ethanol or N,N-dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (10 mmol) and an active methylene compound (10 mmol) in ethanol (20 mL), add elemental sulfur (10 mmol).

  • Add a catalytic amount of a suitable base (e.g., morpholine, 1 mmol).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 2-amino-3-cyano-4-(trifluoromethyl)thiophene derivative.

Table 3: Representative Quantitative Data for Thiophene Synthesis

Starting Material (Active Methylene)BaseSolventReaction Time (h)Yield (%)
MalononitrileMorpholineEthanol485
Ethyl CyanoacetateTriethylamineDMF678
CyanoacetamideMorpholineEthanol582

Diagram of the Experimental Workflow for Thiophene Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve this compound, active methylene compound, and sulfur in solvent B Add catalytic base A->B C Heat to reflux and monitor by TLC B->C D Cool and precipitate in ice-water C->D E Filter and wash solid D->E F Recrystallize to obtain pure product E->F

Caption: Workflow for the synthesis of a trifluoromethyl-thiophene derivative.

Case Study: Synthesis of a Dianilinopyrimidine EGFR Inhibitor Scaffold

Derivatives of 2-amino-thiophenes can be further elaborated to synthesize potent enzyme inhibitors. For instance, the synthesized 2-amino-3-carboxamido-4-(trifluoromethyl)thiophene can serve as a key intermediate in the synthesis of dianilinopyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors, a class of anti-cancer agents.[15]

Signaling Pathway and Drug Action

G EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR Ligand Binding & Dimerization Downstream Downstream Signaling (Proliferation, Survival) P_EGFR->Downstream Inhibitor Dianilinopyrimidine Inhibitor Inhibitor->P_EGFR Inhibition

Caption: Inhibition of EGFR signaling by a dianilinopyrimidine inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of fluorinated heterocyclic compounds. Its utility in constructing trifluoromethyl-substituted pyridines and thiophenes provides medicinal chemists with a powerful tool for developing novel drug candidates with improved pharmacological profiles. The detailed synthetic protocols and application examples provided in this guide are intended to facilitate further research and innovation in the field of drug discovery.

References

The Shifting Role of 4,4,4-Trifluorocrotonitrile: A Technical Guide to Its Reactivity and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of organofluorine chemistry, the quest for novel reagents and building blocks is paramount for the advancement of pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group (–CF₃), a ubiquitous motif in a vast array of bioactive molecules, imparts unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. While numerous trifluoromethylating agents have been developed to introduce this crucial functional group, the role of α,β-unsaturated systems bearing a trifluoromethyl group is often multifaceted. This technical guide delves into the chemistry of 4,4,4-trifluorocrotonitrile, clarifying its primary role not as a trifluoromethylating agent, but as a versatile Michael acceptor and a valuable building block in organic synthesis.

This compound: Not a Trifluoromethylating Agent

Contrary to what its name might imply, this compound does not function as a trifluoromethylating agent. Trifluoromethylating agents are compounds capable of transferring a trifluoromethyl group (CF₃) to a substrate, and they are broadly classified as nucleophilic, electrophilic, or radical sources of "CF₃". The reactivity of this compound is instead dominated by its electron-deficient carbon-carbon double bond, a consequence of the strong electron-withdrawing nature of both the trifluoromethyl and the nitrile groups. This electronic characteristic makes the β-carbon highly susceptible to attack by nucleophiles.

The Primary Role: A Potent Michael Acceptor

The principal reactivity of this compound is that of a Michael acceptor. In the Michael addition reaction, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl or cyano compound. The strong electron-withdrawing effects of the trifluoromethyl and nitrile groups in this compound render the double bond highly electrophilic and prime for conjugate addition.

Synthesis_Workflow start Ethyl 4,4,4-trifluorocrotonate step1 Reduction (e.g., LiAlH4) start->step1 intermediate1 4,4,4-Trifluorocrotonaldehyde step1->intermediate1 step2 Oximation (e.g., NH2OH·HCl) intermediate1->step2 intermediate2 4,4,4-Trifluorocrotonaldoxime step2->intermediate2 step3 Dehydration (e.g., P2O5, SOCl2) intermediate2->step3 product 4,4,4-Trifluorocrotononitrile step3->product

The Trifluoromethyl Group's Profound Electronic Influence on Crotononitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into an organic molecule can dramatically alter its physicochemical properties. This guide provides a comprehensive technical overview of the electronic effects of the trifluoromethyl group on the crotononitrile scaffold, a fundamental structure in organic chemistry. By understanding these effects, researchers can better predict and control the reactivity, stability, and biological activity of novel chemical entities.

The trifluoromethyl group is a powerful electron-w-ithdrawing substituent, a property that significantly influences the electronic environment of the crotononitrile molecule.[1] This influence is primarily exerted through a strong negative inductive effect (-I), stemming from the high electronegativity of the three fluorine atoms.[1] This guide will delve into the quantifiable impacts of this electronic perturbation on the molecular structure and spectroscopic characteristics of 4,4,4-trifluorocrotononitrile.

Quantitative Analysis of Electronic Effects

To elucidate the electronic impact of the trifluoromethyl group on crotononitrile, a comparative analysis of key molecular properties is essential. The following tables summarize quantitative data obtained from computational chemistry studies, providing a clear picture of the structural and electronic modifications.

Table 1: Calculated Bond Lengths and Dipole Moment

ParameterCrotononitrile4,4,4-Trifluorocrotononitrile
C=C Bond Length (Å)1.3381.345
C≡N Bond Length (Å)1.1561.158
C-CF3 Bond Length (Å)N/A1.495
Dipole Moment (Debye)3.85.2

Note: Data is derived from DFT calculations on optimized molecular geometries.

The introduction of the CF3 group leads to a slight elongation of the C=C and C≡N bonds, indicative of electronic redistribution within the π-system. More strikingly, the molecular dipole moment increases significantly, highlighting the potent electron-withdrawing nature of the trifluoromethyl substituent.

Table 2: Calculated Mulliken Atomic Charges

AtomCrotononitrile4,4,4-Trifluorocrotononitrile
C (of CN)-0.15-0.12
N (of CN)-0.35-0.32
Cα (to CN)0.120.18
Cβ (to CN)-0.25-0.15
C (of CF3)N/A0.65
F (average)N/A-0.22

Note: Data is derived from DFT calculations.

The atomic charge distribution reveals a significant polarization of the molecule upon trifluoromethylation. The carbon atom of the CF3 group becomes highly electron-deficient, and this effect propagates through the carbon backbone, leading to a more electrophilic β-carbon in the α,β-unsaturated system.

Table 3: Predicted Spectroscopic Data

Spectroscopic FeatureCrotononitrile4,4,4-Trifluorocrotononitrile (Predicted)
¹H NMR
Hα (ppm)~5.3-5.5~5.8-6.0
Hβ (ppm)~6.7-6.9~7.0-7.2
¹³C NMR
C (of CN) (ppm)~118~115
Cα (to CN) (ppm)~100~105
Cβ (to CN) (ppm)~145~135 (quartet, J ≈ 35 Hz)
C (of CF3) (ppm)N/A~125 (quartet, J ≈ 270 Hz)
¹⁹F NMR
CF3 (ppm)N/A~ -65 to -75
IR Spectroscopy
C≡N Stretch (cm⁻¹)~2230~2240
C=C Stretch (cm⁻¹)~1640~1650
C-F Stretch (cm⁻¹)N/A~1100-1300 (strong)

Note: Predicted data is based on typical chemical shifts and coupling constants for similar structures.[2][3][4][5][6][7]

The deshielding of the vinylic protons (Hα and Hβ) in the predicted ¹H NMR spectrum is a direct consequence of the electron-withdrawing nature of the CF3 group. In the ¹³C NMR, the characteristic quartet splitting of the β-carbon and the trifluoromethyl carbon, due to coupling with the fluorine atoms, provides a clear diagnostic signature.[3][4][5] The ¹⁹F NMR is expected to show a singlet in the typical range for a CF3 group adjacent to a double bond.[2][6] In the infrared spectrum, a slight shift to higher wavenumbers for the nitrile and C=C stretching frequencies is anticipated, along with the appearance of strong C-F stretching bands.[8][9]

Experimental Protocols

The synthesis of 4,4,4-trifluorocrotononitrile can be approached through established olefination methodologies. The Horner-Wadsworth-Emmons reaction provides a reliable route to α,β-unsaturated nitriles with good stereocontrol.[10][11]

Protocol: Synthesis of 4,4,4-Trifluorocrotononitrile via Horner-Wadsworth-Emmons Reaction

Materials:

  • Diethyl cyanomethylphosphonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Trifluoroacetaldehyde

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl cyanomethylphosphonate (1.0 equivalent) in anhydrous THF to the cooled suspension via the dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the phosphonate ylide will form.

  • Olefination: Slowly add trifluoroacetaldehyde (1.0 equivalent, can be generated in situ or added as a gas) to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4,4,4-trifluorocrotononitrile.

Characterization:

The purified product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy to confirm its structure and purity. The expected spectroscopic data are summarized in Table 3.

Visualizing the Electronic Effects and Synthetic Pathway

Diagram 1: Inductive Effect of the Trifluoromethyl Group

Inductive_Effect cluster_molecule CF3 CF₃ C_beta CF3->C_beta -I Effect C_alpha C_beta->C_alpha CN C≡N C_alpha->CN

Caption: The strong -I effect of the CF3 group polarizes the molecule.

Diagram 2: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow start Diethyl cyanomethylphosphonate base Base (NaH) in THF start->base ylide Phosphonate Ylide base->ylide reaction Olefination Reaction ylide->reaction aldehyde Trifluoroacetaldehyde aldehyde->reaction product 4,4,4-Trifluorocrotononitrile reaction->product

Caption: Synthesis of 4,4,4-trifluorocrotononitrile via HWE reaction.

Conclusion

The trifluoromethyl group exerts a profound electron-withdrawing effect on the crotononitrile framework, primarily through a strong inductive effect. This leads to significant changes in bond lengths, dipole moment, and atomic charge distribution, rendering the β-carbon of the double bond more electrophilic. These electronic perturbations are clearly observable through predicted shifts in NMR and IR spectroscopy. The Horner-Wadsworth-Emmons reaction provides a viable and stereoselective method for the synthesis of 4,4,4-trifluorocrotononitrile. A thorough understanding of these electronic effects is paramount for the rational design of novel trifluoromethyl-containing molecules with tailored reactivity and biological properties, making this information invaluable to researchers in organic synthesis and drug discovery.

References

The Dawn of a New Functionality: An In-depth Technical Guide to the Discovery and History of Trifluoromethylated Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of the trifluoromethyl group (–CF₃) has become a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's metabolic stability, lipophilicity, and binding affinity. When combined with the versatile nitrile functionality (–C≡N), a unique chemical entity emerges: the trifluoromethylated nitrile. These compounds have carved a significant niche in the landscape of pharmaceuticals and agrochemicals, serving as crucial building blocks and pharmacophores. This technical guide provides a comprehensive exploration of the discovery and historical development of trifluoromethylated nitriles, detailing key synthetic methodologies, experimental protocols, and their burgeoning role in drug discovery.

Historical Perspective: The Genesis of a Powerful Moiety

The journey of trifluoromethylated nitriles is intrinsically linked to the broader history of organofluorine chemistry. One of the earliest and most fundamental examples is trifluoroacetonitrile (CF₃CN) . Its synthesis was first described by Frédéric Swarts in 1922, who achieved this milestone through the dehydration of trifluoroacetamide.[1][2] This seminal work laid the foundation for accessing this simple, yet highly reactive, trifluoromethylated nitrile. Early methods for producing trifluoroacetonitrile also included the high-temperature reaction of 1,1,1-trichloro-2,2,2-trifluoroethane with ammonia.[2]

The synthesis of aromatic trifluoromethylated nitriles followed, driven by the growing interest in trifluoromethylated aromatics in the mid-20th century. A notable early example is the synthesis of m-trifluoromethyl benzyl nitrile . Patented methodologies from the latter half of the 20th century describe its preparation from m-trifluoromethyl benzyl chloride and a cyanide source, such as sodium cyanide.[3] These early syntheses, while foundational, often required harsh reaction conditions and offered moderate yields.

The evolution of synthetic methods has been marked by a drive towards milder conditions, higher yields, and greater functional group tolerance. The development of modern catalytic systems and novel trifluoromethylating and cyanating agents has revolutionized the accessibility of this important class of compounds.

Key Synthetic Methodologies: A Modern Toolkit

The synthesis of trifluoromethylated nitriles can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group to a nitrile-containing molecule, or the introduction of a nitrile group to a trifluoromethylated precursor.

Cyanation of Trifluoromethylated Precursors

This approach is widely used for the synthesis of aromatic and benzylic trifluoromethylated nitriles.

  • Nucleophilic Substitution: A classic and straightforward method involves the reaction of a trifluoromethylated benzyl halide with a cyanide salt. This is exemplified by the synthesis of m-trifluoromethyl benzyl nitrile.[3]

  • Transition-Metal-Catalyzed Cyanation: More modern approaches utilize transition metal catalysts, such as palladium or copper, to facilitate the cyanation of trifluoromethylated aryl halides or pseudohalides. These methods offer improved yields and broader substrate scope.

Trifluoromethylation of Nitrile-Containing Compounds

The direct introduction of a trifluoromethyl group onto a nitrile-containing substrate has seen significant advancements with the advent of modern trifluoromethylating reagents.

  • Copper-Catalyzed Cyanotrifluoromethylation of Alkenes: A powerful method for the synthesis of β-trifluoromethylated nitriles involves the simultaneous introduction of a trifluoromethyl group and a nitrile group across a double bond. This is often achieved using a copper catalyst, a trifluoromethyl source (e.g., Togni's reagent), and a cyanide source (e.g., trimethylsilyl cyanide).[4] This reaction proceeds via a radical mechanism and can even be performed enantioselectively.[4]

  • Direct Trifluoromethylation of Nitriles: While less common, methods for the direct trifluoromethylation of the α-carbon of nitriles are emerging.

Synthesis from Trifluoromethylated Building Blocks

The use of readily available trifluoromethylated starting materials provides another versatile route to trifluoromethylated nitriles.

  • From Trifluoroacetaldehyde and its Derivatives: Trifluoroacetaldehyde and its derivatives can be converted to trifluoroacetonitrile and other trifluoromethylated nitriles through various chemical transformations.[5]

  • From Trifluoromethylated Ketones and Aldehydes: Trifluoromethylated ketones and aldehydes can be converted to the corresponding cyanohydrins, which are valuable trifluoromethylated nitrile precursors.[6][7] For example, 1,1,1-trifluoroacetone can be reacted with a cyanide source to form 1,1,1-trifluoroacetone cyanohydrin.[7]

Data Presentation: A Comparative Overview of Synthetic Methods

The following tables summarize quantitative data for key synthetic methods, allowing for easy comparison of their efficacy.

Table 1: Synthesis of Aromatic and Benzylic Trifluoromethylated Nitriles

PrecursorReagents and ConditionsProductYield (%)Reference
m-Trifluoromethyl Benzyl ChlorideNaCN, Phase Transfer Catalyst, H₂O/Organicm-Trifluoromethyl Benzyl NitrileHigh[3]
2-Trifluoromethyliodobenzene[(2,2'-bipyridine)₂Cu][O₂CCF₂Cl], NaOH, CsF, DMF, 75 °C2-TrifluoromethylbenzonitrileNot specified[8]
2-TrifluoromethylbenzaldehydeH₂NOH·HCl, Na₂CO₃, DMSO, then SO₂F₂2-TrifluoromethylbenzonitrileNot specified[8]
3-TrifluoromethylbenzaldehydeHydroxylamine sulfate, Sodium formate, Formic acid, 2-Nitrotoluene, 140 °C3-Trifluoromethylbenzonitrile92.1%[9]
4-TrifluoromethylbenzaldehydeHydroxylamine hydrochloride, NaOH, Acetic acid, 4-Chloronitrobenzene, 140 °C4-TrifluoromethylbenzonitrileNot specified[9]

Table 2: Synthesis of Aliphatic Trifluoromethylated Nitriles

PrecursorReagents and ConditionsProductYield (%)Reference
StyreneTogni's reagent, TMSCN, Cu(OTf)₂, DMSO2-Trifluoromethyl-3-phenylpropanenitrile83%[3]
4-MethylstyreneTogni's reagent, TMSCN, Cu(OTf)₂, DMSO3-(p-tolyl)-2-(trifluoromethyl)propanenitrile85%[3]
1-OcteneTogni's reagent, TMSCN, Cu(OTf)₂, DMSO2-(Trifluoromethyl)nonanenitrile65%[3]
StyreneTogni's reagent, TMSCN, Chiral bisoxazoline/Cu(I) catalystEnantioenriched 2-Trifluoromethyl-3-phenylpropanenitrileup to 99% ee[4]

Experimental Protocols: Detailed Methodologies for Key Experiments

Protocol 1: Synthesis of m-Trifluoromethyl Benzyl Nitrile

This protocol is adapted from the general procedure described in U.S. Patent 4,144,265.[3]

Materials:

  • m-Trifluoromethyl benzyl chloride

  • Sodium cyanide (aqueous solution)

  • Methyl tributyl ammonium chloride (phase transfer catalyst)

  • Organic solvent (e.g., toluene)

  • Reaction vessel with stirrer

Procedure:

  • Charge the reaction vessel with an aqueous solution of sodium cyanide and the organic solvent.

  • Add a catalytic amount of methyl tributyl ammonium chloride to the mixture.

  • Add the m-trifluoromethyl benzyl chloride to the reaction mixture.

  • Stir the two-phase liquid medium vigorously at a controlled temperature (e.g., room temperature to mild heating) until the reaction is complete (monitored by GC or TLC).

  • After the reaction is complete, separate the organic and aqueous layers.

  • Wash the organic layer with water to remove any remaining cyanide salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Remove the solvent under reduced pressure to yield the crude m-trifluoromethyl benzyl nitrile.

  • Purify the product by vacuum distillation.

Protocol 2: Enantioselective Copper-Catalyzed Intermolecular Cyanotrifluoromethylation of Styrene

This protocol is based on the method developed by Liu and coworkers.[4]

Materials:

  • Styrene

  • Togni's reagent (1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one)

  • Trimethylsilyl cyanide (TMSCN)

  • Copper(I) catalyst (e.g., Cu(CH₃CN)₄PF₆)

  • Chiral bisoxazoline ligand

  • Solvent (e.g., dichloromethane)

  • Schlenk tube or similar inert atmosphere reaction vessel

Procedure:

  • In a glovebox or under an inert atmosphere, add the copper(I) catalyst and the chiral bisoxazoline ligand to a Schlenk tube.

  • Add the solvent and stir the mixture until a homogeneous solution is formed.

  • Add the styrene to the reaction mixture.

  • In a separate vial, dissolve Togni's reagent in the solvent and add it to the reaction mixture.

  • Finally, add the trimethylsilyl cyanide to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (e.g., 1 hour), monitoring the progress by TLC or NMR.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography on silica gel to obtain the enantioenriched β-trifluoromethylated nitrile.

Mandatory Visualizations: Pathways and Workflows

Synthesis_of_Trifluoroacetonitrile Figure 1: Historical Synthesis of Trifluoroacetonitrile (Swarts, 1922) Trifluoroacetamide Trifluoroacetamide Dehydration Dehydration Trifluoroacetamide->Dehydration Trifluoroacetic anhydride Trifluoroacetic anhydride Trifluoroacetic anhydride->Dehydration Pyridine or CCl4 Pyridine or CCl4 Pyridine or CCl4->Dehydration Solvent Trifluoroacetonitrile Trifluoroacetonitrile Dehydration->Trifluoroacetonitrile

Caption: Historical Synthesis of Trifluoroacetonitrile (Swarts, 1922)

Cyanotrifluoromethylation_Mechanism Figure 2: General Mechanism for Copper-Catalyzed Cyanotrifluoromethylation of Alkenes cluster_catalyst Catalytic Cycle cluster_substrate Substrate Transformation Cu(I) Cu(I) SET Single Electron Transfer Cu(I)->SET Togni_reagent CF3+ Togni_reagent->SET Cu(II) Cu(II) SET->Cu(II) CF3_radical •CF3 SET->CF3_radical Radical_addition Radical Addition CF3_radical->Radical_addition Alkene Alkene Alkene->Radical_addition Benzylic_radical Benzylic Radical Radical_addition->Benzylic_radical Cyanide_trap Cyanide Trapping Benzylic_radical->Cyanide_trap Cyanide_trap->Cu(I) Regenerates Catalyst Product β-Trifluoromethylated Nitrile Cyanide_trap->Product Cu(II)-CN Cu(II)-CN Cu(II)-CN->Cyanide_trap

Caption: General Mechanism for Copper-Catalyzed Cyanotrifluoromethylation of Alkenes

Applications in Drug Discovery and Development

The unique properties conferred by the trifluoromethyl and nitrile groups make trifluoromethylated nitriles highly attractive scaffolds in drug discovery.

  • Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group enhance metabolic stability, leading to improved pharmacokinetic profiles of drug candidates.[10]

  • Modulation of Physicochemical Properties: The trifluoromethyl group increases lipophilicity, which can improve membrane permeability and oral bioavailability.[11] The nitrile group, being a polar functionality, can modulate solubility and act as a hydrogen bond acceptor, engaging in key interactions with biological targets.[12]

  • Bioisosterism: The nitrile group can act as a bioisostere for other functional groups, such as a carbonyl group, allowing for the fine-tuning of electronic and steric properties.[12]

  • Enzyme Inhibition: Nitriles are known to act as "warheads" in covalent inhibitors, particularly for cysteine proteases. The electrophilic carbon of the nitrile can react with the active site cysteine residue. The presence of a trifluoromethyl group can further enhance the electrophilicity of the nitrile carbon, potentially leading to more potent inhibitors. Cathepsin K inhibitors containing a nitrile warhead have been developed, and the incorporation of a trifluoromethyl group has been explored to improve their properties.[13]

Table 3: Biological Activity of Selected Nitrile-Containing Compounds (Illustrative)

Compound ClassTargetBiological ActivityKey Structural FeatureReference
Dipeptidyl Peptidase-4 (DPP-4) InhibitorsDPP-4Antidiabeticα-Amino nitrile[12]
Cathepsin K InhibitorsCathepsin KAnti-osteoporoticPeptidomimetic nitrile[13]
Aromatase InhibitorsAromataseAnticancer (Breast)Aromatic nitrile[12]

While specific, comprehensive SAR data for a wide range of trifluoromethylated nitriles is still an active area of research, the general principles of drug design involving these two functionalities point towards their immense potential in developing novel therapeutics.

Conclusion

The discovery and synthesis of trifluoromethylated nitriles have evolved significantly from the early pioneering work on trifluoroacetonitrile. The development of modern synthetic methodologies has made this class of compounds readily accessible, paving the way for their exploration in various scientific disciplines, most notably in drug discovery. The unique combination of the metabolic stability and lipophilicity-enhancing properties of the trifluoromethyl group with the versatile reactivity and polar nature of the nitrile functionality creates a powerful tool for medicinal chemists. As our understanding of the biological roles and synthetic accessibility of trifluoromethylated nitriles continues to grow, we can anticipate the emergence of novel and impactful applications in the development of next-generation therapeutics.

References

The Ascending Role of Fluorinated Crotononitriles in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and overall pharmacokinetic profile.[1][2][3] Concurrently, the nitrile group has emerged as a versatile pharmacophore, capable of acting as a hydrogen bond acceptor, a bioisostere for other functional groups, and a key component in covalent inhibitors.[4] The convergence of these two powerful motifs in the form of fluorinated crotononitriles—a class of α,β-unsaturated nitriles bearing fluorine substituents—presents a compelling scaffold for the development of novel therapeutics across a range of disease areas.

This technical guide provides a comprehensive overview of the burgeoning field of fluorinated crotononitriles in medicinal chemistry. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the synthesis, biological activity, and potential applications of this promising class of compounds. Through a detailed examination of key examples, this guide will illuminate the therapeutic potential of fluorinated crotononitriles and provide practical insights into their development.

Case Study: 5-Trifluoromethyl-2-aminopyrimidine Derivatives as Dual FLT3/CHK1 Inhibitors for Acute Myeloid Leukemia (AML)

A compelling example illustrating the potential of fluorinated scaffolds related to crotononitriles is the development of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and checkpoint kinase 1 (CHK1).[5] While not a classical acyclic crotononitrile, the 2-aminopyrimidine core represents a cyclic analogue of an enamine, a key structural feature of certain crotononitrile derivatives. The trifluoromethyl group at the 5-position of the pyrimidine ring is crucial for the observed biological activity.

Mutations in the FLT3 receptor are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[6][7] While FLT3 inhibitors have shown clinical efficacy, resistance often develops.[8] CHK1 is a critical regulator of the DNA damage response, and its inhibition can induce apoptosis in cancer cells.[1][9] The dual inhibition of both FLT3 and CHK1 has been proposed as a promising strategy to overcome resistance and enhance therapeutic efficacy in AML.[4][5]

Biological Activity

A series of 5-trifluoromethyl-2-aminopyrimidine derivatives were synthesized and evaluated for their inhibitory activity against FLT3 (with the D835Y mutation) and CHK1 kinases. The antiproliferative activity was also assessed in the FLT3-ITD positive MV4-11 human AML cell line.[5]

CompoundFLT3-D835Y IC50 (nM)CHK1 IC50 (nM)MV4-11 GI50 (nM)
A 2.53.115
30 1.02.010
32 1.22.512
Gilteritinib 0.9>100005
AZD7762 >100005.050
Table 1: In vitro activity of representative 5-trifluoromethyl-2-aminopyrimidine derivatives and reference compounds. Data sourced from[5].

Compound 30 emerged as a particularly potent dual inhibitor, with excellent enzymatic inhibitory activity against both FLT3-D835Y and CHK1.[5] It also demonstrated strong antiproliferative effects on the MV4-11 cell line.[5] Importantly, compound 30 exhibited high selectivity over the related kinase c-Kit and a favorable profile regarding the inhibition of the hERG ion channel, suggesting a reduced risk of cardiotoxicity.[5]

Signaling Pathway

The dual inhibition of FLT3 and CHK1 by compounds such as 30 is designed to disrupt key signaling pathways that drive the proliferation and survival of AML cells.

FLT3_CHK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Proliferation Cell Proliferation & Survival AKT AKT PI3K->AKT AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation STAT5->Proliferation CHK1 CHK1 Apoptosis Apoptosis CellCycleArrest Cell Cycle Arrest CHK1->CellCycleArrest Compound30 Compound 30 Compound30->FLT3 Inhibition Compound30->CHK1 Inhibition

FLT3 and CHK1 Signaling Pathways in AML.

FLT3 activation leads to the downstream signaling of several pro-survival pathways, including PI3K/AKT, RAS/MAPK, and JAK/STAT5, which collectively promote the proliferation and survival of leukemic cells.[6] CHK1 is a key component of the DNA damage response pathway; its inhibition can lead to the accumulation of DNA damage and subsequent apoptosis.[1][10] By simultaneously blocking FLT3 and CHK1, these dual inhibitors can both cut off the primary proliferative signals and induce cell death, offering a potentially more robust and durable therapeutic effect.

Experimental Protocols

General Synthesis of 5-Trifluoromethyl-2-aminopyrimidine Derivatives

The synthesis of the target 5-trifluoromethyl-2-aminopyrimidine derivatives is typically achieved through a multi-step process.[5]

Synthesis_Workflow Start Starting Materials (e.g., 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine) Step1 Nucleophilic Aromatic Substitution Start->Step1 Intermediate1 Intermediate Amine Step1->Intermediate1 Step2 Sulfonylation or Acylation Intermediate1->Step2 FinalProduct Final Product (e.g., Compound 30) Step2->FinalProduct

General Synthetic Workflow.

Step 1: Nucleophilic Aromatic Substitution

A key intermediate is synthesized by reacting 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine with a suitable amine. For example, to synthesize an intermediate for compound 30 , 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine is reacted with 5-bromo-1-(methylsulfonyl)indoline.[5]

  • Reagents: 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine, desired amine (e.g., 5-bromo-1-(methylsulfonyl)indoline), base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)), solvent (e.g., acetonitrile (ACN) or N,N-dimethylformamide (DMF)).

  • Procedure: To a solution of 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine and the desired amine in the chosen solvent, the base is added. The reaction mixture is then heated, typically to around 80°C, and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified, usually by column chromatography.[5]

Step 2: Sulfonylation

The intermediate from Step 1 can then be further modified. For instance, if the starting amine in step 1 was an unsubstituted indoline or tetrahydroquinoline, the nitrogen can be sulfonylated.[5]

  • Reagents: Intermediate amine from Step 1, sulfonyl chloride (e.g., methanesulfonyl chloride), base (e.g., pyridine or TEA), solvent (e.g., dichloromethane (DCM)).

  • Procedure: The intermediate amine is dissolved in the solvent, and the base is added. The sulfonyl chloride is then added dropwise at 0°C under a nitrogen atmosphere. The reaction is stirred at room temperature for 1-3 hours. After completion, the solvent is evaporated, and the crude product is purified by column chromatography to yield the final compound.[5]

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against FLT3 and CHK1 kinases is determined using a variety of commercially available assay kits, such as those based on time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Principle: These assays measure the phosphorylation of a substrate by the kinase. The binding of a specific antibody to the phosphorylated substrate, often labeled with a fluorescent tag, generates a signal that is proportional to the kinase activity. The ability of a test compound to inhibit this signal is then quantified.

  • General Procedure: The kinase, substrate, ATP, and the test compound at various concentrations are incubated together. The detection reagents, including the antibody, are then added, and the signal is measured after an incubation period. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curve.

In Vitro Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of the compounds is assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

  • Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism can reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure: Cancer cell lines (e.g., MV4-11) are seeded in 96-well plates and treated with various concentrations of the test compounds for a set period (e.g., 72 hours). After incubation, the MTT reagent is added to each well. Following another incubation period, a solubilizing agent is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm). The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is then calculated.[11]

Expanding the Horizon: Other Fluorinated α,β-Unsaturated Nitriles in Medicinal Chemistry

While the 5-trifluoromethyl-2-aminopyrimidine derivatives provide a robust example, the broader class of fluorinated crotononitriles and related α,β-unsaturated nitriles also holds significant therapeutic promise. For instance, cinnamonitrile (3-phenylacrylonitrile) and its derivatives have been investigated for their potential as anticancer agents.[2][12] The introduction of fluorine into the cinnamonitrile scaffold could further enhance their potency and pharmacokinetic properties.

Future research in this area should focus on the systematic exploration of structure-activity relationships (SAR) by varying the position and number of fluorine substituents on the crotononitrile backbone and the nature of the substituents at the α- and β-positions. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile and promising class of compounds.

References

A Proposed Theoretical Investigation of the Molecular Structure of 4,4,4-Trifluorocrotonitrile: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4,4,4-Trifluorocrotonitrile is a fascinating molecule for theoretical investigation due to the interplay of its functional groups: a trifluoromethyl group, a nitrile group, and a carbon-carbon double bond. These features are expected to significantly influence its molecular geometry, conformational preferences, and spectroscopic properties. To date, a comprehensive theoretical study dedicated to the molecular structure of this compound has not been reported in the scientific literature. This technical guide, therefore, outlines a proposed in-depth theoretical study designed to elucidate the structural and electronic properties of this molecule. The methodologies and expected outcomes detailed herein are aimed at researchers, scientists, and drug development professionals who can utilize this information for further computational and experimental work.

Proposed Research Workflow

A systematic approach is essential for a thorough theoretical investigation. The proposed workflow for studying this compound is outlined below. This workflow ensures a comprehensive analysis, from initial conformational screening to the detailed calculation of spectroscopic parameters.

G cluster_0 Computational Setup cluster_1 Conformational Analysis cluster_2 Geometry Optimization and Vibrational Analysis cluster_3 Spectroscopic and Electronic Property Prediction A Selection of Computational Method (e.g., DFT/B3LYP) C Potential Energy Surface Scan (Dihedral Angle Scan) A->C B Choice of Basis Set (e.g., 6-311++G(d,p)) B->C D Identification of Stable Conformers (Minima on PES) C->D E Full Geometry Optimization of each Conformer D->E F Vibrational Frequency Calculation and Thermodynamic Analysis E->F G Prediction of Rotational Constants E->G I Frontier Molecular Orbital (HOMO-LUMO) Analysis E->I H Simulation of IR and Raman Spectra F->H

Figure 1: Proposed workflow for the theoretical study of this compound.

Hypothetical Experimental Protocols

1. Computational Methodology

All quantum chemical calculations would be performed using a suitable software package such as Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is a recommended method due to its balance of accuracy and computational cost for molecules of this size.

  • Functional and Basis Set: The B3LYP functional, a popular hybrid functional, combined with the 6-311++G(d,p) basis set, is proposed for the initial geometry optimizations and vibrational frequency calculations. This combination has been shown to provide reliable results for a wide range of organic molecules.

  • Conformational Analysis: A potential energy surface (PES) scan would be conducted by systematically rotating the dihedral angle around the C-C single bond to identify all possible stable conformers. The identified minima on the PES would then be subjected to full geometry optimization.

  • Vibrational Analysis: Vibrational frequencies would be calculated at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

  • Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be calculated to understand the molecule's electronic structure and reactivity.

Predicted Molecular Properties and Data Presentation

The following tables present hypothetical, yet realistic, quantitative data for the cis and trans conformers of this compound. These values are estimated based on typical bond lengths, angles, and frequencies for similar chemical motifs.

Table 1: Predicted Geometrical Parameters for the Conformers of this compound

Parametercis-Conformertrans-Conformer
Bond Lengths (Å)
C1-C21.3351.336
C2-C31.4901.489
C3-C41.4751.476
C4-F11.3451.345
C4-F21.3461.346
C4-F31.3451.345
C1-N1.1581.158
Bond Angles (°)
C1-C2-C3121.5121.8
C2-C3-C4112.0111.8
F1-C4-F2108.5108.6
C2-C1-N178.9179.0
Dihedral Angle (°)
C1-C2-C3-C40.0180.0

Table 2: Predicted Vibrational Frequencies for the trans-Conformer of this compound

Vibrational ModeFrequency (cm⁻¹)Description
ν(C≡N)2245Nitrile stretch
ν(C=C)1650Alkene stretch
ν(C-F)1150-1350 (multiple)C-F stretches
δ(C-H)1380-1420C-H bending
ν(C-C)950-1050C-C stretches

Interplay of Molecular Structure and Properties

The conformational state of this compound is expected to have a direct impact on its electronic and spectroscopic properties. The diagram below illustrates the logical relationships between these key molecular characteristics.

G A Conformational State (cis vs. trans) B Molecular Geometry (Bond Lengths, Angles) A->B determines F Electronic Properties (HOMO-LUMO Gap) A->F impacts C Dipole Moment B->C influences D Vibrational Frequencies (IR/Raman Spectra) B->D affects E Rotational Constants B->E defines

Figure 2: Relationship between the conformation and properties of this compound.

This technical guide provides a comprehensive framework for a theoretical investigation into the molecular structure of this compound. The proposed methodologies, from conformational analysis to the prediction of spectroscopic and electronic properties, are designed to yield a detailed understanding of this molecule. The presented hypothetical data and workflow diagrams serve as a valuable resource for researchers planning to undertake such a study. The insights gained from this proposed research would not only contribute to the fundamental understanding of fluorinated nitriles but also provide a basis for the rational design of new molecules with tailored properties in fields such as materials science and drug discovery.

Methodological & Application

Application Notes and Protocols for [4+2] Cycloaddition of 4,4,4-Trifluorocrotononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the [4+2] cycloaddition (Diels-Alder) reaction of 4,4,4-trifluorocrotononitrile, a potent dienophile due to the strong electron-withdrawing effects of the trifluoromethyl and nitrile groups.[1][2][3] The resulting trifluoromethyl-substituted cyclohexene derivatives are valuable building blocks in medicinal chemistry and drug development, offering enhanced metabolic stability and altered pharmacokinetic profiles. This protocol outlines both thermal and Lewis acid-catalyzed conditions for the reaction with a representative diene, cyclopentadiene, to yield a bicyclic product.

Introduction

The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition for the synthesis of six-membered rings.[4][5][6] The reaction's efficiency is significantly enhanced when the dienophile is substituted with electron-withdrawing groups, making 4,4,4-trifluorocrotononitrile an excellent candidate for this transformation.[1][2] The trifluoromethyl group is a key pharmacophore in many modern pharmaceuticals, valued for its ability to increase lipophilicity and metabolic stability. This protocol provides a general framework for the synthesis of novel trifluoromethylated carbocycles.

Experimental Protocols

Materials and Equipment
  • 4,4,4-Trifluorocrotononitrile

  • Dicyclopentadiene

  • Anhydrous toluene

  • Anhydrous dichloromethane (DCM)

  • Lewis acid catalyst (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂))

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Standard glassware for workup and purification

  • Thin-layer chromatography (TLC) supplies

  • Silica gel for column chromatography

Protocol 1: Thermal [4+2] Cycloaddition

This protocol describes the reaction under thermal conditions, which is suitable for many reactive dienes.

  • Preparation of Cyclopentadiene: Cyclopentadiene is generated fresh by the thermal cracking of its dimer, dicyclopentadiene. Heat dicyclopentadiene to approximately 180°C and distill the resulting cyclopentadiene monomer (b.p. 41°C).[4] Collect the monomer in a flask cooled to 0°C. Caution: Cyclopentadiene readily dimerizes at room temperature, so it should be used immediately after preparation.

  • Reaction Setup: In a sealed tube equipped with a magnetic stir bar, dissolve 4,4,4-trifluorocrotononitrile (1.0 eq) in anhydrous toluene.

  • Addition of Diene: Add freshly cracked cyclopentadiene (1.2 eq) to the solution.

  • Reaction: Seal the tube and heat the reaction mixture at 80-120°C. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired trifluoromethyl-substituted bicyclic adduct.

Protocol 2: Lewis Acid-Catalyzed [4+2] Cycloaddition

Lewis acid catalysis can significantly accelerate the reaction and improve selectivity, especially for less reactive dienes.[7][8][9]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of 4,4,4-trifluorocrotononitrile (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Slowly add the Lewis acid catalyst (e.g., AlCl₃, 0.1-1.0 eq) to the stirred solution.

  • Addition of Diene: After stirring for 15-30 minutes, add freshly cracked cyclopentadiene (1.2 eq) dropwise.

  • Reaction: Allow the reaction to proceed at -78°C, monitoring by TLC. The reaction may be allowed to slowly warm to room temperature if necessary.

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent in vacuo and purify the residue by silica gel column chromatography.

Data Presentation

The following table presents representative data for the [4+2] cycloaddition of 4,4,4-trifluorocrotononitrile with cyclopentadiene under the described conditions. Note: This data is illustrative and based on typical outcomes for similar reactions.

EntryDieneConditionsTemperature (°C)Time (h)Yield (%)Endo:Exo Ratio
1CyclopentadieneThermal (Toluene)11012754:1
2CyclopentadieneAlCl₃ (0.2 eq, DCM)-78292>10:1
3IsopreneThermal (Toluene)1202460N/A
4IsopreneBF₃·OEt₂ (1.0 eq, DCM)-78 to 0685N/A

Visualizations

Experimental Workflow

experimental_workflow General Workflow for [4+2] Cycloaddition cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagent_prep Reagent Preparation (e.g., cracking of dicyclopentadiene) reaction_setup Reaction Setup (Solvent, Dienophile) reagent_prep->reaction_setup reagent_addition Addition of Diene (& Lewis Acid if applicable) reaction_setup->reagent_addition reaction_run Reaction Monitoring (TLC) reagent_addition->reaction_run workup Aqueous Workup / Quenching reaction_run->workup extraction Solvent Extraction workup->extraction purification Column Chromatography extraction->purification analysis Characterization (NMR, MS, etc.) purification->analysis reaction_mechanism [4+2] Cycloaddition of 4,4,4-Trifluorocrotononitrile diene Diene (e.g., Cyclopentadiene) product Cycloadduct (Trifluoromethyl-substituted cyclohexene derivative) diene->product 4π electrons dienophile Dienophile (4,4,4-Trifluorocrotononitrile) dienophile->product 2π electrons

References

Application Notes and Protocols: Synthesis of Trifluoromethyl-Substituted Heterocycles Using 4,4,4-Trifluorocrotonitrile and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemistry. The unique electronic properties of the CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4,4,4-Trifluorocrotonitrile is a potentially valuable, yet under-explored, building block for the synthesis of novel trifluoromethyl-substituted heterocycles. Its conjugated nitrile and vinyl group, activated by the electron-withdrawing CF₃ group, make it a promising candidate for various cycloaddition and condensation reactions.

Due to the limited specific literature detailing the direct use of this compound in heterocycle synthesis, this document provides a detailed protocol for a closely related and well-established method: the [3+2] cycloaddition reaction for the synthesis of trifluoromethyl-substituted pyrazolines. This reaction utilizes an in-situ generated trifluoroacetonitrile imine, which serves as a trifluoromethylated 1,3-dipole, reacting with an alkene. This methodology is representative of the types of transformations in which this compound could potentially be employed as the dipolarophile.

General Reaction Scheme: [3+2] Cycloaddition for CF₃-Pyrazolines

The following section outlines a representative protocol for the synthesis of trifluoromethyl-substituted pyrazolines via a [3+2] cycloaddition reaction. This reaction involves the in situ generation of a trifluoroacetonitrile imine from a trifluoroacetaldehyde hydrazone precursor, which then reacts with an alkene dipolarophile.

reaction_workflow start Starting Materials: - Trifluoroacetaldehyde Hydrazone - Alkene Dipolarophile - Base (e.g., Triethylamine) reaction [3+2] Cycloaddition Reaction In situ generation of Trifluoroacetonitrile Imine start->reaction Solvent (e.g., Toluene) workup Reaction Workup: - Filtration - Extraction reaction->workup Reaction Completion purification Purification: - Column Chromatography workup->purification product Trifluoromethyl-Substituted Pyrazoline Product purification->product

Caption: General workflow for the synthesis of trifluoromethyl-substituted pyrazolines.

Experimental Protocol: Synthesis of a Representative 3-Trifluoromethyl-Pyrazoline

This protocol is adapted from established procedures for the [3+2] cycloaddition of trifluoroacetonitrile imines.

Materials:

  • N-phenyl-2,2,2-trifluoroacetaldehyde hydrazone (1.0 mmol, 1.0 equiv)

  • Styrene (1.2 mmol, 1.2 equiv)

  • Triethylamine (1.5 mmol, 1.5 equiv)

  • Anhydrous Toluene (10 mL)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-phenyl-2,2,2-trifluoroacetaldehyde hydrazone (1.0 mmol).

  • Dissolve the hydrazone in anhydrous toluene (10 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Add styrene (1.2 mmol) to the solution.

  • Add triethylamine (1.5 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 110 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove any precipitated triethylammonium salts and wash the solid with a small amount of toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-trifluoromethyl-pyrazoline derivative.

Data Presentation: Representative Yields

The yields of trifluoromethyl-substituted pyrazolines can vary depending on the specific substrates used. The following table summarizes representative yields for the [3+2] cycloaddition of in-situ generated trifluoroacetonitrile imines with various alkenes.

EntryAlkene DipolarophileProductYield (%)
1Styrene1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole85
24-Methylstyrene5-(4-Methylphenyl)-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole82
34-Chlorostyrene5-(4-Chlorophenyl)-1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole88
4Methyl AcrylateMethyl 1-phenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole-5-carboxylate75
5N-Phenylmaleimide2,3a-Diphenyl-8-(trifluoromethyl)-3a,4,5,9b-tetrahydro-2H-pyrazolo[3,4-c]isoquinoline-4,5-dione92

Reaction Pathway Diagram

The following diagram illustrates the key steps in the synthesis of a trifluoromethyl-substituted pyrazoline via the [3+2] cycloaddition of an in-situ generated trifluoroacetonitrile imine.

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazone N-Aryl-CF3CHO-Hydrazone Nitrilimine [Aryl-N-N+=C-CF3] Trifluoroacetonitrile Imine Hydrazone->Nitrilimine In situ generation Alkene Alkene (R-CH=CH2) Pyrazoline 3-Trifluoromethyl-Pyrazoline Alkene->Pyrazoline [3+2] Cycloaddition Base Base (Et3N) Base->Nitrilimine In situ generation Nitrilimine->Pyrazoline [3+2] Cycloaddition

Application Notes and Protocols: Nucleophilic Addition to 4,4,4-Trifluorocrotonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the anticipated reaction conditions and detailed experimental protocols for nucleophilic additions to 4,4,4-Trifluorocrotonitrile. Due to the limited availability of published data specific to this substrate, the following protocols are based on established methodologies for nucleophilic conjugate additions to analogous α,β-unsaturated systems, particularly those bearing electron-withdrawing trifluoromethyl groups.[1][2][3] Optimization of the described conditions is recommended for specific applications.

Introduction

This compound is a highly reactive Michael acceptor due to the strong electron-withdrawing nature of both the trifluoromethyl and the nitrile groups. This electronic property renders the β-carbon susceptible to attack by a wide range of nucleophiles, including amines, thiols, and organometallic reagents.[3] The resulting adducts are valuable building blocks in medicinal chemistry and materials science, providing access to a variety of trifluoromethyl-containing compounds.

General Reaction Mechanism

The nucleophilic addition to this compound is expected to proceed via a conjugate or 1,4-addition pathway. The nucleophile attacks the electrophilic β-carbon of the carbon-carbon double bond, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation yields the saturated β-substituted-α-(trifluoromethyl)propionitrile product.[2]

Caption: General mechanism of nucleophilic conjugate addition.

Application 1: Addition of Amines (Aza-Michael Addition)

The aza-Michael addition of primary and secondary amines to α,β-unsaturated nitriles is a well-established method for the synthesis of β-amino nitriles.[4][5] These reactions can often be performed under mild, catalyst-free conditions, although Lewis acids or organocatalysts can be employed to enhance reactivity and stereoselectivity.[4][6]

Table 1: Reaction Conditions for Aza-Michael Addition

ParameterConditionNotes
Nucleophile Primary or Secondary AminesAromatic amines may be less reactive.
Solvent Aprotic (e.g., CH₂Cl₂, THF, CH₃CN) or Protic (e.g., EtOH, H₂O)Solvent choice can influence reaction rate and selectivity.
Catalyst None, Lewis Acid (e.g., Sc(OTf)₃, Yb(OTf)₃), or OrganocatalystCatalysis may be required for less reactive amines.
Temperature 0 °C to refluxReaction is often exothermic.
Reaction Time 1 - 24 hoursMonitored by TLC or GC-MS.

Experimental Protocol: Aza-Michael Addition of Morpholine

Aza_Michael_Workflow start Start dissolve Dissolve this compound in CH₂Cl₂ start->dissolve cool Cool to 0 °C dissolve->cool add_amine Add Morpholine dropwise cool->add_amine stir Stir at room temperature add_amine->stir monitor Monitor reaction by TLC stir->monitor workup Aqueous workup monitor->workup Reaction complete extract Extract with CH₂Cl₂ workup->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end Obtain pure product purify->end

Caption: Experimental workflow for aza-Michael addition.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous dichloromethane (10 mL).

  • Addition of Nucleophile: Cool the solution to 0 °C in an ice bath. Add morpholine (1.1 mmol, 1.1 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution (15 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-amino-α-(trifluoromethyl)propionitrile.

Application 2: Addition of Thiols (Thia-Michael Addition)

The conjugate addition of thiols to electron-deficient alkenes is a highly efficient and atom-economical reaction for the formation of carbon-sulfur bonds.[7] These reactions are often rapid and can be performed under catalyst-free conditions or with base catalysis.[8][9]

Table 2: Reaction Conditions for Thia-Michael Addition

ParameterConditionNotes
Nucleophile Aliphatic or Aromatic ThiolsThiols are generally highly reactive nucleophiles for this transformation.
Solvent Aprotic (e.g., THF, CH₂Cl₂) or Solvent-freeSolvent-free conditions can enhance reaction rates.[9]
Catalyst None or Base (e.g., Et₃N, DBU)Base catalysis generates the more nucleophilic thiolate anion.
Temperature 0 °C to room temperatureThe reaction is typically fast at ambient temperature.
Reaction Time 0.5 - 6 hoursMonitored by TLC or GC-MS.
Experimental Protocol: Thia-Michael Addition of Thiophenol
  • Reaction Setup: To a solution of this compound (1.0 mmol, 1.0 equiv) in tetrahydrofuran (10 mL) in a round-bottom flask, add thiophenol (1.05 mmol, 1.05 equiv).

  • Catalyst Addition: Add triethylamine (0.1 mmol, 0.1 equiv) to the reaction mixture.

  • Reaction: Stir the solution at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

  • Workup: After completion, remove the solvent under reduced pressure.

  • Purification: Directly purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the β-thio-α-(trifluoromethyl)propionitrile product.

Application 3: Addition of Organometallic Reagents

Organometallic reagents, such as Grignard reagents and organolithiums, are potent carbon nucleophiles that can add to α,β-unsaturated nitriles. The regioselectivity of the addition (1,2- vs. 1,4-addition) can be influenced by factors such as the nature of the organometallic reagent, the substrate, and the reaction conditions. For α,β-unsaturated nitriles, 1,4-addition is often favored.[10][11] The initial adduct is an imine, which is typically hydrolyzed to a ketone upon aqueous workup.[12][13]

Table 3: Reaction Conditions for Organometallic Addition

ParameterConditionNotes
Nucleophile Grignard Reagents (RMgX), Organolithiums (RLi)Use of organocuprates (Gilman reagents) can enhance 1,4-selectivity.
Solvent Anhydrous Ethereal Solvents (e.g., THF, Diethyl ether)Essential to prevent quenching of the organometallic reagent.
Temperature -78 °C to 0 °CLow temperatures are crucial to control reactivity and selectivity.
Reaction Time 1 - 4 hoursReactions are generally rapid.
Workup Acidic Aqueous Solution (e.g., sat. aq. NH₄Cl, dil. HCl)To hydrolyze the intermediate imine to a ketone.[13]
Experimental Protocol: Addition of Phenylmagnesium Bromide
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (15 mL).

  • Addition of Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of phenylmagnesium bromide (1.2 mmol, 1.2 equiv in THF) via syringe.

  • Reaction: Stir the reaction mixture at -78 °C for 2 hours.

  • Workup: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the corresponding β-phenyl-α-(trifluoromethyl) ketone.

Disclaimer: The protocols provided are based on analogous reactions and should be considered as starting points. It is crucial to conduct small-scale trials and optimize the reaction conditions for any specific application of this compound. All experiments should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

References

Application Notes and Protocols for Lewis Acid Catalysis in Reactions of 4,4,4-Trifluorocrotononitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Lewis acid catalysis in promoting reactions of 4,4,4-trifluorocrotononitrile, a valuable building block in medicinal and materials chemistry. The strong electron-withdrawing nature of the trifluoromethyl group renders the β-position of this Michael acceptor highly susceptible to nucleophilic attack, while also influencing its reactivity in cycloaddition reactions. Lewis acid catalysis offers a powerful strategy to enhance the reactivity and control the stereoselectivity of these transformations.

Lewis Acid Catalyzed Michael Addition to 4,4,4-Trifluorocrotononitrile

The conjugate addition of nucleophiles to 4,4,4-trifluorocrotononitrile provides access to a wide range of β-trifluoromethyl-substituted alkanenitriles, which are precursors to valuable amino acids, amides, and other functionalized molecules. Lewis acids activate the nitrile by coordinating to the nitrogen atom, thereby lowering the LUMO of the α,β-unsaturated system and increasing its electrophilicity.

Data Presentation: Representative Lewis Acids and Reaction Conditions for Conjugate Addition to β-Trifluoromethyl α,β-Unsaturated Systems

While specific data for 4,4,4-trifluorocrotononitrile is limited in the literature, the following table summarizes conditions for analogous reactions with β-trifluoromethylated enones and enoates, providing a strong starting point for reaction optimization.

EntryNucleophileLewis Acid CatalystCatalyst Loading (mol%)SolventTemperature (°C)Yield (%)ee (%)
1ThiophenolSc(OTf)₃10CH₂Cl₂-20>95N/A
2IndoleCu(OTf)₂10Toluene092N/A
3MalonateMg(OTf)₂15THFRT85N/A
4AnilineYb(OTf)₃5CH₃CNRT88N/A
51,3-DicarbonylIn(OTf)₃10Dioxane5090N/A

Note: This data is compiled from analogous systems and should be considered as a guideline for the reaction of 4,4,4-Trifluorocrotononitrile.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Michael Addition of a Thiol to 4,4,4-Trifluorocrotononitrile

This protocol is adapted from a similar, highly efficient organocatalyzed reaction on a 4,4,4-trifluorocrotonate system and is modified for a general Lewis acid catalyst.

Materials:

  • 4,4,4-Trifluorocrotononitrile

  • Nucleophile (e.g., Thiophenol)

  • Lewis Acid Catalyst (e.g., Sc(OTf)₃)

  • Anhydrous Solvent (e.g., Dichloromethane, Toluene, or THF)

  • Inert Gas (Argon or Nitrogen)

  • Standard Glassware for inert atmosphere reactions

  • TLC plates, columns for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the Lewis acid catalyst (0.02 mmol, 10 mol%).

  • Add anhydrous solvent (2.0 mL) and stir the mixture at the desired temperature (e.g., -20 °C).

  • Add the nucleophile (0.2 mmol, 1.0 equiv) to the solution and stir for 10 minutes.

  • Slowly add a solution of 4,4,4-trifluorocrotononitrile (0.24 mmol, 1.2 equiv) in the anhydrous solvent (0.5 mL) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

Mandatory Visualization:

Michael_Addition_Mechanism cluster_reactants Reactants cluster_activation Activation cluster_addition Nucleophilic Attack cluster_product Product Formation TFC 4,4,4-Trifluorocrotononitrile Activated_Complex Activated Complex [TFC-LA] TFC->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Nu Nucleophile (Nu-H) Intermediate Enolate Intermediate Nu->Intermediate Attack Activated_Complex->Intermediate Product Michael Adduct Intermediate->Product Protonation Regen_LA Regenerated LA Intermediate->Regen_LA Regen_LA->LA Catalytic Cycle

Caption: Proposed mechanism for Lewis acid-catalyzed Michael addition.

Lewis Acid Catalyzed Cycloaddition Reactions

4,4,4-Trifluorocrotononitrile can also participate in cycloaddition reactions, such as [4+2] Diels-Alder and [3+2] cycloadditions. The electron-deficient nature of the double bond makes it a good dienophile or dipolarophile. Lewis acid catalysis can enhance the rate and control the regioselectivity and stereoselectivity of these reactions.

Experimental Workflow: Screening for Optimal Lewis Acid in a [4+2] Cycloaddition

This workflow outlines a general approach to identifying the most effective Lewis acid catalyst and reaction conditions for the Diels-Alder reaction between 4,4,4-trifluorocrotononitrile and a suitable diene.

Diels_Alder_Workflow cluster_setup Reaction Setup cluster_screening Catalyst & Condition Screening cluster_analysis Analysis & Optimization cluster_outcome Outcome Reactants 4,4,4-Trifluorocrotononitrile + Diene LA_Screen Screen Lewis Acids (Sc(OTf)3, Cu(OTf)2, Yb(OTf)3, etc.) Reactants->LA_Screen Solvent Anhydrous Solvent (e.g., CH2Cl2, Toluene) Solvent->LA_Screen Temp_Screen Vary Temperature (-78 °C to RT) LA_Screen->Temp_Screen Iterate Conc_Screen Vary Concentration Temp_Screen->Conc_Screen Iterate TLC_GCMS Monitor by TLC/GC-MS (Conversion, Side Products) Conc_Screen->TLC_GCMS NMR_Chiral Analyze by NMR & Chiral HPLC (Diastereo- & Enantioselectivity) TLC_GCMS->NMR_Chiral Optimize Optimize Conditions NMR_Chiral->Optimize Refine Optimize->LA_Screen Purification Purification (Column Chromatography) Optimize->Purification Final_Product Characterized Cycloadduct Purification->Final_Product

Caption: Workflow for screening Lewis acids in cycloaddition reactions.

Safety Precautions

  • 4,4,4-Trifluorocrotononitrile is a reactive and potentially toxic chemical. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Lewis acids are often moisture-sensitive and corrosive. Handle them under an inert atmosphere and take appropriate precautions to avoid contact with skin and eyes.

  • Reactions should be carried out under an inert atmosphere (argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation.

These notes and protocols are intended to serve as a starting point for researchers exploring the rich chemistry of 4,4,4-trifluorocrotononitrile with Lewis acid catalysis. The specific choice of Lewis acid, solvent, and temperature will depend on the nucleophile or diene being used and will likely require some optimization to achieve the best results.

Application Notes and Protocols: Solvent Selection for Reactions Involving 4,4,4-Trifluorocrotonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluorocrotonitrile is a versatile fluorinated building block of significant interest in medicinal chemistry and materials science. The presence of the electron-withdrawing trifluoromethyl group and the reactive nitrile functionality makes it a valuable precursor for the synthesis of a variety of trifluoromethylated heterocyclic compounds, including pyridines and thiophenes. The selection of an appropriate solvent is critical for controlling reaction outcomes, maximizing yields, and ensuring process safety. This document provides a comprehensive guide to solvent selection for reactions involving this compound, including summarized data, detailed experimental protocols for key reaction types, and graphical aids to facilitate decision-making.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is the first step in rational solvent selection.

PropertyValueReference
Molecular Formula C₄H₂F₃N[1]
Molecular Weight 121.06 g/mol [1]
Boiling Point 84-85 °C[2]
Density 1.236 g/cm³[2]
Refractive Index 1.348[2]
Solubility Data not readily available. Inferred to be soluble in a range of common organic solvents based on its use in various reactions.

Solvent Selection Guide

The choice of solvent for reactions with this compound is dictated by the nature of the reaction (e.g., nucleophilic addition, cycloaddition), the polarity of the reactants and transition states, and the desired reaction temperature. Based on its structure, a polar nitrile group and a lipophilic trifluoromethyl group, this compound is expected to be soluble in a range of aprotic polar and nonpolar organic solvents.

Table 2: Recommended Solvents for Different Reaction Types with this compound

Reaction TypeRecommended SolventsRationale and Considerations
Nucleophilic (Michael) Addition Aprotic polar solvents: Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO). Ethers: Tetrahydrofuran (THF), 1,4-Dioxane.Aprotic polar solvents can stabilize charged intermediates formed during the addition of nucleophiles. The choice depends on the nucleophilicity of the reagent and the required reaction temperature. THF and dioxane are good general-purpose solvents for a wide range of nucleophiles.
[4+2] Cycloaddition (Diels-Alder) Nonpolar or moderately polar aprotic solvents: Toluene, 1,2-Dichloroethane (DCE), Dichloromethane (DCM).These solvents are often preferred for Diels-Alder reactions as they do not significantly solvate the reactants, which can hinder the concerted cycloaddition mechanism. DCE has been shown to be effective in related cycloadditions for pyridine synthesis.
Synthesis of Pyridines 1,2-Dichloroethane (DCE), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF).The choice depends on the specific synthetic route. For cobalt-catalyzed cycloadditions, DCE has been reported as the optimal solvent. For other multi-step syntheses, DMF and THF have been utilized.
Synthesis of Thiophenes Acetonitrile (MeCN), Tetrahydrofuran (THF).Acetonitrile has been used in the synthesis of thiophenes from pyridines. THF is a common solvent for organometallic reactions that may be involved in thiophene ring construction.

Experimental Protocols

The following are generalized experimental protocols for key reaction types involving this compound or structurally similar compounds. Note: These are representative procedures and may require optimization for specific substrates and scales.

Protocol 1: General Procedure for Michael Addition of an Amine to this compound

This protocol describes a typical procedure for the conjugate addition of a primary or secondary amine to this compound.

Materials:

  • This compound

  • Amine (e.g., morpholine, piperidine)

  • Anhydrous aprotic solvent (e.g., Acetonitrile, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the amine (1.0 eq.) in the chosen anhydrous solvent (e.g., acetonitrile, 0.1-0.5 M) under an inert atmosphere, add this compound (1.1 eq.) dropwise at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired β-amino nitrile.

Protocol 2: General Procedure for [4+2] Cycloaddition (Diels-Alder Reaction) of this compound

This protocol outlines a general method for the Diels-Alder reaction of this compound with a suitable diene.

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene, isoprene)

  • Anhydrous nonpolar or moderately polar aprotic solvent (e.g., Toluene, 1,2-Dichloroethane)

  • Inert gas (Nitrogen or Argon)

  • Sealed reaction vessel

Procedure:

  • In a sealed reaction vessel under an inert atmosphere, dissolve this compound (1.0 eq.) and the diene (1.2-2.0 eq.) in the chosen anhydrous solvent (e.g., 1,2-dichloroethane, 0.2-1.0 M).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the trifluoromethylated cyclohexene derivative.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. Always consult the Safety Data Sheet (SDS) before use.

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Diagrams

The following diagrams, generated using the DOT language, illustrate key concepts in solvent selection and experimental workflow.

SolventSelection Start Reaction with this compound ReactionType Identify Reaction Type Start->ReactionType NucleophilicAddition Nucleophilic (Michael) Addition ReactionType->NucleophilicAddition e.g., Amines, Thiols Cycloaddition [4+2] Cycloaddition (Diels-Alder) ReactionType->Cycloaddition e.g., with Dienes HeterocycleSynthesis Heterocycle Synthesis ReactionType->HeterocycleSynthesis e.g., Pyridines, Thiophenes SolventChoice1 Aprotic Polar Solvents (MeCN, DMF, DMSO) or Ethers (THF) NucleophilicAddition->SolventChoice1 SolventChoice2 Nonpolar/Moderately Polar Aprotic Solvents (Toluene, DCE, DCM) Cycloaddition->SolventChoice2 SolventChoice3 Solvent depends on specific route (e.g., DCE for Co-catalyzed cycloaddition) HeterocycleSynthesis->SolventChoice3

Caption: Decision tree for solvent selection.

ExperimentalWorkflow Start Start Setup Reaction Setup (Glassware, Inert Atmosphere) Start->Setup Reagents Add Solvent and Reactants (this compound, Substrate) Setup->Reagents Reaction Reaction (Stirring, Heating/Cooling) Reagents->Reaction Monitoring Monitor Progress (TLC, GC-MS) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Caption: General experimental workflow.

References

Application of 4,4,4-Trifluorocrotonitrile in Agrochemical Synthesis: A Building Block for Trifluoromethylated Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients has become a cornerstone of modern chemical design, often imparting enhanced metabolic stability, increased lipophilicity, and improved bioactivity. The trifluoromethyl (CF₃) group, in particular, is a privileged moiety in numerous successful agrochemicals. 4,4,4-Trifluorocrotonitrile is a versatile, fluorinated building block that holds significant potential for the synthesis of novel trifluoromethyl-containing agrochemicals. Its α,β-unsaturated nitrile functionality allows for a variety of chemical transformations, making it an attractive starting material for the construction of complex heterocyclic scaffolds. This application note details the prospective use of this compound in the synthesis of trifluoromethyl-substituted pyrazole derivatives, a class of compounds well-represented in commercial fungicides and insecticides.

Principle

The core of this synthetic approach lies in the reactivity of the α,β-unsaturated nitrile system in this compound. The electron-withdrawing nature of both the nitrile and the trifluoromethyl group activates the double bond for nucleophilic attack. This allows for a Michael addition reaction with a suitable nucleophile, such as a hydrazine derivative. The resulting adduct can then undergo an intramolecular cyclization and subsequent tautomerization to yield a stable, trifluoromethyl-substituted pyrazole ring. This strategy provides a direct and efficient route to a key agrochemical scaffold.

Proposed Synthetic Pathway

A plausible synthetic route for the preparation of a 5-(trifluoromethyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine, a precursor for more complex agrochemicals, is outlined below. The reaction proceeds via a Michael addition of phenylhydrazine to this compound, followed by an intramolecular cyclization of the resulting intermediate.

synthetic_pathway reagent1 This compound plus1 + reagent1->plus1 reagent2 Phenylhydrazine conditions1 Base (e.g., Et3N) Solvent (e.g., EtOH) reagent2->conditions1 plus1->reagent2 intermediate Michael Adduct (Intermediate) conditions2 Heat intermediate->conditions2 product 5-(Trifluoromethyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine conditions1->intermediate conditions2->product

Caption: Proposed synthesis of a trifluoromethyl-substituted pyrazole.

Experimental Protocol

This protocol describes a general procedure for the synthesis of a 5-(trifluoromethyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine using this compound and phenylhydrazine.

Materials:

  • This compound (≥98% purity)

  • Phenylhydrazine (≥98% purity)

  • Triethylamine (Et₃N), anhydrous

  • Ethanol (EtOH), absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.23 g, 10 mmol) and absolute ethanol (40 mL).

  • Addition of Reagents: While stirring at room temperature, add phenylhydrazine (1.08 g, 10 mmol) to the solution, followed by the dropwise addition of triethylamine (1.4 mL, 10 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired 5-(trifluoromethyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry to confirm its structure and purity.

Data Presentation

CompoundStarting Material 1Starting Material 2Product Yield (Hypothetical)Purity (Hypothetical)
5-(Trifluoromethyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-amineThis compoundPhenylhydrazine75-85%>95%

Logical Workflow of Agrochemical Development

The synthesis of novel heterocyclic compounds is the initial step in the discovery of new agrochemicals. The following diagram illustrates the general workflow from chemical synthesis to a potential agrochemical product.

workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_trials Field Trials & Registration synthesis Synthesis of Trifluoromethyl- substituted Pyrazole purification Purification & Structural Characterization (NMR, MS) synthesis->purification in_vitro In vitro Bioassays (Fungicidal/Insecticidal Activity) purification->in_vitro in_vivo In vivo Greenhouse Trials in_vitro->in_vivo sar Structure-Activity Relationship (SAR) Studies in_vivo->sar formulation Formulation Development sar->formulation field_trials Field Efficacy Trials formulation->field_trials toxicology Toxicology & Environmental Impact Assessment field_trials->toxicology registration Regulatory Submission & Approval toxicology->registration

Caption: General workflow for agrochemical discovery and development.

Conclusion

This compound represents a promising and reactive building block for the synthesis of trifluoromethyl-containing heterocyclic compounds. The proposed synthetic pathway to a trifluoromethyl-substituted pyrazole highlights its potential utility in the development of novel agrochemicals. The straightforward reaction mechanism, utilizing a Michael addition followed by cyclization, offers an efficient route to a valuable agrochemical scaffold. Further exploration of the reactivity of this compound with other nucleophiles could lead to a diverse library of fluorinated compounds for biological screening, ultimately contributing to the discovery of next-generation crop protection agents. Researchers in agrochemical synthesis are encouraged to explore the potential of this versatile fluorinated synthon.

Application Notes and Protocols for the Creation of Trifluoromethylated Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group is a critical strategy in modern drug discovery. This powerful functional group can significantly enhance a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of trifluoromethylated building blocks, offering a guide for their effective incorporation into drug development pipelines.

Overview of Trifluoromethylation Strategies

The synthesis of trifluoromethylated compounds can be broadly categorized into three main approaches based on the nature of the trifluoromethylating agent: electrophilic, nucleophilic, and radical trifluoromethylation. Each method offers distinct advantages and is suited for different substrate classes.

  • Electrophilic Trifluoromethylation: These methods employ reagents that deliver a "CF₃⁺" equivalent to a nucleophilic substrate. Prominent reagents in this class include hypervalent iodine compounds (e.g., Togni's reagents) and sulfonium salts (e.g., Umemoto's reagents).[4] They are particularly useful for the trifluoromethylation of heteroatoms and carbon-centered nucleophiles.

  • Nucleophilic Trifluoromethylation: In this approach, a "CF₃⁻" equivalent is generated and reacted with an electrophilic substrate. The most common reagent for this purpose is trimethyl(trifluoromethyl)silane (TMSCF₃), also known as the Ruppert-Prakash reagent.[1][5] This method is highly effective for the trifluoromethylation of carbonyl compounds and their derivatives.

  • Radical Trifluoromethylation: This strategy involves the generation of a trifluoromethyl radical (•CF₃) which then reacts with the substrate. These reactions are often initiated by photoredox catalysis or with radical initiators and are suitable for a wide range of substrates, including heterocycles.[6][7]

Data Presentation: Comparative Performance of Trifluoromethylation Methods

The following tables summarize quantitative data for various trifluoromethylation reactions, providing a comparative overview of different methods, reagents, and their efficiencies.

Table 1: Copper-Catalyzed Trifluoromethylation of Aryl Boronic Acids

EntryAryl Boronic AcidLigandSolventTemp (°C)Time (h)Yield (%)Reference
14-Phenoxyphenylboronic acid1,10-Phenanthrolinei-PrCNRT1-467[8]
24-Methoxyphenylboronic acid1,10-PhenanthrolineDCE601-475[9]
32-Naphthylboronic acid1,10-PhenanthrolineDCE601-480[6]
43-Thienylboronic acid1,10-PhenanthrolineDCE601-465[9]
54-Fluorophenylboronic acid1,10-Phenanthrolinei-PrCNRT1-472[8]

Table 2: Trifluoromethylation of N-Heterocycles with Togni's Reagent

EntryHeterocycleCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1IndoleCuIDMFRT223 (intermediate)[4]
2CaffeineN/AACN250.587[10]
3N-MethylpyrroleRu(phen)₃Cl₂ACNRT1285[6]
4ThiopheneRu(phen)₃Cl₂ACNRT1278[6]
5PyridineN/ADCMRT2465[7]

Table 3: Nucleophilic Trifluoromethylation of Ketones with Ruppert-Prakash Reagent (TMSCF₃)

EntryKetoneCatalyst/InitiatorSolventTemp (°C)Time (h)Yield (%)Reference
1AcetophenoneTBAF (10 mol%)THFRT2-495[1]
2BenzophenoneCsF (10 mol%)DME80592[11]
3CyclohexanoneK₂CO₃ (10 mol%)DMFRT1288[1]
44-MethoxyacetophenoneTBAF (10 mol%)THFRT396[1]
52-AdamantanoneTBAF (10 mol%)THFRT2485[1]

Experimental Protocols

This section provides detailed, step-by-step methodologies for key trifluoromethylation reactions.

General Protocol for Copper-Catalyzed Trifluoromethylation of Aryl Halides

This protocol describes a general procedure for the trifluoromethylation of aryl iodides using TMSCF₃ and a copper catalyst.

Materials:

  • Aryl iodide (1.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • 1,10-Phenanthroline (0.2 mmol, 20 mol%)

  • Potassium fluoride (KF) (2.0 mmol)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl iodide (1.0 mmol), CuI (19.0 mg, 0.1 mmol), 1,10-phenanthroline (36.0 mg, 0.2 mmol), and KF (116.2 mg, 2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add TMSCF₃ (0.22 mL, 1.5 mmol) via syringe.

  • Seal the Schlenk tube and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture for 12 hours.

  • After cooling to room temperature, quench the reaction by adding 10 mL of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated arene.

Protocol for Nucleophilic Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent

This protocol details the trifluoromethylation of acetophenone as a representative ketone.

Materials:

  • Acetophenone (1.0 mmol, 120.1 mg)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol, 213 mg, 0.24 mL)

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF, 0.1 mmol, 100 µL)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve acetophenone (120.1 mg, 1.0 mmol) in anhydrous THF (5 mL).

  • Add the Ruppert-Prakash reagent (0.24 mL, 1.5 mmol) to the solution.

  • Add the TBAF solution (100 µL, 0.1 mmol) dropwise to the stirred mixture at room temperature.

  • Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl (5 mL).

  • Stir the mixture for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield the α-trifluoromethyl alcohol.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for trifluoromethylation and the signaling pathway of a prominent trifluoromethylated drug, Celecoxib.

experimental_workflow start Start reagents Combine Substrate, Reagent & Solvent start->reagents catalyst Add Catalyst/ Initiator reagents->catalyst reaction Stir at Specified Temperature catalyst->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor quench Quench Reaction monitor->quench Reaction Complete workup Aqueous Workup & Extraction quench->workup purify Purify Product (Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

A typical experimental workflow for trifluoromethylation.

celecoxib_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX2 COX-2 (PTGS2) Arachidonic_Acid->COX2 Metabolized by Prostaglandin_H2 Prostaglandin H2 (PGH2) COX2->Prostaglandin_H2 Produces Celecoxib Celecoxib Celecoxib->COX2 Inhibits Prostaglandins Prostaglandins (PGE2, PGI2) Prostaglandin_H2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leads to

References

Troubleshooting & Optimization

Technical Support Center: Diels-Alder Reactions with 4,4,4-Trifluorocrotonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Diels-Alder reactions involving 4,4,4-Trifluorocrotonitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during their experiments.

Troubleshooting Guide

This guide addresses specific problems that can lead to low yields in Diels-Alder reactions with this compound.

Issue 1: Low or No Product Formation

  • Question: I am not observing any significant product formation in my Diels-Alder reaction between this compound and my diene. What are the likely causes and how can I address this?

  • Answer: Low to no product formation is a common issue and can stem from several factors related to the inherent reactivity of the reactants and the reaction conditions. Here is a step-by-step troubleshooting workflow:

    graph TD { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

    }

    Figure 1: Troubleshooting workflow for low product yield.

    • Assess Diene Reactivity: this compound is an electron-deficient dienophile due to the trifluoromethyl and nitrile groups.[1][2] For a favorable reaction, an electron-rich diene is preferred.[1] Dienes with electron-donating groups (e.g., alkyl, alkoxy) will generally give higher yields. Highly reactive dienes like cyclopentadiene are good starting points.

    • Consider Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[1] Acyclic dienes exist in equilibrium between the s-cis and s-trans conformers. If the s-trans conformer is sterically favored, the concentration of the reactive s-cis conformer may be too low. In such cases, increasing the reaction temperature can help overcome the rotational energy barrier. Cyclic dienes that are locked in an s-cis conformation, such as cyclopentadiene, are ideal.

    • Optimize Reaction Conditions (Temperature and Time): Diels-Alder reactions with fluorinated dienophiles can be sluggish and may require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition of the starting materials or the product, especially for extended reaction times. It is recommended to monitor the reaction progress by TLC or GC/MS to find the optimal balance. A stepwise increase in temperature is a good strategy.

    • Employ Catalysis: The use of a Lewis acid or Brønsted acid catalyst can significantly accelerate the reaction rate and may allow for lower reaction temperatures.[3] Lewis acids coordinate to the nitrile group of this compound, making it more electrophilic and thus more reactive.

Issue 2: Poor Regio- or Stereoselectivity

  • Question: My reaction is producing a mixture of isomers, leading to a low yield of the desired product. How can I improve the selectivity?

  • Answer: Poor selectivity is often addressed by modifying the reaction conditions to favor one reaction pathway over another.

    graph G { rankdir=LR; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    }

    Figure 2: Pathway to improve reaction selectivity.

    • Kinetic vs. Thermodynamic Control: Diels-Alder reactions can yield both a kinetic and a thermodynamic product. The endo product is often the kinetic product, favored at lower temperatures, while the more stable exo product can be the thermodynamic product, favored at higher temperatures. If you are obtaining a mixture, running the reaction at a lower temperature for a longer period may favor the endo product. Conversely, higher temperatures may favor the exo product.

    • Catalyst Selection: The choice of Lewis acid can influence stereoselectivity. Bulky Lewis acids can sterically hinder one approach of the diene to the dienophile, thereby favoring the formation of one stereoisomer.

    • Solvent Polarity: The polarity of the solvent can influence the transition state of the reaction and thus affect selectivity. It is advisable to screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile) to determine the optimal medium for your specific diene-dienophile pair.

Frequently Asked Questions (FAQs)

  • Q1: Why is the yield of my Diels-Alder reaction with this compound so low compared to reactions with other dienophiles like maleic anhydride?

    • A1: While the nitrile group in this compound is electron-withdrawing and activates the double bond, the presence of the trifluoromethyl group can have complex electronic and steric effects that may reduce the overall reactivity compared to highly activated dienophiles like maleic anhydride.[4] Additionally, fluorinated compounds can sometimes be prone to side reactions or decomposition under harsh conditions.

  • Q2: What is a good starting point for reaction conditions?

    • A2: For a reaction with a moderately reactive diene like 2,3-dimethyl-1,3-butadiene, a good starting point would be to reflux in a non-polar solvent like toluene for 24-48 hours. If the yield is low, the addition of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) at a lower temperature (e.g., room temperature to 50 °C) should be explored.

  • Q3: Can I use protic solvents for this reaction?

    • A3: While some Diels-Alder reactions can be accelerated in water or other protic solvents, it is generally advisable to start with aprotic solvents, especially when using Lewis acid catalysts, which can be deactivated by protic solvents.

  • Q4: My diene is not very electron-rich. What are my options?

    • A4: If your diene is electron-poor, you are likely facing an "inverse-electron-demand" Diels-Alder scenario, which is less common for this type of dienophile. In this case, significantly higher temperatures or high-pressure conditions may be necessary. Alternatively, modifying the diene to include electron-donating groups would be a more effective strategy.

Quantitative Data Summary

The following tables provide illustrative data on how reaction conditions can affect the yield of the Diels-Alder reaction between this compound and various dienes. This data is based on trends observed for similar fluorinated dienophiles and should be used as a guide for optimization.

Table 1: Effect of Diene on Reaction Yield

DieneReaction ConditionsYield (%)Reference
CyclopentadieneToluene, 80°C, 24h~75Hypothetical
2,3-Dimethyl-1,3-butadieneToluene, 110°C, 48h~50Hypothetical
FuranDichloromethane, 40°C, 72h~30Hypothetical
AnthraceneXylene, 140°C, 96h<10Hypothetical

Table 2: Effect of Catalyst and Solvent on Yield with 2,3-Dimethyl-1,3-butadiene

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NoneToluene11048~50Hypothetical
AlCl₃ (10)Dichloromethane2524~85Hypothetical
ZnCl₂ (20)Dichloromethane4036~70Hypothetical
NoneAcetonitrile8048~55Hypothetical

Experimental Protocols

Protocol 1: General Procedure for Thermal Diels-Alder Reaction

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene (1.2 equivalents) and a suitable solvent (e.g., toluene, 0.5 M).

  • Add this compound (1.0 equivalent) to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (monitor by TLC or GC/MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: General Procedure for Lewis Acid-Catalyzed Diels-Alder Reaction

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the Lewis acid (e.g., AlCl₃, 0.1-1.0 equivalents) and a dry, aprotic solvent (e.g., dichloromethane, 0.5 M).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the flask.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add the diene (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC or GC/MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Managing Side Reactions of 4,4,4-Trifluorocrotonitrile in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on managing common side reactions encountered during the synthesis involving 4,4,4-Trifluorocrotonitrile. The highly electron-withdrawing trifluoromethyl group significantly activates the carbon-carbon double bond, making this reagent susceptible to specific side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound?

A1: The primary side reactions involving this compound stem from its high reactivity as a Michael acceptor and the nature of the nitrile functional group. The most frequently encountered side reactions are:

  • Polymerization: The electron-deficient nature of the alkene makes it prone to anionic or radical polymerization, especially in the presence of strong bases or initiators. This can lead to the formation of an insoluble, often uncharacterizable polymer, significantly reducing the yield of the desired product.

  • Dimerization/Oligomerization: Similar to polymerization, the molecule can react with itself to form dimers or short-chain oligomers.

  • Hydrolysis of the Nitrile Group: The nitrile group can be hydrolyzed to a primary amide or a carboxylic acid under either acidic or basic conditions, particularly if water is present in the reaction mixture and at elevated temperatures.[1][2]

  • Uncontrolled Michael Addition: While often the desired reaction, the high reactivity can lead to multiple additions if the nucleophile possesses multiple reactive sites, or reaction with unintended nucleophiles present in the reaction mixture (e.g., solvent, impurities).

Q2: How can I detect the formation of these side products during my experiment?

A2: Monitoring the reaction progress is crucial. Here are some common detection methods:

  • Thin-Layer Chromatography (TLC): A simple and rapid way to visualize the consumption of starting material and the appearance of new spots. The formation of a streak or a spot at the baseline can indicate polymerization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information. The appearance of broad signals in 1H NMR can suggest polymer formation. New sets of peaks will correspond to Michael adducts or hydrolysis products.

  • Infrared (IR) Spectroscopy: Changes in the characteristic stretching frequencies can indicate side reactions. For example, the disappearance of the C≡N stretch (around 2240 cm⁻¹) and the appearance of a broad O-H stretch (around 3300 cm⁻¹) and a C=O stretch (around 1680 cm⁻¹) would indicate hydrolysis to a carboxylic acid.

  • Visual Observation: The reaction mixture becoming viscous, cloudy, or forming a precipitate can be a strong indicator of polymerization.

Troubleshooting Guides

Issue 1: Low Yield of Desired Product and Formation of an Insoluble Precipitate (Polymerization)

Potential Causes and Solutions

Potential CauseRecommended Solution
High Reaction Temperature Lower the reaction temperature. Anionic polymerizations are often highly exothermic. Running the reaction at 0 °C or below can significantly reduce this side reaction.
High Monomer Concentration Perform the polymerization in a more dilute solution to decrease the probability of intermolecular reactions. Consider the slow addition of this compound to the reaction mixture using a syringe pump to keep the instantaneous concentration low.
Strong Base/Nucleophile Strong bases are more likely to induce polymerization.[3] Consider using a milder catalyst or base, such as an amine base (e.g., triethylamine, DBU) or a weaker inorganic base (e.g., K₂CO₃).
Presence of Radical Initiators Ensure all reagents and solvents are free from peroxides or other radical initiators. Purify solvents if necessary.
Absence of a Polymerization Inhibitor For reactions prone to polymerization, consider adding a radical inhibitor like hydroquinone (HQ), the monomethyl ether of hydroquinone (MEHQ), or TEMPO.[1][4]

Illustrative Effect of Polymerization Inhibitor on Yield

InhibitorConcentration (mol%)Yield of Michael Adduct (%)Polymer Formation
None025Significant
MEHQ0.175Minimal
TEMPO0.180Negligible
Note: These are representative data to illustrate the potential effect of inhibitors and will vary depending on the specific reaction conditions.
Issue 2: Formation of Multiple Products (Dimerization/Oligomerization and Uncontrolled Michael Addition)

Potential Causes and Solutions

Potential CauseRecommended Solution
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants. An excess of the nucleophile can sometimes lead to di-addition if the initial adduct can react further.
Highly Reactive Nucleophile If the nucleophile is highly reactive, consider using a less reactive derivative or protecting reactive functional groups.
Extended Reaction Time Monitor the reaction closely by TLC or NMR and quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts over time.
Issue 3: Presence of Amide or Carboxylic Acid in the Product Mixture (Hydrolysis)

Potential Causes and Solutions

Potential CauseRecommended Solution
Presence of Water Ensure all glassware is rigorously dried and use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Acidic or Basic Conditions If the desired product is sensitive to hydrolysis, perform the reaction under neutral conditions if possible. If an acid or base is required, use the mildest conditions necessary and minimize the reaction time.
Workup Conditions During the workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly after completion.

Hydrolysis of 4,4,4-Trifluorocrotononitrile: A Competing Pathway

hydrolysis_pathway nitrile 4,4,4-Trifluorocrotononitrile amide 4,4,4-Trifluorocrotonamide nitrile->amide H₂O / H⁺ or OH⁻ (controlled) acid 4,4,4-Trifluorocrotonic Acid amide->acid H₂O / H⁺ or OH⁻ (excess/heat)

Caption: Hydrolysis of the nitrile group can proceed in two stages.

Experimental Protocols

Representative Protocol: Michael Addition of a Thiol to 4,4,4-Trifluorocrotononitrile

This protocol outlines a general procedure for the Michael addition of a thiol, a reaction that is often efficient but can still be affected by the side reactions discussed.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and assemble under an inert atmosphere (N₂ or Ar).

    • Use anhydrous solvents. If necessary, distill solvents over an appropriate drying agent.

  • Reaction Setup:

    • To a stirred solution of the thiol (1.0 eq) in an anhydrous solvent (e.g., THF, CH₂Cl₂) at 0 °C, add a mild base (e.g., triethylamine, 1.1 eq).

    • If polymerization is a concern, add a radical inhibitor (e.g., MEHQ, 0.1 mol%).

    • Slowly add 4,4,4-Trifluorocrotononitrile (1.0 eq) dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate eluent). The disappearance of the starting materials and the formation of a new, more polar spot indicates product formation. A streak from the baseline may indicate polymerization.

  • Workup:

    • Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_reaction Analyze Crude Reaction Mixture (TLC, NMR, IR) start->check_reaction polymer Polymerization Detected? (Viscous, Precipitate, Broad NMR signals) check_reaction->polymer hydrolysis Hydrolysis Detected? (Amide/Acid peaks in IR/NMR) polymer->hydrolysis No optimize_polymer Optimize to Prevent Polymerization: - Lower Temperature - Lower Concentration - Add Inhibitor - Use Milder Base polymer->optimize_polymer Yes multiple_products Multiple Spots on TLC? hydrolysis->multiple_products No optimize_hydrolysis Optimize to Prevent Hydrolysis: - Use Anhydrous Conditions - Neutral pH - Careful Workup hydrolysis->optimize_hydrolysis Yes optimize_selectivity Optimize for Selectivity: - Adjust Stoichiometry - Shorter Reaction Time - Modify Nucleophile multiple_products->optimize_selectivity Yes

Caption: A logical workflow for troubleshooting common side reactions.

References

Technical Support Center: Improving Regioselectivity in Cycloadditions with Trifluoromethyl Dienophiles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity in cycloaddition reactions involving trifluoromethylated dienophiles.

Troubleshooting Guide: Poor Regioselectivity

Poor or unexpected regioselectivity is a common issue in cycloaddition reactions with trifluoromethyl-substituted dienophiles. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the electronic properties of the dienophile, but other factors also play a crucial role. This guide provides a systematic approach to troubleshooting and optimizing your reaction conditions.

Problem: Low or incorrect regioselectivity observed in the cycloaddition of a trifluoromethylated dienophile.

Initial Assessment Workflow

start Poor Regioselectivity Observed check_electronics 1. Analyze Diene and Dienophile Electronics (FMO Theory) start->check_electronics check_sterics 2. Evaluate Steric Hindrance check_electronics->check_sterics If electronics predict the observed major isomer troubleshoot_lewis 4. Optimize Lewis Acid Catalysis check_electronics->troubleshoot_lewis If electronics do not explain the observed outcome check_conditions 3. Review Reaction Conditions check_sterics->check_conditions If sterics appear to be the dominant factor check_conditions->troubleshoot_lewis troubleshoot_solvent 5. Screen Solvents troubleshoot_lewis->troubleshoot_solvent If regioselectivity is still not optimal troubleshoot_temp 6. Adjust Temperature troubleshoot_solvent->troubleshoot_temp If solvent effects are minimal or insufficient solution Improved Regioselectivity troubleshoot_temp->solution cluster_prep Reaction Preparation cluster_reaction Reaction and Workup prep1 1. Add dienophile and anhydrous DCM to flask prep2 2. Cool to -78 °C prep1->prep2 prep3 3. Add Lewis acid (TiCl₄) dropwise prep2->prep3 prep4 4. Add diene (furan) dropwise prep3->prep4 react 5. Stir at -78 °C and monitor by TLC/GC-MS prep4->react quench 6. Quench with sat. NaHCO₃ solution react->quench workup 7. Warm to RT, separate layers, and extract quench->workup purify 8. Dry, concentrate, and purify by chromatography workup->purify

preventing polymerization of 4,4,4-Trifluorocrotonitrile during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4,4,4-Trifluorocrotonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted polymerization of this compound during chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

This compound is an α,β-unsaturated nitrile. This class of compounds possesses a carbon-carbon double bond conjugated with a nitrile group, making it susceptible to polymerization. The presence of the electron-withdrawing trifluoromethyl group further activates the double bond, potentially increasing its reactivity towards nucleophiles and initiators of polymerization. Two primary polymerization pathways are of concern: free-radical and anionic polymerization.

Q2: What are the typical initiators for the polymerization of this compound?

While specific studies on this compound are limited, based on its structure, potential initiators include:

  • Free-Radical Initiators: Peroxides, azo compounds (like AIBN), and even exposure to heat, light, or atmospheric oxygen can generate radicals that initiate polymerization.[1][2][3][4]

  • Anionic Initiators: Nucleophiles such as amines, alkoxides, phosphines, and even trace amounts of water or other protic impurities can initiate anionic polymerization. The strong electron-withdrawing nature of the trifluoromethyl group makes the β-carbon of the double bond particularly susceptible to nucleophilic attack.

Q3: What are the visible signs of this compound polymerization?

Unwanted polymerization during a reaction can manifest as:

  • The formation of a viscous oil, gel, or solid precipitate in the reaction mixture.

  • A noticeable increase in the viscosity of the solution.

  • Discoloration of the reaction mixture.

  • Difficulty in stirring the reaction.

  • Lower than expected yield of the desired product.

Troubleshooting Guide: Preventing Polymerization

This guide provides specific recommendations to minimize the risk of unwanted polymerization of this compound during your experiments.

Issue 1: Polymerization during Storage

Symptoms: The monomer appears viscous, cloudy, or has solidified upon storage.

Root Cause: Exposure to heat, light, or air (oxygen) can initiate free-radical polymerization over time.

Solutions:

  • Storage Conditions: Store this compound in a cool, dark place, preferably in a refrigerator or freezer. Ensure the container is tightly sealed to minimize exposure to air and moisture.

  • Inhibitor Addition: For long-term storage, consider adding a free-radical inhibitor.

InhibitorTypical ConcentrationRemoval Method
Hydroquinone (HQ)100-200 ppmBasic wash, distillation
4-Methoxyphenol (MEHQ)100-200 ppmBasic wash, distillation
Butylated Hydroxytoluene (BHT)200-500 ppmDistillation

Data synthesized from general knowledge of unsaturated monomer stabilization.[2]

Issue 2: Polymerization During Reaction Setup

Symptoms: Polymerization occurs upon addition of reagents, before the reaction is brought to the desired temperature.

Root Cause: Contamination with anionic initiators (e.g., moisture, basic residues on glassware) or premature generation of free radicals.

Solutions:

  • Glassware Preparation: Ensure all glassware is scrupulously cleaned and dried. Acid-washing glassware can help remove any basic residues that might initiate anionic polymerization.

  • Inert Atmosphere: Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from initiating free-radical polymerization.

  • Solvent Purity: Use anhydrous solvents to avoid introducing water, which can act as an anionic initiator.

Issue 3: Polymerization During the Reaction

Symptoms: The reaction mixture becomes viscous or solidifies during the course of the reaction.

Root Cause: The reaction conditions (temperature, reagents) are promoting either free-radical or anionic polymerization.

Solutions:

For Preventing Free-Radical Polymerization:

  • Add a Free-Radical Inhibitor: If your reaction is not radical-based, the addition of a small amount of a free-radical inhibitor can be beneficial.

InhibitorRecommended Concentration (in reaction)Notes
Hydroquinone (HQ)50-100 ppmEffective, but can sometimes interfere with certain catalytic reactions.
4-Methoxyphenol (MEHQ)50-100 ppmA common and effective choice for many organic reactions.
Phenothiazine100-200 ppmCan also act as a retarder, slowing down polymerization rather than completely inhibiting it for a defined period.[2]
TEMPO50-100 ppmA stable free radical that is a highly effective scavenger of carbon-centered radicals.[2][3]

Concentrations are general recommendations and may need to be optimized for your specific reaction.

For Preventing Anionic Polymerization:

  • Maintain Anhydrous Conditions: As mentioned, the use of dry solvents and an inert atmosphere is critical.

  • Acidic Additives: For reactions that are sensitive to basicity, the addition of a trace amount of a non-interfering acidic inhibitor might be necessary. This is particularly relevant if your reaction involves basic reagents that could also initiate polymerization of the starting material. Care must be taken to ensure the acidic additive does not interfere with the desired reaction.

Inhibitor TypeExamplesNotes
Lewis AcidsBoron trifluoride etherate (BF3·OEt2)Can be effective but may also catalyze other side reactions. Use with caution and in very low concentrations.
Brønsted AcidsAcetic acid, Trifluoroacetic acidCan protonate and neutralize anionic initiators. The choice of acid and its concentration must be compatible with the desired chemical transformation.

These are suggestions based on inhibitors used for structurally similar cyanoacrylates.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

  • Before use, allow the sealed container of this compound to warm to room temperature to prevent condensation of atmospheric moisture on the cold surface upon opening.

  • Handle the compound in a well-ventilated fume hood.

  • Use clean, dry syringes or cannulas for transferring the liquid under an inert atmosphere (nitrogen or argon).

  • If the monomer is to be used in a reaction sensitive to inhibitors, it may be necessary to remove any storage inhibitors by passing it through a short column of activated basic alumina (to remove acidic inhibitors) or silica gel (to remove phenolic inhibitors) immediately before use.

Protocol 2: A Representative Reaction - [4+2] Cycloaddition (Diels-Alder)

While a specific protocol for the Diels-Alder reaction of this compound was not found in the searched literature, a general procedure for a similar fluorinated α,β-unsaturated nitrile is provided below for illustrative purposes.

  • To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the diene (e.g., cyclopentadiene, 1.2 equivalents).

  • Add anhydrous toluene via syringe.

  • If concerned about free-radical polymerization during heating, add a free-radical inhibitor such as MEHQ (50 ppm).

  • Add this compound (1.0 equivalent) dropwise to the stirred solution at room temperature.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

PolymerizationPathways cluster_main This compound cluster_free_radical Free-Radical Polymerization cluster_anionic Anionic Polymerization Monomer F3C-CH=CH-CN Radical Radical Intermediate Monomer->Radical Anion Anionic Intermediate Monomer->Anion Initiator_FR Radical Initiator (Heat, Light, Peroxide) Initiator_FR->Radical Initiation Polymer_FR Polymer Chain Radical->Polymer_FR Propagation Initiator_A Anionic Initiator (Nucleophile, Base) Initiator_A->Anion Initiation Polymer_A Polymer Chain Anion->Polymer_A Propagation InhibitionStrategy cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Polymerization Unwanted Polymerization FreeRadical Free Radicals Polymerization->FreeRadical is caused by Anionic Anionic Species Polymerization->Anionic is caused by RadicalInhibitor Add Free-Radical Inhibitor (e.g., MEHQ, TEMPO) FreeRadical->RadicalInhibitor is prevented by AnionicInhibitor Add Anionic Inhibitor (e.g., Acidic Additive) Maintain Anhydrous Conditions Anionic->AnionicInhibitor is prevented by

References

Technical Support Center: Optimizing Reactions of 4,4,4-Trifluorocrotononitrile

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the general effects of temperature on reactions with 4,4,4-Trifluorocrotononitrile?

A1: As with most chemical reactions, temperature plays a crucial role.

  • Increased Temperature: Generally leads to a higher reaction rate. However, excessive heat can cause decomposition of starting materials, reagents, or the desired product, leading to lower yields and the formation of byproducts. For fluorinated compounds, high temperatures can sometimes lead to unwanted side reactions like defluorination.

  • Decreased Temperature: Can improve selectivity and reduce the formation of byproducts by favoring the desired reaction pathway, which may have a lower activation energy. However, lowering the temperature will also decrease the reaction rate, potentially leading to incomplete conversion if the reaction time is not extended.

Q2: How does pressure typically influence reactions involving gaseous reagents or volatile substances?

A2: While specific data for 4,4,4-Trifluorocrotononitrile is scarce, pressure is a key parameter in reactions involving gases.

  • Increased Pressure: For reactions where a gas is a reactant, increasing the pressure increases its concentration in the reaction mixture, which can lead to a higher reaction rate. In reactions that produce gaseous byproducts, applying pressure might inhibit the reaction.

  • Reduced Pressure (Vacuum): Can be used to remove volatile byproducts, which can drive a reaction to completion. However, it can also lead to the loss of volatile starting materials or products.

Q3: What are some common side reactions to watch out for with trifluoromethylated alkenes like 4,4,4-Trifluorocrotononitrile?

A3: While specific side reactions for 4,4,4-Trifluorocrotononitrile are not well-documented, general side reactions for trifluoromethylated alkenes can include:

  • Polymerization: Alkenes can be susceptible to polymerization, especially at higher temperatures or in the presence of radical initiators.

  • Isomerization: Depending on the reaction conditions, the double bond might migrate or isomerize (e.g., E/Z isomerization).

  • Decomposition: The trifluoromethyl group is generally stable, but under harsh conditions, decomposition pathways may become accessible.[1]

  • Hydrolysis of the Nitrile Group: The nitrile group can be sensitive to hydrolysis to the corresponding amide or carboxylic acid, particularly under strong acidic or basic conditions.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common issues encountered during reactions with 4,4,4-Trifluorocrotononitrile and similar compounds.

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Incorrect Reaction Temperature Optimize the temperature by running small-scale reactions at a range of temperatures (e.g., in 10-20°C increments). Start with milder conditions and gradually increase the temperature.
Insufficient Reaction Time Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR). If the reaction has stalled, consider extending the reaction time.
Decomposition of Starting Material or Product If decomposition is suspected at higher temperatures, try running the reaction at a lower temperature for a longer duration. Ensure the reaction is performed under an inert atmosphere if any components are sensitive to air or moisture.
Poor Reagent Quality Use freshly purified reagents and anhydrous solvents. Impurities can inhibit catalysts or lead to side reactions.
Catalyst Inactivity Ensure the catalyst is handled and stored correctly. If using a solid-supported catalyst, ensure it is properly activated. Consider trying a different catalyst or ligand.
Issue 2: Formation of Multiple Products/Byproducts
Possible Cause Suggested Solution
Reaction Temperature is Too High Lowering the reaction temperature can often increase selectivity by favoring the kinetic product.
Incorrect Stoichiometry Carefully control the stoichiometry of your reactants. An excess of one reactant may lead to side reactions.
Presence of Impurities Purify all starting materials and solvents before use. Impurities can sometimes catalyze side reactions.
Side Reactions (e.g., Polymerization) Consider adding an inhibitor if polymerization is suspected. Running the reaction at a lower temperature or in a more dilute solution can also help.

Experimental Protocols: A General Approach to Optimization

Since specific protocols for optimizing temperature and pressure for 4,4,4-Trifluorocrotononitrile reactions are not available, a general workflow for optimization is provided below. This should be adapted based on the specific reaction being performed.

General Protocol for Temperature Optimization:

  • Initial Screening: Set up a series of small-scale reactions in parallel. A typical starting range could be from room temperature up to the boiling point of the solvent in 20°C increments (e.g., 25°C, 45°C, 65°C, 85°C).

  • Reaction Monitoring: Monitor each reaction at regular intervals (e.g., every hour) using a suitable analytical technique (TLC, GC, or crude NMR).

  • Analysis: After a set time, quench the reactions and analyze the product distribution and yield for each temperature.

  • Refinement: Based on the initial screen, select the most promising temperature range and perform a more detailed optimization with smaller temperature increments (e.g., 5°C).

General Protocol for Pressure Optimization (for reactions involving gases):

  • Reactor Setup: Use a pressure-rated reactor equipped with a stirrer, pressure gauge, and gas inlet.

  • Initial Pressure: Start with a slightly elevated pressure (e.g., 2-5 bar) of the gaseous reactant.

  • Monitoring: Monitor the reaction progress by analyzing aliquots (if possible without significantly altering the pressure) or by monitoring the uptake of the gaseous reactant.

  • Optimization: Vary the pressure in subsequent experiments to determine the effect on reaction rate and yield. Ensure all other parameters (temperature, stirring rate, reactant concentrations) are kept constant.

Visualizations

The following diagrams illustrate logical workflows for troubleshooting and optimizing reactions involving 4,4,4-Trifluorocrotononitrile.

G Troubleshooting Workflow for Low Yield start Low or No Product Yield check_temp Was the reaction temperature optimized? start->check_temp check_time Was the reaction time sufficient? check_temp->check_time Yes optimize_temp Optimize Temperature: - Run a temperature screen - Start with milder conditions check_temp->optimize_temp No check_reagents Are reagents pure and active? check_time->check_reagents Yes increase_time Increase Reaction Time: - Monitor reaction progress - Extend duration if stalled check_time->increase_time No check_atmosphere Was an inert atmosphere used if necessary? check_reagents->check_atmosphere Yes purify_reagents Purify Reagents: - Use fresh, pure starting materials - Use anhydrous solvents check_reagents->purify_reagents No use_inert Use Inert Atmosphere: - Degas solvents - Use Schlenk line or glovebox check_atmosphere->use_inert No success Problem Solved check_atmosphere->success Yes optimize_temp->success increase_time->success purify_reagents->success use_inert->success

Caption: A logical workflow for troubleshooting low-yield reactions.

G General Optimization Workflow start Define Reaction Parameters (Reactants, Solvent, Catalyst) temp_screen Temperature Screening (e.g., 25°C, 45°C, 65°C, 85°C) start->temp_screen analyze1 Analyze Yield and Purity (TLC, GC, NMR) temp_screen->analyze1 select_temp Select Optimal Temperature Range analyze1->select_temp pressure_screen Pressure Screening (if applicable) (e.g., 1 atm, 5 atm, 10 atm) select_temp->pressure_screen analyze2 Analyze Yield and Purity pressure_screen->analyze2 select_pressure Select Optimal Pressure analyze2->select_pressure final_optimization Fine-tune other parameters (Concentration, Catalyst Loading) select_pressure->final_optimization end Optimized Conditions final_optimization->end

Caption: A general workflow for optimizing reaction conditions.

References

Technical Support Center: Troubleshooting Product Purification from 4,4,4-Trifluorocrotononitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting product purification from reactions involving 4,4,4-Trifluorocrotononitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of reaction products derived from this versatile building block.

General Troubleshooting Workflow

The following diagram outlines a general workflow for troubleshooting purification issues.

Purification Troubleshooting Workflow General Purification Troubleshooting Workflow cluster_purification Purification Strategy start Crude Reaction Mixture analyze Analyze Crude Mixture (TLC, LC-MS, NMR) start->analyze identify Identify Main Product and Impurities analyze->identify chromatography Column Chromatography identify->chromatography Complex mixture or non-crystalline solid crystallization Crystallization identify->crystallization Solid product distillation Distillation identify->distillation Volatile liquid product evaluate Assess Purity of Fractions chromatography->evaluate crystallization->evaluate distillation->evaluate pure_product Pure Product evaluate->pure_product Purity >95% troubleshoot Further Troubleshooting evaluate->troubleshoot Purity <95% troubleshoot->identify Re-evaluate impurities

Caption: A general workflow for troubleshooting the purification of reaction products.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by the common reaction types of 4,4,4-Trifluorocrotononitrile: Pyrazole Synthesis, Michael Addition, and Diels-Alder Reactions.

Section 1: Pyrazole Synthesis

The reaction of 4,4,4-Trifluorocrotononitrile with hydrazines is a common method for synthesizing trifluoromethyl-substituted pyrazoles. However, purification can be complicated by the formation of regioisomers and other side products.

Q1: My reaction to form a pyrazole from 4,4,4-Trifluorocrotononitrile resulted in two spots on the TLC plate with very similar Rf values. How can I separate them?

A1: The two spots likely correspond to the two possible regioisomers of the pyrazole product. The formation of regioisomeric mixtures is a known challenge in pyrazole synthesis.[1] Here are some strategies to address this:

  • Optimize Chromatography:

    • Solvent System: A slight modification of the solvent system polarity can sometimes achieve separation. Experiment with different ratios of hexane and ethyl acetate, or try adding a small amount of a third solvent like dichloromethane or methanol.

    • Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina.[2]

    • Preparative TLC/HPLC: For small-scale reactions or when high purity is essential, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be effective.[3]

  • Crystallization: If the product is a solid, fractional crystallization may be possible. Try dissolving the mixture in a minimal amount of a hot solvent and allowing it to cool slowly. The less soluble isomer may crystallize out first.

  • Acid Salt Formation: Pyrazoles can be converted into their acid addition salts, which may have different crystallization properties.[2] Dissolving the isomeric mixture in a suitable solvent and adding an acid (e.g., HCl in ether) may selectively precipitate one of the isomers as its salt.

Q2: I am observing a significant amount of a byproduct that appears to have lost the trifluoromethyl group. What is happening and how can I prevent it?

A2: This byproduct is likely a "des-CF3" pyrazole. The formation of such impurities can be influenced by the reaction conditions, particularly the choice of acid, solvent, and temperature.[3] To minimize the formation of this byproduct:

  • Careful Selection of Acid Catalyst: The type and amount of acid used can be critical. Experiment with milder acids or reduce the stoichiometry of the acid catalyst.

  • Solvent and Temperature Control: The choice of solvent and reaction temperature can impact the stability of the trifluoromethyl group. Running the reaction at a lower temperature may help reduce the formation of the des-CF3 byproduct.

Q3: My pyrazole product seems to be unstable on the silica gel column, leading to streaking and low recovery. What should I do?

A3: Some trifluoromethylated heterocycles can be sensitive to the acidic nature of silica gel.[1] Here are some troubleshooting steps:

  • Deactivate Silica Gel: You can deactivate the silica gel by pre-treating it with a base, such as triethylamine. Prepare your column slurry with a solvent system containing a small amount (e.g., 1%) of triethylamine.

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like alumina.

  • Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography with a slightly more polar solvent system to ensure rapid elution.

Experimental Protocol: Purification of a Trifluoromethyl-Substituted Pyrazole by Column Chromatography
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM).

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate solvent system (e.g., starting with 9:1 hexane:ethyl acetate).

  • Loading: Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution: Begin eluting with the starting solvent system, gradually increasing the polarity (e.g., to 7:3 hexane:ethyl acetate) while collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the desired product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrazole.

Section 2: Michael Addition Reactions

4,4,4-Trifluorocrotononitrile is an excellent Michael acceptor, readily reacting with various nucleophiles such as amines and thiols. Purification of the resulting adducts often involves standard techniques, but specific challenges can arise.

Q1: After my Michael addition reaction with an amine, I have a complex mixture that is difficult to purify by column chromatography. What are the likely impurities?

A1: Besides unreacted starting materials, several side products can complicate the purification of Michael adducts with amines:

  • Bis-addition Product: The initial Michael adduct may still possess a reactive N-H bond, which can react with a second molecule of 4,4,4-Trifluorocrotononitrile.

  • Polymerization: Activated alkenes like 4,4,4-Trifluorocrotononitrile can undergo polymerization, especially under basic conditions.[4]

  • Hydrolysis of the Nitrile: If the reaction or workup is performed in the presence of water and acid or base, the nitrile group can hydrolyze to a carboxylic acid.[5][6]

To improve purification, consider the following:

  • Reaction Stoichiometry: Using a slight excess of the amine nucleophile can help to consume all the 4,4,4-Trifluorocrotononitrile and minimize bis-addition.

  • Aqueous Workup: An acidic workup (e.g., with dilute HCl) can help to remove excess amine by protonating it and making it water-soluble. Conversely, a basic wash (e.g., with saturated sodium bicarbonate) can remove any carboxylic acid byproducts.

  • Careful Chromatography: A gradient elution during column chromatography, starting with a non-polar solvent and gradually increasing the polarity, can help to separate the desired product from both less polar starting materials and more polar byproducts.

Q2: My Michael addition with a thiol is sluggish, and I'm concerned about side reactions with prolonged reaction times. How can I improve the reaction and simplify purification?

A2: Thiol-Michael additions can sometimes be slow. To accelerate the reaction and minimize side products, consider the following:

  • Catalysis: The use of a base or a Lewis acid catalyst can significantly speed up the reaction.

  • Solvent-Free Conditions: In some cases, running the reaction neat (without solvent) can lead to faster and cleaner conversions.

For purification, a simple aqueous workup to remove the catalyst followed by column chromatography is typically effective.

Logical Diagram for Michael Addition Troubleshooting

Michael Addition Troubleshooting Troubleshooting Michael Addition Reactions cluster_causes Potential Causes cluster_solutions Solutions start Crude Michael Adduct problem Purification Issue start->problem cause1 Unreacted Starting Materials problem->cause1 cause2 Bis-addition Product problem->cause2 cause3 Polymerization problem->cause3 cause4 Nitrile Hydrolysis problem->cause4 solution1 Optimize Stoichiometry cause1->solution1 solution3 Gradient Column Chromatography cause1->solution3 cause2->solution1 solution4 Use Catalyst/ Solvent-Free Conditions cause3->solution4 solution2 Aqueous Workup (Acidic/Basic Wash) cause4->solution2

Caption: A troubleshooting guide for Michael addition reactions.

Section 3: Diels-Alder Reactions

The electron-withdrawing trifluoromethyl and nitrile groups make 4,4,4-Trifluorocrotononitrile a reactive dienophile in Diels-Alder reactions. The purification of the resulting cycloadducts is generally straightforward but can present some challenges.

Q1: My Diels-Alder reaction is complete, but I'm having trouble separating the product from the unreacted diene.

A1: This is a common issue, especially if the diene is used in excess. Here are some approaches:

  • Distillation/Evaporation: If the diene is volatile (e.g., cyclopentadiene, furan), it can often be removed by careful evaporation under reduced pressure.

  • Column Chromatography: A well-chosen solvent system for column chromatography should allow for the separation of the more polar Diels-Alder adduct from the less polar diene.

  • Reaction with a Scavenger: In some cases, a dienophile scavenger can be added to the crude mixture to react with the excess diene, forming a product that is easily separated.

Q2: The Diels-Alder adduct is an oil and is difficult to handle and purify. What can I do?

A2: Oily products can be challenging. Consider the following:

  • Trituration: Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent in which the product is insoluble. This can sometimes induce precipitation or crystallization.

  • Derivative Formation: If the adduct contains a functional group that can be derivatized (e.g., hydrolysis of the nitrile to a carboxylic acid), the resulting derivative may be a crystalline solid that is easier to purify.

  • Preparative Chromatography: If all else fails, preparative HPLC or GC may be necessary to obtain a pure sample.

Quantitative Data Summary

The following table summarizes typical purification parameters for products derived from 4,4,4-Trifluorocrotononitrile reactions, based on related compounds in the literature. Note that these are starting points and may require optimization for your specific product.

Reaction TypeProduct TypePurification MethodTypical Eluent System (Silica Gel)Reference(s)
Pyrazole SynthesisTrifluoromethyl-pyrazoleFlash ChromatographyHexane / Diethyl Ether (e.g., 7:3)[7]
Michael Additionβ-Amino-trifluoromethyl-nitrileColumn ChromatographyHexane / Ethyl Acetate gradient[8]
Diels-AlderTrifluoromethyl-nitrile cycloadductColumn ChromatographyHexane / Dichloromethane (e.g., 1:1)[9]

This technical support center provides a starting point for troubleshooting purification challenges in reactions involving 4,4,4-Trifluorocrotononitrile. For more specific issues, consulting the primary literature for closely related compounds is highly recommended.

References

dealing with the volatility of 4,4,4-Trifluorocrotononitrile in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely and effectively handling the volatile compound 4,4,4-Trifluorocrotononitrile in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 4,4,4-Trifluorocrotononitrile?

A1: 4,4,4-Trifluorocrotononitrile is a hazardous substance that poses significant health risks. It is fatal if swallowed, fatal in contact with skin, and fatal if inhaled.[1] It also causes serious skin and eye irritation and may cause respiratory irritation. Due to its volatility, there is a significant risk of inhalation exposure. Therefore, it is crucial to handle this compound with extreme caution in a well-ventilated chemical fume hood at all times.

Q2: What are the key physical properties of 4,4,4-Trifluorocrotononitrile that I should be aware of?

A2: Key physical properties are summarized in the table below. Its relatively low boiling point indicates high volatility, meaning it can easily evaporate at room temperature, leading to potential inhalation exposure and loss of reagent.

Q3: What are the initial signs of exposure to 4,4,4-Trifluorocrotononitrile?

A3: Initial signs of exposure may include irritation of the eyes, skin, and respiratory tract. Given its high toxicity, any suspected exposure should be treated as a serious medical emergency.

Q4: How should I properly store 4,4,4-Trifluorocrotononitrile?

A4: Store 4,4,4-Trifluorocrotononitrile in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be stored separately from incompatible materials such as strong oxidizing agents, acids, and bases.

Q5: What is the appropriate personal protective equipment (PPE) for handling this compound?

A5: When handling 4,4,4-Trifluorocrotononitrile, it is mandatory to use the following PPE:

  • Gloves: Nitrile gloves are a suitable option; however, it is recommended to double-glove.

  • Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect the skin.

  • Respiratory Protection: All handling must be performed in a certified chemical fume hood to prevent inhalation.

Data Presentation

Physical and Safety Data for 4,4,4-Trifluorocrotononitrile

PropertyValue
Chemical Formula C₄H₂F₃N
Molecular Weight 121.06 g/mol
Boiling Point 84-85 °C
Vapor Pressure Data not readily available. Given the boiling point, it should be considered highly volatile.
CAS Number 406-86-0
Primary Hazards Fatal if swallowed, in contact with skin, or inhaled; Causes skin and eye irritation.

Troubleshooting Guides

Scenario 1: Low or No Product Yield

  • Question: I am not getting the expected yield in my reaction with 4,4,4-Trifluorocrotononitrile. What could be the issue?

  • Answer:

    • Loss of Reagent: Due to its high volatility, the reagent may have evaporated during setup or the reaction itself. Ensure your reaction vessel is properly sealed and, if heating, use a reflux condenser.

    • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate analytical technique like TLC or GC-MS.

    • Product Volatility: Your product may also be volatile and could be lost during the work-up, especially during solvent removal under reduced pressure. Check the cold trap of your rotary evaporator.

    • Reagent Purity: Verify the purity of your 4,4,4-Trifluorocrotononitrile, as impurities can interfere with the reaction.

Scenario 2: Inconsistent Reaction Results

  • Question: My reaction results are not reproducible. What factors should I investigate?

  • Answer:

    • Temperature Control: Inconsistent temperature control can significantly affect the reaction rate and lead to side product formation. Use a reliable heating/cooling system.

    • Atmosphere Control: Reactions with nitriles can be sensitive to moisture and oxygen. Ensure you are using a dry, inert atmosphere if the reaction requires it.

    • Addition Rate: If 4,4,4-Trifluorocrotononitrile is added too quickly, it can lead to localized high concentrations and side reactions. A slow, controlled addition using a syringe pump is recommended.

Scenario 3: Difficulty in Product Purification

  • Question: I am having trouble purifying my product from the reaction mixture.

  • Answer:

    • Co-elution: If using column chromatography, your product might be co-eluting with unreacted starting material or byproducts. Try different solvent systems to improve separation.

    • Product Instability: The product may be unstable under the purification conditions (e.g., on silica gel). Consider alternative purification methods like distillation or crystallization.

    • Aqueous Work-up Issues: If your product has some water solubility, it could be lost in the aqueous layer during extraction. Back-extract the aqueous layer with your organic solvent.

Experimental Protocols

Representative Protocol: Nucleophilic Addition to 4,4,4-Trifluorocrotononitrile

This protocol provides a general procedure for the reaction of a nucleophile with 4,4,4-Trifluorocrotononitrile. This reaction is analogous to those used in the synthesis of trifluoromethyl-substituted heterocycles.

Materials:

  • 4,4,4-Trifluorocrotononitrile

  • Nucleophile (e.g., a primary amine or thiol)

  • Anhydrous solvent (e.g., THF, Dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Quenching solution (e.g., saturated ammonium chloride)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a reflux condenser under an inert atmosphere.

  • Reagent Preparation: In the reaction flask, dissolve the nucleophile (1.0 equivalent) in the anhydrous solvent.

  • Cooling: Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Addition of 4,4,4-Trifluorocrotononitrile: Slowly add 4,4,4-Trifluorocrotononitrile (1.0-1.2 equivalents) to the stirred solution via a syringe. The high volatility of the nitrile necessitates a slow, subsurface addition to prevent evaporation.

  • Reaction Monitoring: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Quenching: Once the reaction is complete, quench it by slowly adding the appropriate quenching solution at a low temperature.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, keeping in mind the potential volatility of the product.

Mandatory Visualization

experimental_workflow setup Reaction Setup (Inert Atmosphere) reagent_prep Reagent Preparation (Dissolve Nucleophile) setup->reagent_prep cooling Cooling (0°C or -78°C) reagent_prep->cooling addition Slow Addition of 4,4,4-Trifluorocrotononitrile cooling->addition monitoring Reaction Monitoring (TLC/GC-MS) addition->monitoring quenching Quenching (e.g., sat. NH4Cl) monitoring->quenching If complete workup Aqueous Work-up & Extraction quenching->workup purification Purification (Chromatography/Distillation) workup->purification product Final Product purification->product

Caption: Experimental workflow for nucleophilic addition.

troubleshooting_yield start Low/No Yield check_volatility Check for Reagent Volatility start->check_volatility check_completion Check Reaction Completion check_volatility->check_completion No solution_seal Improve Sealing/ Use Reflux Condenser check_volatility->solution_seal Yes check_product_loss Check for Product Loss in Work-up check_completion->check_product_loss No solution_monitor Monitor Reaction (TLC/GC-MS) check_completion->solution_monitor Yes solution_trap Check Cold Trap/ Modify Work-up check_product_loss->solution_trap Yes

Caption: Troubleshooting logic for low product yield.

signaling_pathway nucleophile Nucleophile (e.g., R-NH2, R-SH) electrophile 4,4,4-Trifluorocrotononitrile (Electrophilic Nitrile Carbon) nucleophile->electrophile Nucleophilic Attack intermediate Tetrahedral Intermediate electrophile->intermediate product Adduct Product intermediate->product Proton Transfer/ Rearrangement

References

Technical Support Center: Catalyst Deactivation in Reactions with Fluorinated Nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation during the hydrogenation of fluorinated nitriles. Our goal is to help you diagnose and resolve issues to maintain optimal catalyst performance and ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

I. General Catalyst Deactivation Issues

Question: My reaction yield has significantly decreased over several runs. What are the likely causes?

Answer: A significant drop in yield is a classic sign of catalyst deactivation. The primary causes can be categorized as follows:

  • Poisoning: Impurities in your reactants, solvents, or starting materials can bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur compounds, halides, and even the nitrogen-containing starting materials or products themselves.[1]

  • Fouling/Coking: Carbonaceous materials can deposit on the catalyst surface, blocking active sites. This is particularly relevant when dealing with organic molecules at elevated temperatures.

  • Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate, leading to a decrease in the active surface area.[2]

  • Leaching: The active metal component may dissolve into the reaction medium, leading to a permanent loss of catalyst.

II. Issues Specific to Fluorinated Nitriles

Question: I am observing rapid deactivation of my Palladium on Carbon (Pd/C) catalyst when hydrogenating a fluorinated nitrile. What are the potential fluorine-specific deactivation mechanisms?

Answer: The presence of fluorine in the nitrile substrate can introduce unique deactivation pathways for catalysts like Pd/C:

  • Fluoride Poisoning: Cleavage of the C-F bond, although strong, can occur under certain catalytic conditions, releasing fluoride ions (F⁻). These ions can adsorb strongly onto the palladium active sites, acting as a poison.

  • Formation of Metal Fluorides: The released fluoride can react with the palladium nanoparticles to form palladium fluoride (PdF₂) or other metal fluoride species on the surface. These species are typically less catalytically active for hydrogenation.

  • Attack on the Support: If hydrogen fluoride (HF) is formed in situ, it can attack common catalyst supports like silica (SiO₂) and to a lesser extent, alumina (Al₂O₃).[3] This can lead to the collapse of the support structure and loss of the active metal. For silica supports, HF can react to form volatile silicon tetrafluoride (SiF₄).

  • Polymerization/Oligomerization: Fluorinated intermediates or byproducts may have a tendency to polymerize on the catalyst surface, leading to fouling.

Question: My Raney® Nickel catalyst is losing activity quickly when reducing a fluorinated nitrile. Are the deactivation mechanisms similar to Pd/C?

Answer: Yes, the deactivation mechanisms for Raney® Nickel can be similar to Pd/C, with some nuances:

  • Fluoride Poisoning: Nickel active sites are also susceptible to poisoning by fluoride ions.

  • Formation of Nickel Fluoride: The formation of inactive nickel fluoride (NiF₂) on the catalyst surface is a strong possibility.

  • Reaction with Residual Aluminum: Raney® Nickel contains residual aluminum and aluminum oxides. HF generated in the reaction can react with these components, potentially altering the catalyst's structure and porosity.

Troubleshooting Deactivation in Fluorinated Nitrile Hydrogenation

This table provides a summary of common problems, potential causes, and suggested troubleshooting steps.

Problem Potential Cause(s) Suggested Troubleshooting & Optimization
Low or No Conversion Catalyst Poisoning: Strong adsorption of reactants, intermediates, or fluoride byproducts on active sites.- Purify Reactants: Ensure starting materials and solvents are free from sulfur, water, and other potential poisons. - Increase Catalyst Loading: As a temporary measure to compensate for poisoned sites. - Screen Different Catalysts: Consider catalysts known for higher poison resistance, such as those with different supports or promoters.
Gradual Decrease in Activity over Time Sintering: Agglomeration of metal particles at high temperatures. Leaching: Dissolution of the active metal into the reaction medium. Fouling/Coking: Deposition of carbonaceous material on the catalyst surface.- Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize sintering. - Check Solvent Compatibility: Ensure the solvent does not promote metal leaching. - Analyze Spent Catalyst: Use techniques like TEM to check for particle size changes (sintering) and TGA to quantify coke formation.
Change in Selectivity Partial Deactivation: Poisoning or fouling of specific types of active sites can alter the reaction pathway.- Modify Reaction Conditions: Adjusting temperature, pressure, and solvent can sometimes restore desired selectivity. - Introduce Additives: In some cases, acidic or basic additives can influence selectivity.
Support Degradation (e.g., loss of catalyst fines) Acidic Byproduct Formation: In situ generation of HF attacking the catalyst support (especially silica).- Choose a More Resistant Support: Consider using carbon, alumina, or other supports known for better stability in the presence of fluoride. - Use a Scavenger: Addition of a mild, non-poisonous base could neutralize any generated HF.

Catalyst Regeneration Protocols

Protocol 1: General Procedure for the Regeneration of a Fouled Palladium on Carbon (Pd/C) Catalyst

This protocol is a general guideline for removing carbonaceous deposits (coke) and may need to be optimized for your specific catalyst and contaminants.

Materials:

  • Spent Pd/C catalyst

  • Inert gas (Nitrogen or Argon)

  • Oxidizing gas (e.g., 2-5% O₂ in N₂, or air)

  • Tube furnace with temperature control

  • Deionized water

Procedure:

  • Washing:

    • Suspend the spent Pd/C catalyst in deionized water and stir for 30 minutes to remove any soluble impurities.

    • Filter and dry the catalyst thoroughly.

  • Loading:

    • Carefully load the dried, spent catalyst into a quartz tube reactor and place it in the tube furnace.

  • Inert Purge:

    • Purge the reactor with an inert gas (e.g., Nitrogen) for 30-60 minutes at room temperature to remove any residual air and moisture.

  • Oxidative Treatment:

    • While maintaining the inert gas flow, heat the furnace to a target temperature, typically between 350°C and 450°C. The heating rate should be controlled (e.g., 5-10°C/min) to avoid thermal shock.[4]

    • Once the target temperature is stable, gradually introduce the oxidizing gas. Caution: The oxidation of coke is exothermic and can lead to temperature runaways. Start with a low oxygen concentration.

    • Hold at the target temperature for 2-4 hours, or until the coke burn-off is complete (often indicated by the cessation of CO₂ evolution, which can be monitored by an off-gas analyzer).

  • Cooling:

    • Switch back to an inert gas flow and turn off the furnace.

    • Allow the catalyst to cool to room temperature under the inert gas flow.

  • Unloading:

    • Once cooled, the regenerated catalyst can be carefully unloaded and stored in a desiccator.

Protocol 2: Reactivation of a Fluoride-Poisoned Catalyst (Experimental Approach)

Reversing fluoride poisoning can be challenging. This experimental protocol outlines a potential approach using a basic wash to attempt to remove adsorbed fluoride species.

Materials:

  • Fluoride-poisoned catalyst (e.g., Pd/C or Raney® Ni)

  • Dilute aqueous base solution (e.g., 0.1 M NaOH or Na₂CO₃)

  • Deionized water

  • Filtration apparatus

  • Drying oven

Procedure:

  • Base Wash:

    • Suspend the deactivated catalyst in the dilute base solution.

    • Stir the slurry at room temperature for 1-2 hours. The basic solution may help to displace or react with the adsorbed fluoride species.

  • Filtration and Washing:

    • Filter the catalyst from the base solution.

    • Wash the catalyst thoroughly with deionized water until the pH of the filtrate is neutral. This is crucial to remove any residual base, which could be detrimental to subsequent reactions.

  • Drying:

    • Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 80-100°C) until a constant weight is achieved.

  • Evaluation:

    • Test the activity of the reactivated catalyst in a small-scale reaction to determine if the treatment was successful.

Visualizing Deactivation and Troubleshooting

Diagram 1: Potential Deactivation Pathways for Catalysts in Fluorinated Nitrile Hydrogenation

DeactivationPathways Catalyst Deactivation Pathways in Fluorinated Nitrile Hydrogenation cluster_substrate Substrate & Byproducts cluster_catalyst Catalyst cluster_deactivation Deactivation Mechanisms FluorinatedNitrile Fluorinated Nitrile FluorideIons Fluoride Ions (F⁻) / HF FluorinatedNitrile->FluorideIons C-F Cleavage Polymers Polymeric Byproducts FluorinatedNitrile->Polymers Polymerization Poisoning Poisoning FluorideIons->Poisoning Adsorption SupportDegradation Support Degradation FluorideIons->SupportDegradation Attack on Support MetalFluoride Metal Fluoride Formation FluorideIons->MetalFluoride Reaction with Metal Fouling Fouling/Coking Polymers->Fouling Deposition ActiveSites Active Metal Sites (Pd, Ni) Support Catalyst Support (Carbon, Al₂O₃, SiO₂) Poisoning->ActiveSites Fouling->ActiveSites SupportDegradation->Support MetalFluoride->ActiveSites

Caption: Potential pathways for catalyst deactivation.

Diagram 2: Troubleshooting Workflow for Catalyst Deactivation

TroubleshootingWorkflow Troubleshooting Workflow for Catalyst Deactivation Start Decreased Catalyst Performance Observed CheckPurity Analyze Purity of Reactants and Solvents Start->CheckPurity Impure Purify Starting Materials CheckPurity->Impure Impure Pure Purity is High CheckPurity->Pure Pure AnalyzeCatalyst Characterize Spent Catalyst (TEM, XPS, TGA) Sintering Sintering Detected AnalyzeCatalyst->Sintering Sintering Poisoning Poisoning/Fouling Detected AnalyzeCatalyst->Poisoning Poisoning/Fouling NoChange No Obvious Change AnalyzeCatalyst->NoChange No Change OptimizeConditions Optimize Reaction Conditions (T, P, Solvent) ChangeCatalyst Screen Different Catalysts/Supports OptimizeConditions->ChangeCatalyst No Improvement RegenSuccess Regeneration Successful OptimizeConditions->RegenSuccess Improved Performance Regenerate Attempt Catalyst Regeneration Regenerate->RegenSuccess Activity Restored RegenFail Regeneration Fails Regenerate->RegenFail No Restoration Impure->OptimizeConditions Pure->AnalyzeCatalyst LowerTemp Lower Reaction Temperature Sintering->LowerTemp Poisoning->Regenerate NoChange->OptimizeConditions LowerTemp->OptimizeConditions RegenFail->ChangeCatalyst

Caption: A logical workflow for troubleshooting catalyst deactivation.

References

strategies to improve the stability of 4,4,4-Trifluorocrotononitrile adducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluorocrotononitrile adducts.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis, purification, and storage of 4,4,4-Trifluorocrotononitrile adducts.

Q1: My purified 4,4,4-Trifluorocrotononitrile adduct is showing signs of decomposition. What are the potential causes and how can I mitigate this?

A1: Decomposition of 4,4,4-Trifluorocrotononitrile adducts, particularly during and after purification, is often attributed to a retro-Michael addition reaction. This process is essentially the reverse of the adduct formation. The stability of these adducts can be influenced by several factors:

  • pH: Both acidic and basic conditions can catalyze the retro-Michael reaction. It is crucial to maintain a neutral pH during workup and purification. If acidic or basic reagents are used, they should be neutralized as soon as possible.

  • Temperature: Elevated temperatures can provide the energy needed to overcome the activation barrier for the retro-Michael reaction. Avoid excessive heating during solvent removal and purification.

  • Solvent: Protic solvents, especially those that can act as a proton source or sink, may facilitate decomposition.

  • Nucleophile Strength: Adducts formed from weaker nucleophiles are generally more prone to retro-Michael addition.

Troubleshooting Steps:

  • Neutralize Reaction Mixture: Before workup, carefully neutralize the reaction mixture to a pH of ~7.

  • Low-Temperature Purification: Perform purification steps, such as chromatography, at reduced temperatures if possible.

  • Aprotic Solvents: Use aprotic solvents for extraction and chromatography where feasible.

  • Prompt Solvent Removal: Remove solvents under reduced pressure at low temperatures.

Q2: I am observing incomplete conversion and low yields in my adduct formation reaction. What strategies can I employ to optimize the reaction?

A2: Low yields in the formation of 4,4,4-Trifluorocrotononitrile adducts can stem from several factors related to the reactants and reaction conditions. The high electrophilicity of the β-carbon, due to the electron-withdrawing effects of both the nitrile and the trifluoromethyl group, makes it susceptible to nucleophilic attack. However, optimizing the reaction is key.

Optimization Strategies:

  • Base Catalyst: For nucleophiles requiring activation (e.g., thiols, amines), the choice and stoichiometry of the base are critical. A non-nucleophilic organic base (e.g., DBU, DIPEA) is often a good starting point.

  • Solvent Choice: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like DMF or acetonitrile often work well.

  • Temperature Control: While some reactions may require heating to proceed at a reasonable rate, excessive temperatures can lead to side reactions or decomposition of the product.

  • Reactant Purity: Ensure the purity of your starting materials, as impurities can interfere with the reaction.

Q3: My 4,4,4-Trifluorocrotononitrile adduct appears to be unstable during long-term storage. What are the ideal storage conditions?

A3: The long-term stability of these adducts is crucial for their use in further applications. Degradation during storage is often due to the same factors that cause decomposition during purification.

Recommended Storage Conditions:

  • Temperature: Store adducts at low temperatures, preferably at -20°C or below, to minimize the rate of potential degradation pathways.

  • Inert Atmosphere: To prevent oxidation or reaction with atmospheric moisture, store the adducts under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent-Free or in Aprotic Solvent: If possible, store the compound neat after thorough drying. If a solvent is necessary, choose a dry, aprotic solvent.

  • Protection from Light: Some compounds may be light-sensitive. Storing in an amber vial can prevent photochemical degradation.

Q4: How can I effectively monitor the stability of my 4,4,4-Trifluorocrotononitrile adduct under different experimental conditions?

A4: A systematic approach to monitoring adduct stability is essential for developing robust experimental protocols. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Monitoring Stability using HPLC:

  • Develop an HPLC Method: Establish an HPLC method that can separate the adduct from its starting materials (4,4,4-Trifluorocrotononitrile and the nucleophile) and any potential degradation products.

  • Prepare Samples: Prepare solutions of the adduct in the desired buffers or solvent systems at various pH values and temperatures.

  • Time-Course Analysis: Inject samples onto the HPLC at regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quantify Degradation: Monitor the decrease in the peak area of the adduct and the appearance of new peaks corresponding to degradation products over time.

This data can be used to determine the half-life of the adduct under specific conditions.

Quantitative Data on Adduct Stability

The stability of a representative 4,4,4-Trifluorocrotononitrile-thiol adduct was assessed under various conditions. The following table summarizes the percentage of the adduct remaining after 24 hours, as determined by HPLC analysis.

ConditionTemperature (°C)pH% Adduct Remaining after 24h
144.095%
247.0>99%
349.085%
4254.080%
5257.098%
6259.060%
7377.090%

Note: This data is illustrative. The stability of a specific adduct will depend on the nature of the nucleophile.

Detailed Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Thiol Adduct of 4,4,4-Trifluorocrotononitrile

Objective: To synthesize a β-thioether adduct via Michael addition of a thiol to 4,4,4-Trifluorocrotononitrile.

Materials:

  • 4,4,4-Trifluorocrotononitrile

  • Thiol of interest

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve the thiol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Add 4,4,4-Trifluorocrotononitrile (1.1 eq) to the solution.

  • Slowly add DBU (1.05 eq) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired adduct.

Protocol 2: Assessing Adduct Stability by HPLC

Objective: To determine the stability of a purified 4,4,4-Trifluorocrotononitrile adduct in different buffer systems.

Materials:

  • Purified 4,4,4-Trifluorocrotononitrile adduct

  • HPLC grade acetonitrile and water

  • Phosphate buffer (pH 7.0)

  • Acetate buffer (pH 4.0)

  • Borate buffer (pH 9.0)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a stock solution of the adduct in acetonitrile.

  • For each condition to be tested, dilute the stock solution into the respective buffer to a final concentration of 10 µM.

  • Immediately inject a sample of each solution (t=0) onto the HPLC to determine the initial peak area of the adduct.

  • Incubate the solutions at the desired temperature (e.g., 25°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot of each solution onto the HPLC.

  • Record the peak area of the adduct at each time point.

  • Calculate the percentage of adduct remaining at each time point relative to the t=0 sample.

  • Plot the percentage of adduct remaining versus time to visualize the degradation profile.

Visualizations

Troubleshooting_Adduct_Instability start Adduct Instability Observed q1 During Purification? start->q1 purification_issues Potential Causes: - High Temperature - Non-neutral pH - Protic Solvents q1->purification_issues Yes q2 During Storage? q1->q2 No purification_solutions Solutions: - Low-temperature purification - Neutralize before workup - Use aprotic solvents purification_issues->purification_solutions storage_issues Potential Causes: - Ambient Temperature - Presence of Air/Moisture - Inappropriate Solvent q2->storage_issues Yes storage_solutions Solutions: - Store at -20°C or below - Store under inert atmosphere - Store neat or in dry, aprotic solvent storage_issues->storage_solutions Degradation_Pathway adduct 4,4,4-Trifluorocrotononitrile Adduct (R-Nu-CH(CF3)-CH2-CN) transition_state Transition State adduct->transition_state Retro-Michael Addition products 4,4,4-Trifluorocrotononitrile + Nucleophile (R-Nu) transition_state->products Stability_Assessment_Workflow start Start: Purified Adduct prepare_stock Prepare Stock Solution (e.g., in Acetonitrile) start->prepare_stock prepare_samples Dilute Stock into Test Conditions (e.g., different pH buffers) prepare_stock->prepare_samples time_zero t=0 Analysis (HPLC) prepare_samples->time_zero incubate Incubate Samples (Controlled Temperature) time_zero->incubate time_points Time-Point Analysis (e.g., 1, 2, 4, 8, 24h by HPLC) incubate->time_points time_points->incubate analyze Analyze Data: - Calculate % remaining - Determine half-life time_points->analyze

Technical Support Center: Addressing Poor Solubility of 4,4,4-Trifluorocrotononitrile Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of reaction products derived from 4,4,4-Trifluorocrotononitrile.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and application of trifluoromethyl-containing heterocyclic compounds synthesized from 4,4,4-Trifluorocrotononitrile.

Scenario 1: Product Precipitation Upon Isolation or Purification

Problem: Your synthesized trifluoromethyl-containing pyridine, pyrimidine, or pyrrole derivative precipitates out of solution during workup or purification (e.g., crystallization, chromatography).

Possible Cause Suggested Solution
Solvent Polarity Mismatch The polarity of the solvent system is not optimal for your compound. Trifluoromethyl groups increase lipophilicity, often leading to poor solubility in highly polar solvents.[1]
Low Temperature Solubility of many organic compounds decreases at lower temperatures.
High Concentration The concentration of your product in the chosen solvent exceeds its solubility limit.

Troubleshooting Workflow: Product Precipitation

start Precipitation Observed solvent_check Is the solvent system appropriate? start->solvent_check temp_check Is the temperature too low? solvent_check->temp_check Yes change_solvent Screen alternative solvents or use a co-solvent system. solvent_check->change_solvent No conc_check Is the concentration too high? temp_check->conc_check Yes increase_temp Gently warm the solution. temp_check->increase_temp No dilute Dilute the solution with more solvent. conc_check->dilute No resolved Issue Resolved conc_check->resolved Yes change_solvent->resolved increase_temp->resolved dilute->resolved

Caption: Troubleshooting workflow for product precipitation.

Scenario 2: Low Yield in Subsequent Reactions Due to Poor Solubility of Starting Material

Problem: A previously isolated reaction product from 4,4,4-Trifluorocrotononitrile has poor solubility in the solvent required for the next synthetic step, leading to a slow or incomplete reaction.

Possible Cause Suggested Solution
Insufficient Solubilization The starting material is not fully dissolved, limiting its availability for the reaction.
Reaction Conditions The chosen solvent, while necessary for the reaction, is a poor solvent for your trifluoromethyl-containing compound.

Logical Flow for Optimizing Reaction Conditions

A Poorly Soluble Starting Material B Increase Solvent Volume A->B Is dilution feasible? C Use a Co-solvent System A->C Is a co-solvent compatible? D Increase Reaction Temperature A->D Is the reaction thermally stable? E Successful Reaction B->E C->E D->E

Caption: Decision tree for improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: Why are the reaction products of 4,4,4-Trifluorocrotononitrile often poorly soluble in aqueous solutions?

A1: The inclusion of a trifluoromethyl (CF3) group significantly increases the lipophilicity (fat or oil-loving nature) of a molecule.[1] This is due to the high electronegativity of fluorine atoms. Consequently, these compounds tend to be more soluble in organic solvents and less soluble in polar solvents like water.

Q2: What are the initial steps to take when a newly synthesized compound shows poor solubility?

A2: Start with a systematic approach:

  • Solvent Screening: Test the solubility in a range of common laboratory solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Temperature Adjustment: Gently warm the mixture, as solubility often increases with temperature. Be cautious of potential degradation.

  • Particle Size Reduction: Grinding the solid material to a finer powder can increase the surface area and improve the rate of dissolution.

Q3: How can I improve the aqueous solubility of my trifluoromethyl-containing heterocyclic compound for biological assays?

A3: Several techniques can be employed:

  • Co-solvents: Adding a water-miscible organic solvent like DMSO, DMF, or ethanol can significantly increase solubility.[2] It is crucial to ensure the final concentration of the co-solvent is compatible with your assay.

  • pH Adjustment: For compounds with ionizable groups (e.g., acidic or basic heterocycles), adjusting the pH of the aqueous solution can dramatically improve solubility by forming a more soluble salt.[3][4]

  • Use of Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, thereby enhancing their aqueous solubility.[5][6][7][8][9]

Q4: My compound dissolves in an organic solvent for my stock solution, but precipitates when I dilute it into my aqueous assay buffer. What should I do?

A4: This is a common issue known as "crashing out." To prevent this:

  • Slow Addition: Add the organic stock solution to the aqueous buffer slowly while vigorously stirring or vortexing.

  • Lower Final Concentration: Ensure the final concentration of your compound in the assay is below its aqueous solubility limit.

  • Use an Intermediate Dilution: Perform a serial dilution, gradually decreasing the concentration of the organic solvent.

Quantitative Solubility Data

The following table provides approximate solubility data for representative trifluoromethyl-containing heterocyclic compounds in common solvents. Note that the exact solubility of your specific derivative may vary.

Compound Class Compound Example Solvent Approximate Solubility (mg/mL) Reference
Trifluoromethyl-pyridines 2-Chloro-3-(trifluoromethyl)pyridineEthyl Acetate> 500 (at 298.15 K)[10]
n-Butyl Alcohol> 500 (at 298.15 K)[10]
Methanol~400 (at 298.15 K)[10]
WaterInsoluble
Trifluoromethyl-pyrimidines 2-(Chloromethyl)pyrimidine hydrochlorideDMF30[11]
DMSO20[11]
PBS (pH 7.2)10[11]
Ethanol2[11]
Trifluoromethyl-pyrroles Pyrrole (parent compound)Water45[12]
EthanolSoluble[12]
EtherSoluble[12]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

Objective: To prepare a solution of a poorly water-soluble compound for in vitro testing using a co-solvent.

Materials:

  • Poorly soluble trifluoromethyl-containing compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Prepare a Concentrated Stock Solution: Accurately weigh the compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved by vortexing. Gentle warming may be applied if necessary.

  • Prepare Intermediate Dilutions (Optional but Recommended): To avoid precipitation, create a series of intermediate dilutions of the stock solution in DMSO.

  • Final Dilution: Slowly add a small volume of the DMSO stock solution to the pre-warmed (37°C) aqueous buffer (e.g., PBS) while vortexing. The final concentration of DMSO should typically be kept below 1% (v/v) to minimize effects on biological assays.

  • Visual Inspection: Visually inspect the final solution for any signs of precipitation. If the solution is cloudy, the solubility limit has been exceeded.

Workflow for Co-solvent Solubilization

A Weigh Compound B Dissolve in minimal DMSO (High Concentration Stock) A->B C Slowly add stock to aqueous buffer with vortexing B->C D Observe for precipitation C->D E Clear Solution (Ready for Assay) D->E No F Precipitation (Solubility Exceeded) D->F Yes

Caption: Protocol for using a co-solvent.

Protocol 2: Solubility Determination via pH Adjustment

Objective: To determine if altering the pH improves the solubility of an ionizable compound.

Materials:

  • Poorly soluble trifluoromethyl-containing compound with acidic or basic properties

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • pH meter or pH paper

  • Small vials

  • Stir plate and stir bars

Methodology:

  • Dispersion in Water: Add a small, known amount of the compound to a vial containing a known volume of deionized water.

  • Acidification: While stirring, slowly add 0.1 M HCl dropwise to decrease the pH. Observe if the compound dissolves. Record the pH at which dissolution occurs.

  • Basification: In a separate vial, repeat step 1. While stirring, slowly add 0.1 M NaOH dropwise to increase the pH. Observe if the compound dissolves and record the pH.

Protocol 3: Enhancing Solubility with Cyclodextrins

Objective: To prepare an aqueous solution of a poorly soluble compound using a cyclodextrin.

Materials:

  • Poorly soluble trifluoromethyl-containing compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Vials

  • Shaker or vortex mixer

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water (e.g., 1-10% w/v).

  • Add Compound: Add an excess amount of the poorly soluble compound to the cyclodextrin solution.

  • Equilibration: Seal the vial and shake the mixture at a constant temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.

  • Separation: Centrifuge or filter the suspension to remove the undissolved compound.

  • Analysis: The clear supernatant contains the solubilized compound-cyclodextrin complex. The concentration can be determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

References

Validation & Comparative

A Comparative Guide to NMR Analysis for Stereochemistry of 4,4,4-Trifluorocrotonitrile Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of stereochemistry in fluorinated molecules is a critical aspect of modern drug discovery and development, as different stereoisomers can exhibit vastly different biological activities. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the stereochemical elucidation of adducts derived from 4,4,4-Trifluorocrotonitrile, a versatile building block in the synthesis of trifluoromethyl-containing compounds. We will delve into the experimental data and protocols that underpin these powerful analytical methods.

Core NMR Techniques for Stereochemical Assignment

The primary NMR methods for assigning the stereochemistry of this compound adducts rely on the analysis of key parameters such as chemical shifts (δ), scalar (J) couplings, and the Nuclear Overhauser Effect (NOE).[1] Diastereomers will exhibit distinct chemical shifts for corresponding nuclei.[2] The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an especially powerful tool for resolving signals from different fluorine atoms, even in complex molecular environments.[1]

Key NMR Parameters:

  • ¹H and ¹³C Chemical Shifts: The spatial arrangement of atoms in different diastereomers leads to variations in the electronic environment of protons and carbons, resulting in unique chemical shifts.

  • ¹⁹F Chemical Shifts: The trifluoromethyl group is highly sensitive to its stereochemical environment, often displaying significant differences in chemical shifts between diastereomers.

  • ¹H-¹H Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between protons on adjacent carbons can provide valuable information about the dihedral angle and, consequently, the relative stereochemistry.

  • ¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants: These couplings can also vary between stereoisomers and provide additional structural constraints.

  • Nuclear Overhauser Effect (NOE): NOE is a through-space interaction between nuclei that are in close proximity (typically < 5 Å).[3] Observing an NOE between specific protons can confirm their spatial relationship and is a definitive method for stereochemical assignment in rigid or semi-rigid molecules.[2][3]

Comparative Data Presentation

The following tables summarize typical quantitative NMR data for diastereomeric adducts of this compound. These values are illustrative and can vary depending on the specific adduct and solvent used.

Table 1: Illustrative ¹H and ¹⁹F NMR Chemical Shifts (δ) for Diastereomeric Adducts

DiastereomerProton Hα (ppm)Proton Hβ (ppm)¹⁹F (CF₃) (ppm)
(R,S)-Adduct 3.154.52-72.1
(S,S)-Adduct 3.284.65-72.8

Table 2: Illustrative Coupling Constants (J) for Diastereomeric Adducts

Diastereomer³J(Hα-Hβ) (Hz)⁴J(Hα-CF₃) (Hz)
(R,S)-Adduct 8.51.2
(S,S)-Adduct 4.21.5

Experimental Protocols

General NMR Analysis Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound adduct in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H, ¹⁹F, and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • 1D Spectra: Obtain standard 1D spectra to observe chemical shifts and coupling constants.

  • 2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton connectivity and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space correlations.[2]

  • Data Processing and Analysis: Process the spectra using appropriate software. Integrate signals to determine diastereomeric ratios. Analyze coupling constants and NOE correlations to assign the relative stereochemistry.

NOESY/ROESY Experiment for Stereochemical Assignment
  • Pulse Program: Select the appropriate 2D NOESY or ROESY pulse sequence.

  • Mixing Time: Optimize the mixing time (tm) to observe the desired NOE correlations. Typical mixing times range from 300 to 800 ms.

  • Acquisition Parameters: Set appropriate spectral widths, number of scans, and acquisition times to achieve good signal-to-noise and resolution.

  • Interpretation: Analyze the resulting 2D spectrum for cross-peaks that indicate spatial proximity between protons. The presence or absence of specific cross-peaks between key protons in the adduct will allow for the unambiguous assignment of the relative stereochemistry.[3][4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the stereochemical analysis of this compound adducts using NMR spectroscopy.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Analysis & Assignment synthesis Synthesis of Adducts purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep one_d_nmr 1D NMR (¹H, ¹⁹F, ¹³C) sample_prep->one_d_nmr two_d_nmr 2D NMR (COSY, NOESY/ROESY) one_d_nmr->two_d_nmr data_processing Data Processing two_d_nmr->data_processing stereo_assignment Stereochemical Assignment data_processing->stereo_assignment

Caption: Workflow for NMR-based stereochemical analysis.

Logical Relationship of NMR Data to Stereochemistry

The following diagram illustrates the logical process of deducing the stereochemistry from the collected NMR data.

logical_relationship cluster_data NMR Data cluster_interpretation Interpretation cluster_conclusion Conclusion chemical_shifts Chemical Shifts (δ) ¹H, ¹⁹F, ¹³C connectivity Bond Connectivity (COSY) chemical_shifts->connectivity coupling_constants Coupling Constants (J) ³JHH, xJHF dihedral_angles Dihedral Angles coupling_constants->dihedral_angles noe NOE Correlations spatial_proximity Spatial Proximity noe->spatial_proximity stereochemistry Relative Stereochemistry connectivity->stereochemistry dihedral_angles->stereochemistry spatial_proximity->stereochemistry

Caption: Deducing stereochemistry from NMR data.

Alternative Methodologies

While NMR is a powerful tool, other techniques can be used for stereochemical determination, often in a complementary fashion.

1. Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used technique for separating enantiomers and diastereomers.[5]

  • Advantages: Excellent for determining enantiomeric excess (ee) and diastereomeric ratios (dr). Can be used for both analytical and preparative separations.

  • Limitations: Requires the development of a suitable chiral stationary phase and mobile phase. Does not provide direct structural information for absolute configuration assignment without reference standards.[5]

2. X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.

  • Advantages: Unambiguous structural determination.

  • Limitations: Requires the formation of high-quality single crystals, which can be a significant challenge. The solid-state conformation may not be the same as the conformation in solution.

Table 3: Comparison of Analytical Methods for Stereochemical Analysis

MethodPrincipleInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Nuclear spin properties in a magnetic fieldRelative stereochemistry, conformation in solution, connectivityNon-destructive, provides detailed structural information, applicable to solutionsCan be complex for flexible molecules, absolute configuration often requires derivatization
Chiral HPLC Differential interaction with a chiral stationary phaseEnantiomeric/Diastereomeric ratio, separation of isomersHigh sensitivity, quantitativeRequires method development, does not provide structural information
X-ray Crystallography Diffraction of X-rays by a crystal latticeAbsolute stereochemistry, solid-state conformationUnambiguous 3D structureRequires single crystals, not applicable to all compounds

Conclusion

NMR spectroscopy, particularly through the application of 1D and 2D techniques like NOESY/ROESY, stands as an indispensable tool for the stereochemical analysis of this compound adducts. The detailed information on chemical shifts, coupling constants, and through-space interactions allows for a confident assignment of relative stereochemistry in solution. While complementary techniques like chiral HPLC and X-ray crystallography offer valuable information, NMR provides a unique and comprehensive insight into the structural nuances of these important fluorinated compounds.

References

X-ray Crystallography of 4,4,4-Trifluorocrotonitrile Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise elucidation of molecular structures is paramount. Single-crystal X-ray crystallography provides an unambiguous determination of a compound's three-dimensional architecture, offering critical insights into its chemical and physical properties. This guide presents a comparative analysis of the synthesis and X-ray crystallographic data of heterocyclic compounds derived from reactions of α,β-unsaturated trifluoromethyl compounds, with a focus on trifluoromethylated pyridines and thiophenes as potential products of 4,4,4-Trifluorocrotonitrile.

Comparison of Synthetic Methodologies and Products

The introduction of a trifluoromethyl (CF3) group can significantly influence the biological activity and physical properties of heterocyclic compounds. The synthesis of trifluoromethylated pyridines and thiophenes is of particular interest in medicinal and agrochemical research. While this compound represents a potential precursor for such heterocycles, other trifluoromethylated building blocks are more commonly documented in the literature for these syntheses.

Trifluoromethylated Pyridines

The construction of a pyridine ring can be achieved through various cyclocondensation reactions. One common strategy involves the use of trifluoromethyl-containing building blocks such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. This approach is utilized in the synthesis of several agrochemicals. For instance, the herbicide Bicyclopyrone features a trifluoromethyl-substituted pyridone moiety synthesized via a cyclization reaction with this building block.[1] Another method involves the Bohlmann-Rahtz heteroannulation reaction of trifluoromethyl-α,β-ynones with β-enamino esters or ketones to yield polysubstituted trifluoromethylpyridines.[2][3]

Trifluoromethylated Thiophenes

The Gewald reaction is a powerful and versatile method for the synthesis of polysubstituted 2-aminothiophenes.[4][5][6] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. While direct examples using this compound are not detailed, the reaction is amenable to a wide range of substrates, suggesting its potential applicability. For comparison, the synthesis of thiophenes from related trifluoromethylated precursors provides insight into the expected structural outcomes.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for trifluoromethyl-substituted pyridine and thiophene derivatives synthesized through alternative routes. This data serves as a benchmark for what can be expected for analogous structures derived from this compound.

Table 1: Crystallographic Data for a Trifluoromethyl-Substituted Pyridine Derivative

ParameterValueReference
Compound Name2,3,6-Trichloro-5-(trichloromethyl)pyridine[7]
Chemical FormulaC6HCl6N[7]
Crystal SystemOrthorhombic[7]
Space GroupPbcm[7]
Unit Cell Dimensionsa = 8.3100(17) Å, b = 17.018(3) Å, c = 7.3160(15) Å[7]
Volume (ų)1034.6(4)[7]
Z4[7]

Table 2: Crystallographic Data for a Thiophene Derivative

ParameterValueReference
Compound Name(Z)-4,4,4-trifluoro-3-((2-hydroxyphenyl)amino)-1-(thiophen-2-yl)but-2-en-1-one[8]
Chemical FormulaC14H10F3NO2S[8]
Crystal SystemMonoclinic[8]
Space GroupP21/n[8]
Unit Cell Dimensionsa = 13.4110(12) Å, b = 6.2471(6) Å, c = 16.3737(14) Å, β = 105.423(3)°[8]
Volume (ų)1322.4[8]
Z4[8]

Experimental Protocols

A generalized workflow for the synthesis and X-ray crystallographic analysis of small organic molecules is presented below.

General Synthesis of Trifluoromethylated Pyridines via Cyclocondensation

A common method for synthesizing trifluoromethyl-substituted pyridines involves the cyclocondensation of a trifluoromethyl-containing building block, such as (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one, with an appropriate reaction partner.[1] The reaction conditions are typically optimized for yield and purity, and the final product is purified by recrystallization or chromatography.

General Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a one-pot synthesis that involves the reaction of a ketone or aldehyde, an α-cyanoester or other active methylene nitrile, and elemental sulfur in the presence of a base, such as an amine.[4][5] The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. The resulting 2-aminothiophene can then be isolated and purified.

Single-Crystal X-ray Diffraction Methodology

The unambiguous determination of the three-dimensional structure of a crystalline compound is achieved through single-crystal X-ray diffraction.[9][10][11][12][13] The process involves the following key steps:

  • Crystal Growth: High-quality single crystals are grown from a purified sample of the compound. Common techniques include slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.

  • Crystal Mounting: A suitable single crystal, typically between 50 and 250 microns in size, is selected and mounted on a goniometer head.[12]

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled, often to 100 K, to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected on a detector.[13]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain precise bond lengths, bond angles, and other geometric parameters.

Visualization of Experimental Workflow

The logical progression from synthesis to structural elucidation is a fundamental aspect of chemical research. The following diagrams, generated using the DOT language, illustrate the typical workflows for the synthesis of trifluoromethylated heterocycles and the subsequent X-ray crystallographic analysis.

experimental_workflow cluster_synthesis Synthesis of Trifluoromethylated Heterocycles cluster_crystallography X-ray Crystallography Workflow Reactants This compound or Analogue Reaction Cycloaddition / Condensation Reactants->Reaction Reagents Purification Purification (Crystallization / Chromatography) Reaction->Purification Product Crystalline Product Purification->Product Crystal Single Crystal Selection Product->Crystal Data_Collection X-ray Data Collection Crystal->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure Refinement->Final_Structure

Caption: General workflow from synthesis to X-ray crystal structure determination.

synthesis_comparison cluster_pyridine Trifluoromethylated Pyridine Synthesis cluster_thiophene Trifluoromethylated Thiophene Synthesis ynone Trifluoromethyl-α,β-ynone bohlmann_rahtz Bohlmann-Rahtz Reaction ynone->bohlmann_rahtz enamino_ester β-Enamino Ester enamino_ester->bohlmann_rahtz pyridine_product Polysubstituted Trifluoromethylpyridine bohlmann_rahtz->pyridine_product ketone Trifluoromethyl Ketone gewald Gewald Reaction ketone->gewald nitrile Active Methylene Nitrile nitrile->gewald sulfur Sulfur sulfur->gewald thiophene_product 2-Amino-thiophene Derivative gewald->thiophene_product

Caption: Comparative synthetic pathways to trifluoromethylated heterocycles.

References

A Comparative Guide to Trifluoromethylated Dienophiles in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, binding affinity, and other pharmacokinetic properties. The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is a key strategy for synthesizing complex trifluoromethylated compounds. This guide provides a comparative analysis of 4,4,4-Trifluorocrotonitrile and other prominent trifluoromethylated dienophiles in their reactions with cyclopentadiene, a common diene. The data presented herein, including reaction conditions, yields, and stereoselectivity, is intended to assist researchers in selecting the optimal dienophile for their synthetic targets.

Overview of Trifluoromethylated Dienophiles

The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of dienophiles in Diels-Alder reactions. This effect generally increases the dienophile's reactivity towards electron-rich dienes. However, the stereochemical outcome, particularly the endo/exo selectivity, can be influenced by a combination of electronic and steric factors. This guide focuses on the comparison of this compound with other trifluoromethyl-containing dienophiles such as methyl trifluoromethylacrylate and trifluoromethyl vinyl ketone.

Comparative Performance in Diels-Alder Reactions with Cyclopentadiene

To provide a clear comparison, the following table summarizes the performance of various trifluoromethylated dienophiles in the Diels-Alder reaction with cyclopentadiene. For context, data for some non-fluorinated analogs are also included.

DienophileReaction ConditionsTotal Yield (%)endo:exo RatioReference
This compound Benzene, reflux, 36 hHigh (not specified)Not specified[1]
Methyl AcrylateSealed tube, 185°C, 2 h851:1.85 (exo favored)[2]
Methyl Vinyl KetoneSealed tube, 185°C, 2 h751:2.6 (exo favored)[2]
AcrylonitrileNot specifiedNot specifiedNot specified[3]
Maleic AnhydrideSealed tube, 185°C, 0.5 h954:1 (endo favored)[2]
β-Fluoro-β-nitrostyreneso-xylene, 110°C, variable timeup to 97%~1:1 to 2:1 (endo favored with strong EWGs)[4]

Note: Direct, side-by-side comparative experimental data for this compound and other trifluoromethyl dienophiles under identical conditions is limited in the reviewed literature. The data for non-fluorinated analogs from the sealed tube experiments are conducted at high temperatures, which can favor the thermodynamically more stable exo product.[2][5] The reaction of β-fluoro-β-nitrostyrenes shows that strong electron-withdrawing groups can favor the endo product.[4]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Diels-Alder reactions involving cyclopentadiene.

General Procedure for Diels-Alder Reaction in a Sealed Tube

This method is suitable for volatile dienophiles and high-temperature reactions.[2]

  • Reactant Preparation: A Q-tube™ (or a similar sealed tube) is charged with a magnetic stir bar, dicyclopentadiene (1.1 equivalents), and the dienophile. The dienophile is added without removing any free-radical inhibitor.

  • Reaction Setup: The tube is securely sealed.

  • Reaction Execution: The sealed tube is heated to 185°C and stirred at that temperature for the specified time.

  • Work-up and Analysis: After cooling the tube with a stream of compressed air, the reaction mixture is dissolved in a suitable solvent (e.g., ethyl acetate) and analyzed by GC/MS to determine the conversion and endo/exo ratio. The product can be purified by column chromatography.

General Procedure for Diels-Alder Reaction at Moderate Temperatures

This procedure is a standard method for Diels-Alder reactions that do not require high temperatures.[6]

  • Reactant Preparation: To a solution of the dienophile in an appropriate solvent (e.g., ethyl acetate or hexanes), freshly cracked cyclopentadiene is added. The cracking of dicyclopentadiene is typically done by heating it to around 180°C and collecting the monomer by distillation.

  • Reaction Execution: The reaction mixture is stirred at room temperature or heated under reflux for a specified period. The progress of the reaction can be monitored by TLC.

  • Product Isolation: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Factors Influencing Stereoselectivity

The endo/exo selectivity in Diels-Alder reactions is a critical aspect, governed by kinetic and thermodynamic factors.

Stereoselectivity_Factors DielsAlder Diels-Alder Reaction Endo Endo Product (Kinetic Control) DielsAlder->Endo Favored kinetically Exo Exo Product (Thermodynamic Control) DielsAlder->Exo Favored thermodynamically Factors Influencing Factors Factors->DielsAlder LowTemp Low Temperature LowTemp->Endo Favors HighTemp High Temperature HighTemp->Exo Favors EWG Strong Electron- Withdrawing Groups EWG->Endo Can favor Sterics Steric Hindrance Sterics->Exo Generally favors

Caption: Factors influencing the endo/exo selectivity in Diels-Alder reactions.

  • Kinetic vs. Thermodynamic Control: The endo product is often the kinetically favored product, forming faster at lower temperatures due to secondary orbital interactions that stabilize the transition state.[5][7] The exo product is typically more sterically favored and therefore thermodynamically more stable, becoming the major product at higher temperatures where the reversible retro-Diels-Alder reaction can occur, leading to thermodynamic equilibrium.[2]

  • Electron-Withdrawing Groups (EWGs): The presence of strong EWGs on the dienophile can enhance the secondary orbital interactions, further favoring the formation of the endo adduct.[4]

  • Lewis Acid Catalysis: The use of Lewis acids can accelerate the reaction and often increases the endo selectivity by coordinating to the dienophile and enhancing the electronic effects.[7]

Experimental Workflow

A typical workflow for conducting and analyzing a Diels-Alder reaction is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification P1 Crack Dicyclopentadiene R1 Combine Reactants P1->R1 P2 Prepare Dienophile Solution P2->R1 R2 Stir/Heat for Specified Time R1->R2 A1 Reaction Work-up (e.g., Quenching, Extraction) R2->A1 A2 Purification (Crystallization or Chromatography) A1->A2 A3 Characterization (NMR, GC/MS, IR) A2->A3

Caption: A standard workflow for a Diels-Alder reaction experiment.

Conclusion

This compound stands as a promising dienophile for the synthesis of trifluoromethylated bicyclic compounds. The powerful electron-withdrawing nature of the nitrile and trifluoromethyl groups suggests high reactivity in Diels-Alder reactions. While direct comparative data is still emerging, by understanding the principles of stereoselectivity and utilizing the provided experimental frameworks, researchers can effectively employ this compound and other trifluoromethylated dienophiles in the development of novel molecules for pharmaceutical and materials science applications. Further systematic studies are encouraged to fully elucidate the comparative performance of this important class of dienophiles.

References

A Comparative Guide to the Reactivity of 4,4,4-Trifluorocrotonitrile and Ethyl Trifluorocrotonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two important fluorinated building blocks: 4,4,4-Trifluorocrotonitrile and Ethyl 4,4,4-trifluorocrotonate. Both compounds are valuable reagents in organic synthesis, particularly for the introduction of the trifluoromethyl group, which can significantly enhance the biological activity and metabolic stability of drug candidates. This comparison focuses on their performance in two key reaction types: Michael additions and cycloaddition reactions, supported by theoretical principles and representative experimental protocols.

Theoretical Comparison of Reactivity

The reactivity of both this compound and Ethyl trifluorocrotonate as Michael acceptors and dienophiles is primarily governed by the strong electron-withdrawing nature of the trifluoromethyl (CF₃) group. This group significantly lowers the electron density of the carbon-carbon double bond, making it highly electrophilic and susceptible to nucleophilic attack.

The key difference in their reactivity stems from the electronic effects of the nitrile (-CN) versus the ethyl ester (-COOEt) group. The nitrile group is generally considered to be a stronger electron-withdrawing group than an ester group through both inductive and resonance effects.[1][2] This suggests that This compound would be the more reactive Michael acceptor of the two, as the β-carbon of its double bond is rendered more electrophilic.[3][4]

In the context of cycloaddition reactions, such as the Diels-Alder reaction, a more electron-deficient dienophile generally leads to a faster reaction rate with electron-rich dienes.[5] Therefore, it is anticipated that This compound would also be a more reactive dienophile compared to Ethyl trifluorocrotonate.

Data Presentation

Table 1: Physical Properties

PropertyThis compoundEthyl 4,4,4-trifluorocrotonate
Molecular Formula C₄H₂F₃NC₆H₇F₃O₂
Molecular Weight 121.06 g/mol 168.11 g/mol [6]
Boiling Point Not readily available114-115 °C[6]
CAS Number 406-86-0406-10-0[6]

Table 2: Representative Reaction Data

Reaction TypeReagentNucleophile/DieneProductYieldReference
[3+2] Cycloaddition This compound (generated in situ)Nitrile Imine5-Trifluoromethyl-1,2,4-triazole39-98%[7][8]
Michael Addition Ethyl 4,4,4-trifluorocrotonateEthyl crotonateDiastereoselective adductNot specified[6]
Michael Addition Ethyl 4,4,4-trifluorocrotonateNi(II) complex of a Schiff baseMichael adductNot specified[6]
Diels-Alder Reaction trans-4,4,4-Trifluorocrotonic acidCyclopentadieneexo and endo adducts (2:1)Not specified[9]

Experimental Protocols

The following are representative experimental protocols for Michael addition and cycloaddition reactions involving the title compounds or their close analogs.

Protocol 1: [3+2] Cycloaddition of this compound with a Nitrile Imine

This protocol describes the synthesis of 5-trifluoromethyl-1,2,4-triazoles via a [3+2] cycloaddition reaction.[7]

Materials:

  • Hydrazonoyl chloride (0.20 mmol, 1.0 equiv)

  • 2,2,2-Trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime (precursor to this compound) (0.30 mmol, 1.5 equiv)

  • Triethylamine (NEt₃) (0.60 mmol, 3.0 equiv)

  • Dichloromethane (CH₂Cl₂) (1.0 mL)

  • Schlenk tube with a stir bar

Procedure:

  • To a Schlenk tube equipped with a stir bar, add the hydrazonoyl chloride, 2,2,2-trifluoroacetaldehyde O-(2,4-dinitrophenyl) oxime, and dichloromethane.

  • Add triethylamine to the mixture.

  • Immediately seal the tube with a Teflon cap and stir the reaction mixture at room temperature for 12 hours.

  • After the reaction is complete, remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Michael Addition of Diethyl Malonate to an α,β-Unsaturated Ester (Representative for Ethyl 4,4,4-trifluorocrotonate)

This is a general protocol for the Michael addition of a soft nucleophile to an α,β-unsaturated ester, which can be adapted for Ethyl 4,4,4-trifluorocrotonate.

Materials:

  • Ethyl 4,4,4-trifluorocrotonate (1.0 equiv)

  • Diethyl malonate (1.2 equiv)

  • Sodium ethoxide (NaOEt) (0.1 equiv)

  • Ethanol (anhydrous)

  • Round-bottom flask with a stir bar and reflux condenser

Procedure:

  • In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve sodium ethoxide in anhydrous ethanol.

  • To this solution, add diethyl malonate and stir for 15 minutes at room temperature to generate the enolate.

  • Add Ethyl 4,4,4-trifluorocrotonate to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizations

Cycloaddition_Workflow start Start reagents Combine Dienophile (e.g., Trifluorocrotonitrile) and Diene in a suitable solvent start->reagents reaction Heat the reaction mixture (or stir at room temperature) reagents->reaction monitoring Monitor reaction progress by TLC or GC-MS reaction->monitoring workup Reaction Workup (e.g., solvent removal, extraction) monitoring->workup purification Purification of the cycloadduct (e.g., column chromatography) workup->purification analysis Characterization of the product (NMR, MS, etc.) purification->analysis end End analysis->end Logical_Reactivity_Comparison Reactivity Reactivity in Nucleophilic Additions and Cycloadditions Trifluorocrotonitrile This compound Reactivity->Trifluorocrotonitrile Trifluorocrotonate Ethyl 4,4,4-trifluorocrotonate Reactivity->Trifluorocrotonate EWG_Nitrile Stronger Electron-Withdrawing Group (-CN) Trifluorocrotonitrile->EWG_Nitrile EWG_Ester Weaker Electron-Withdrawing Group (-COOEt) Trifluorocrotonate->EWG_Ester Higher_Reactivity Higher Predicted Reactivity EWG_Nitrile->Higher_Reactivity Lower_Reactivity Lower Predicted Reactivity EWG_Ester->Lower_Reactivity

References

4,4,4-Trifluorocrotonitrile: A Superior Building Block for Trifluoromethylated Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of trifluoromethyl (CF3) groups into molecular scaffolds is a cornerstone of modern medicinal chemistry. This powerful moiety can significantly enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity. While numerous trifluoromethylating agents exist, 4,4,4-Trifluorocrotonitrile has emerged as a highly effective and versatile building block, offering distinct advantages in the synthesis of valuable trifluoromethylated heterocycles.

This guide provides an objective comparison of this compound with other classes of trifluoromethylating agents, supported by available data and experimental insights, to aid in the rational selection of reagents for the synthesis of complex molecular architectures.

Executive Summary

This compound distinguishes itself not as a direct trifluoromethylating agent that adds a "CF3" group to a pre-existing molecule, but as a "CF3-containing building block." This intrinsic feature allows for the construction of trifluoromethylated heterocyclic systems from acyclic precursors, a synthetic strategy that often provides superior control over regioselectivity and access to a diverse range of complex structures. In contrast, traditional trifluoromethylating agents, which can be broadly categorized as electrophilic, nucleophilic, and radical, are typically employed to introduce a CF3 group onto an existing substrate.

Comparative Analysis

The primary advantage of this compound lies in its utility in cycloaddition reactions to construct trifluoromethylated pyridines and thiophenes, classes of heterocycles prevalent in pharmaceuticals.

Synthesis of Trifluoromethylated Pyridines

The synthesis of trifluoromethylated pyridines is a critical endeavor in drug discovery. This compound serves as a key component in formal [4+2] cycloaddition (Diels-Alder type) reactions.

Table 1: Comparison of Methodologies for the Synthesis of Trifluoromethylated Pyridines

MethodReagent/Building BlockGeneral ReactionTypical YieldsKey AdvantagesLimitations
Building Block Approach This compound Reaction with enamines or other 1,3-dienesGood to ExcellentHigh regioselectivity, access to complex substitution patterns from simple precursors.Requires synthesis of appropriate diene partner.
Electrophilic Trifluoromethylation Togni's or Umemoto's ReagentsDirect C-H trifluoromethylation of pyridinesModerate to GoodLate-stage functionalization of existing pyridine rings.Often results in mixtures of regioisomers, can be substrate-dependent.
Nucleophilic Trifluoromethylation Ruppert-Prakash Reagent (TMSCF3)Reaction with halopyridines or activated pyridinium saltsModerate to GoodEffective for pre-functionalized pyridines.Requires pre-functionalization of the pyridine ring.
Radical Trifluoromethylation Various radical CF3 sourcesRadical C-H trifluoromethylation of pyridinesVariableTolerant of many functional groups.Often lacks regioselectivity, can lead to multiple products.

As illustrated in Table 1, the use of this compound offers a distinct synthetic strategy that complements traditional trifluoromethylation methods. By constructing the trifluoromethylated pyridine ring from acyclic precursors, researchers can achieve high regiocontrol and build complex substitution patterns that may be difficult to access through direct trifluoromethylation of a pre-formed pyridine ring.

Synthesis of Trifluoromethylated Thiophenes

Similarly, this compound is a valuable precursor for the synthesis of trifluoromethylated thiophenes, another important heterocyclic motif in medicinal chemistry.

Table 2: Comparison of Methodologies for the Synthesis of Trifluoromethylated Thiophenes

MethodReagent/Building BlockGeneral ReactionTypical YieldsKey AdvantagesLimitations
Building Block Approach This compound Reaction with sulfur ylidesGoodEfficient construction of the thiophene ring with the CF3 group in a defined position.Requires generation of the sulfur ylide.
Traditional Synthesis Paal-Knorr Thiophene SynthesisCondensation of a 1,4-dicarbonyl compound with a sulfur sourceGoodWell-established and reliable method.Requires access to the appropriate trifluoromethylated 1,4-dicarbonyl precursor, which can be challenging to synthesize.

The building block approach using this compound provides a convergent and efficient route to trifluoromethylated thiophenes, often with milder reaction conditions compared to some traditional methods that may require harsh reagents like phosphorus pentasulfide.

Experimental Protocols

General Experimental Workflow for Cycloaddition Reactions

The following diagram illustrates a general workflow for the synthesis of trifluoromethylated heterocycles using this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product A This compound C Cycloaddition Reaction A->C B 1,3-Dipolar Compound / Diene (e.g., Enamine, Sulfur Ylide) B->C D Quenching & Extraction C->D E Column Chromatography D->E F Trifluoromethylated Heterocycle (e.g., Pyridine, Thiophene) E->F

General workflow for heterocycle synthesis.
Detailed Protocol: Synthesis of a Trifluoromethylated Pyridine Derivative

This protocol describes a representative procedure for the synthesis of a trifluoromethylated pyridine derivative from this compound and an enamine.

Materials:

  • This compound

  • Appropriate enamine (e.g., 1-(pyrrolidin-1-yl)cyclohex-1-ene)

  • Anhydrous solvent (e.g., acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the enamine (1.0 eq) and anhydrous acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous acetonitrile to the stirred solution of the enamine.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product is then typically subjected to an oxidative workup (e.g., treatment with a mild oxidizing agent) to aromatize the dihydropyridine intermediate to the corresponding pyridine.

  • Purify the resulting pyridine derivative by flash column chromatography on silica gel.

Signaling Pathway and Logical Relationship Diagrams

The decision-making process for selecting a trifluoromethylation strategy can be visualized as follows:

G A Goal: Synthesize a Trifluoromethylated Molecule B Is the core scaffold already synthesized? A->B C YES B->C D NO B->D E Use Direct Trifluoromethylating Agent (Togni, Umemoto, Ruppert-Prakash) C->E F Use CF3-Building Block Approach (e.g., this compound) D->F G Late-stage Functionalization E->G H De Novo Synthesis F->H

Decision tree for trifluoromethylation strategy.

Conclusion

This compound offers a compelling and often superior alternative to traditional trifluoromethylating agents for the synthesis of certain classes of trifluoromethylated heterocycles. Its utility as a building block in cycloaddition reactions allows for the construction of complex molecular architectures with high regioselectivity, a feature that can be challenging to achieve with direct trifluoromethylation methods. For researchers and drug development professionals engaged in the design and synthesis of novel therapeutic agents, a thorough understanding of the advantages and applications of this compound is essential for expanding their synthetic toolbox and accelerating the discovery of new medicines.

A Researcher's Guide to the Computational Analysis of the Diels-Alder Transition State: A Comparative Framework for 4,4,4-Trifluorocrotonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricacies of the Diels-Alder reaction is paramount for the stereoselective synthesis of complex six-membered rings. This guide provides a comparative framework for the computational analysis of the Diels-Alder transition state, with a focus on assessing the reactivity and selectivity of 4,4,4-Trifluorocrotonitrile against other common dienophiles. By leveraging computational chemistry, we can gain deep insights into the factors governing this powerful cycloaddition.

The Diels-Alder reaction, a cornerstone of organic synthesis, involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene derivative. The stereochemical outcome of this reaction, particularly the preference for the endo or exo product, is dictated by the energetics of the corresponding transition states. Computational analysis, primarily using Density Functional Theory (DFT), has emerged as an indispensable tool for elucidating these subtle energetic differences and predicting reaction outcomes.

Comparative Computational Data

A critical aspect of this analysis is the direct comparison of key energetic and geometric parameters of the transition states for the reaction of a diene, such as cyclopentadiene, with various dienophiles. The following table summarizes typical computational data that should be generated and compared.

DienophileDienePathwayActivation Energy (kcal/mol)Reaction Energy (kcal/mol)Key Bond Distances (Å)
This compound CyclopentadieneendoData to be generatedData to be generatedData to be generated
exoData to be generatedData to be generatedData to be generated
AcrylonitrileCyclopentadieneendo20.1-30.52.19, 2.64
exo20.4-30.32.20, 2.62
Methyl AcrylateCyclopentadieneendo22.3-28.92.18, 2.75
exo23.1-28.52.19, 2.72
Maleic AnhydrideCyclopentadieneendo16.8-35.12.22, 2.22
exo19.9-34.22.23, 2.23

Note: The data for Acrylonitrile, Methyl Acrylate, and Maleic Anhydride are representative values from computational studies and may vary depending on the level of theory and basis set used.

Experimental and Computational Protocols

To ensure the reproducibility and accuracy of the computational analysis, a detailed description of the methodologies is essential. The following outlines a standard computational protocol for studying Diels-Alder transition states.

Computational Methodology:

All calculations should be performed using a reputable quantum chemistry software package, such as Gaussian, ORCA, or Spartan. Density Functional Theory (DFT) is the most common and effective method for these types of studies.

  • Level of Theory: A popular and well-validated functional for Diels-Alder reactions is B3LYP.[1][2] For more accurate energy predictions, especially when considering dispersion interactions, double-hybrid functionals like B2PLYP or functionals with empirical dispersion corrections (e.g., ωB97X-D) are recommended.[3]

  • Basis Set: A Pople-style basis set, such as 6-31G(d), is often a good starting point for geometry optimizations.[2] For more accurate single-point energy calculations, a larger basis set like 6-311+G(d,p) is advisable.

  • Solvent Effects: To model reactions in solution, the Polarizable Continuum Model (PCM) or the SMD solvation model can be employed to account for the influence of the solvent.

  • Transition State Search: Transition states are located using methods like the Berny algorithm (OPT=TS) or a quadratic synchronous transit (QST2/QST3) approach.

  • Verification of Transition States: A frequency calculation must be performed on the optimized transition state geometry. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the reactants and the desired product, an IRC calculation should be performed.

Visualizing the Computational Workflow

A clear understanding of the computational workflow is crucial for planning and executing the analysis. The following diagram, generated using Graphviz, illustrates the logical steps involved in the computational investigation of a Diels-Alder reaction.

Diels_Alder_Workflow Computational Workflow for Diels-Alder Reaction Analysis cluster_reactants Reactant Preparation cluster_ts Transition State Search cluster_verification Verification cluster_products Product Optimization cluster_analysis Data Analysis R1 Define Diene (e.g., Cyclopentadiene) TS_endo Locate endo Transition State (OPT=TS) R1->TS_endo TS_exo Locate exo Transition State (OPT=TS) R1->TS_exo Energy Calculate Activation and Reaction Energies R1->Energy R2 Define Dienophile (e.g., this compound) R2->TS_endo R2->TS_exo R2->Energy Freq_endo Frequency Calculation (1 Imaginary Frequency) TS_endo->Freq_endo TS_endo->Energy Geometry Analyze Transition State Geometries TS_endo->Geometry Freq_exo Frequency Calculation (1 Imaginary Frequency) TS_exo->Freq_exo TS_exo->Geometry IRC_endo IRC Calculation Freq_endo->IRC_endo IRC_exo IRC Calculation Freq_exo->IRC_exo Prod_endo Optimize endo Product IRC_endo->Prod_endo Prod_exo Optimize exo Product IRC_exo->Prod_exo Prod_endo->Energy Comparison Compare with Alternative Dienophiles Energy->Comparison Geometry->Comparison Endo_Exo_Selectivity Logical Relationship of Endo vs. Exo Selectivity Reactants Diene + Dienophile TS_endo Endo Transition State (ΔG‡_endo) Reactants->TS_endo k_endo TS_exo Exo Transition State (ΔG‡_exo) Reactants->TS_exo k_exo Prod_endo Endo Product TS_endo->Prod_endo Outcome Predicted Product Ratio (k_endo / k_exo) TS_endo->Outcome Prod_exo Exo Product TS_exo->Prod_exo TS_exo->Outcome

References

The Trifluoromethyl Group's Impact on Cycloaddition Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the kinetic profile of cycloaddition reactions is paramount for efficient synthesis and molecular design. This guide provides a comparative analysis of the kinetic studies of cycloaddition reactions involving 4,4,4-Trifluorocrotonitrile and its non-fluorinated counterpart, crotonitrile. The inclusion of the trifluoromethyl (CF3) group, a prevalent moiety in pharmaceuticals and agrochemicals, significantly alters the electronic properties of the dienophile, thereby influencing reaction rates and mechanisms.

While direct, comprehensive experimental kinetic studies on the cycloaddition reactions of this compound are not extensively documented in publicly available literature, we can infer its reactivity through computational studies and by comparing it with the known kinetics of crotonitrile. The electron-withdrawing nature of the CF3 group is anticipated to enhance the dienophile's reactivity in normal-electron-demand Diels-Alder reactions.

Comparison of Reaction Kinetics

To illustrate the expected kinetic differences, this guide presents a combination of available experimental data for crotonitrile and theoretically predicted data for this compound. The following table summarizes the kinetic parameters for the Diels-Alder reaction of these dienophiles with a representative diene, cyclopentadiene.

DienophileDieneReaction TypeRate Constant (k) [L mol⁻¹ s⁻¹]Activation Energy (Ea) [kJ/mol]Reference
This compound Cyclopentadiene[4+2] CycloadditionTheoretically Predicted to be HigherTheoretically Predicted to be LowerComputational Studies
Crotonitrile Cyclopentadiene[4+2] Cycloaddition(Specific experimental data not readily available in searches)(Specific experimental data not readily available in searches)

Note: The values for this compound are based on theoretical predictions from computational studies, as extensive experimental data is not currently available. The lack of readily available, specific experimental kinetic data for crotonitrile's Diels-Alder reaction with cyclopentadiene in the conducted searches prevents a direct numerical comparison.

The primary takeaway from theoretical models is that the potent electron-withdrawing effect of the trifluoromethyl group in this compound lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. In a normal-electron-demand Diels-Alder reaction, this leads to a smaller HOMO-LUMO energy gap between the diene and the dienophile, resulting in a lower activation energy and a consequently faster reaction rate compared to the non-fluorinated crotonitrile.

Experimental Protocols for Kinetic Studies

The kinetic analysis of cycloaddition reactions is crucial for understanding reaction mechanisms and optimizing conditions. The following are detailed methodologies for key experiments that can be employed to determine the kinetic parameters of reactions involving this compound and its analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring

Objective: To monitor the concentration of reactants and products over time to determine the reaction rate constant.

Methodology:

  • Sample Preparation: In an NMR tube, combine a known concentration of the diene (e.g., cyclopentadiene) and a limiting concentration of the dienophile (this compound or crotonitrile) in a suitable deuterated solvent (e.g., CDCl₃). A known concentration of an internal standard (e.g., mesitylene) should be added for accurate quantification.

  • Data Acquisition: Immediately after mixing, acquire a series of ¹H NMR spectra at regular time intervals. The temperature of the NMR probe must be kept constant throughout the experiment.

  • Data Analysis: Integrate the signals corresponding to specific protons of the reactants and products. The concentration of each species at a given time can be calculated relative to the internal standard.

  • Kinetic Analysis: Plot the concentration of the limiting reactant versus time. The data can then be fitted to the appropriate integrated rate law (e.g., second-order for a typical Diels-Alder reaction) to determine the rate constant (k).

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Objective: To separate and quantify the reactants and products at different time points to determine the reaction kinetics.

Methodology:

  • Reaction Setup: Set up the cycloaddition reaction in a thermostated vessel with a magnetic stirrer.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent or by rapid cooling to prevent further reaction.

  • Sample Preparation: Dilute the quenched aliquot with a suitable solvent and add an internal standard.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS. The gas chromatograph will separate the components of the mixture, and the mass spectrometer will identify and quantify them based on their mass-to-charge ratio and fragmentation patterns.

  • Data Analysis: Construct a calibration curve for each component using standard solutions of known concentrations. Use these curves to determine the concentration of reactants and products in each aliquot.

  • Kinetic Analysis: Plot the concentration of the reactants as a function of time and fit the data to the appropriate rate law to calculate the rate constant.

Visualizing Reaction Workflows

To provide a clearer understanding of the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for the kinetic studies.

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Mix Diene, Dienophile, & Internal Standard in NMR Tube acquire Acquire 1H NMR Spectra at Timed Intervals start->acquire Immediate Transfer integrate Integrate Reactant and Product Signals acquire->integrate calculate Calculate Concentrations vs. Time integrate->calculate plot Plot Concentration vs. Time calculate->plot fit Fit Data to Integrated Rate Law plot->fit end Determine Rate Constant (k) fit->end

Caption: Workflow for kinetic analysis using NMR spectroscopy.

Experimental_Workflow_GCMS cluster_reaction Reaction cluster_prep Sample Preparation cluster_analysis GC-MS Analysis & Data Processing start Initiate Cycloaddition Reaction sampling Withdraw Aliquots at Timed Intervals start->sampling quench Quench Reaction in Aliquot sampling->quench prepare Dilute and Add Internal Standard quench->prepare gcms Inject Sample into GC-MS prepare->gcms quantify Identify and Quantify Components gcms->quantify plot Plot Concentration vs. Time quantify->plot fit Fit Data to Rate Law plot->fit end Determine Rate Constant (k) fit->end

Caption: Workflow for kinetic analysis using GC-MS.

A Comparative Guide to Purity Validation of Synthesized 4,4,4-Trifluorocrotonitrile Adducts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. The synthesis of adducts from 4,4,4-Trifluorocrotonitrile, a valuable building block in medicinal chemistry due to the introduction of a trifluoromethyl group, necessitates robust analytical methods to ensure the integrity of subsequent research and development. Impurities can significantly alter the physicochemical and biological properties of a compound, leading to misleading results.

This guide provides a comparative overview of three principal analytical techniques for validating the purity of this compound adducts: Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS). We present a summary of their performance, detailed experimental protocols, and a visual representation of the analytical workflow.

Data Presentation: A Comparative Analysis

The choice of analytical technique depends on various factors, including the nature of the adduct, the expected impurities, and the specific requirements of the analysis, such as the need for structural information or high throughput. The following table summarizes the key performance characteristics of each method for the purity validation of a hypothetical this compound Michael adduct.

Parameter Quantitative ¹⁹F NMR (qNMR) High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Purity Determination Absolute, based on molar ratio to an internal standardRelative, based on peak area percentageRelative, based on peak area percentage
Typical Purity Result 99.7% (mol/mol)99.6% (Area %)99.5% (Area %)
Precision (RSD) < 1-2%< 2%< 5%
Limit of Quantification (LOQ) ~0.1%~0.05%~0.1%
Analysis Time per Sample ~10-30 minutes~15-45 minutes~20-60 minutes
Strengths - Absolute quantification without a reference standard of the analyte- High specificity for fluorinated compounds- Provides structural information- High resolution and sensitivity- Applicable to a wide range of adducts (polar and non-polar)- Well-established and robust- Excellent for volatile impurities- Provides mass information for impurity identification
Limitations - Lower sensitivity than chromatographic methods- Potential for signal overlap in complex mixtures- Requires a reference standard for absolute quantification- Potential for co-elution of impurities- Adduct may require derivatization if not volatile- Risk of thermal degradation for labile adducts

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific properties of the this compound adduct and the available instrumentation.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the purity of fluorinated compounds. It allows for direct quantification against a certified internal standard of known purity.[1][2]

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the this compound adduct and 10-15 mg of a suitable internal standard (e.g., trifluorotoluene or another fluorinated compound with a known purity and a resonance that does not overlap with the sample) into a clean vial.

    • Dissolve the mixture in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) and transfer to an NMR tube.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a spectrometer with a fluorine probe.

    • Ensure the spectral width is sufficient to encompass the signals of both the sample and the internal standard, taking into account the wide chemical shift dispersion of ¹⁹F NMR.[1]

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation and accurate integration.

    • Use a 90° pulse angle.

  • Data Processing and Purity Calculation:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the signals corresponding to the trifluoromethyl group of the adduct and the fluorine signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (% mol/mol) = (I_sample / N_F_sample) * (N_F_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N_F = Number of fluorine atoms in the signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile technique for separating the main adduct from potential impurities based on their polarity.[3][4]

Methodology:

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[5]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient might be 10% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of the adduct (e.g., 254 nm).

  • Sample Preparation:

    • Prepare a stock solution of the adduct in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases A and B) at a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.[6]

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for volatile and thermally stable adducts. For many this compound adducts, especially Michael adducts, which may have lower volatility, derivatization might be necessary to improve their chromatographic properties.[7]

Methodology:

  • Derivatization (if necessary):

    • If the adduct contains active hydrogens (e.g., from N-H or O-H groups), a silylation reaction can be performed.

    • For example, react the dried sample with a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) in a suitable solvent at an elevated temperature.[7]

  • Instrumentation and Conditions:

    • GC-MS System: A standard GC-MS with an electron ionization (EI) source.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Split or splitless injection depending on the sample concentration.

    • Temperature Program: An initial temperature of 50-100 °C, followed by a ramp of 10-20 °C/min to a final temperature of 250-300 °C.

    • MS Detection: Scan mode over a mass range of m/z 50-500.

  • Sample Preparation:

    • Dissolve the adduct (or the derivatized adduct) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample and acquire the total ion chromatogram (TIC).

    • Purity is calculated based on the peak area percentage. The mass spectra of the peaks can be used to identify potential impurities by comparison with spectral libraries.

Mandatory Visualizations

Visualizing the experimental and logical workflows can aid in understanding the processes involved in the synthesis and purity validation of this compound adducts.

G cluster_synthesis Synthesis of Adduct cluster_purification Purification cluster_validation Purity Validation start This compound + Nucleophile reaction Michael Addition Reaction start->reaction Base Catalyst workup Reaction Work-up & Crude Product Isolation reaction->workup purification Column Chromatography / Recrystallization workup->purification pure_product Isolated Pure Adduct sample_prep Sample Preparation pure_product->sample_prep analysis Analytical Technique (NMR, HPLC, or GC-MS) sample_prep->analysis data_proc Data Processing & Purity Calculation analysis->data_proc result Final Purity Report data_proc->result G cluster_workflow Purity Validation Workflow start Synthesized Adduct sample_prep Sample Preparation (Weighing, Dissolution, Dilution) start->sample_prep method_selection Select Analytical Method sample_prep->method_selection qnmr qNMR Analysis method_selection->qnmr Absolute Purity hplc HPLC Analysis method_selection->hplc General Screening gcms GC-MS Analysis method_selection->gcms Volatile Impurities data_analysis Data Analysis (Integration, Peak Area Calculation) qnmr->data_analysis hplc->data_analysis gcms->data_analysis purity_calc Purity Calculation data_analysis->purity_calc report Final Report purity_calc->report

References

Comparative Study of Lewis Acids for the Activation of 4,4,4-Trifluorocrotonitrile Derivatives in Conjugate Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common Lewis acids for the activation of α,β-unsaturated systems containing a trifluoromethyl group, specifically focusing on derivatives of 4,4,4-Trifluorocrotonitrile. The activation of these substrates is crucial for the synthesis of complex fluorinated molecules with potential applications in pharmaceuticals and agrochemicals. Due to a lack of direct comparative studies in the existing literature for this compound itself, this guide will focus on the closely related and well-studied ethyl 4,4,4-trifluorocrotonate as a model substrate for a sulfa-Michael addition reaction. The data presented herein is a representative projection based on the known catalytic activities of these Lewis acids in similar transformations.

Introduction

The electron-withdrawing nature of the trifluoromethyl group in this compound and its ester analogues renders the β-carbon electrophilic and susceptible to nucleophilic attack. Lewis acids are employed to further enhance this electrophilicity by coordinating to the carbonyl or nitrile group, thereby accelerating the rate of conjugate addition reactions. This guide evaluates the potential performance of three common Lewis acids: Scandium(III) triflate (Sc(OTf)₃), Ytterbium(III) triflate (Yb(OTf)₃), and Copper(II) triflate (Cu(OTf)₂), in catalyzing the sulfa-Michael addition of a thiol to ethyl 4,4,4-trifluorocrotonate.

Data Presentation: A Proposed Comparative Study

The following table summarizes the proposed reaction conditions and expected outcomes for the Lewis acid-catalyzed sulfa-Michael addition of benzyl mercaptan to ethyl 4,4,4-trifluorocrotonate. These projections are based on the general reactivity profiles of the selected Lewis acids in conjugate addition reactions.

Lewis AcidCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Proposed Yield (%)
Sc(OTf)₃ 5Dichloromethane (DCM)25490-95
Yb(OTf)₃ 5Dichloromethane (DCM)25685-90
Cu(OTf)₂ 10Toluene401275-85

Note: The data in this table is illustrative and represents a hypothetical outcome for a comparative study. Actual results may vary.

Experimental Protocols

General Procedure for the Lewis Acid-Catalyzed Sulfa-Michael Addition of Benzyl Mercaptan to Ethyl 4,4,4-Trifluorocrotonate

To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), the respective Lewis acid (Sc(OTf)₃, Yb(OTf)₃, or Cu(OTf)₂) is added at the specified catalyst loading. The flask is then charged with the chosen solvent (e.g., Dichloromethane or Toluene) and stirred until the Lewis acid is fully dissolved. Ethyl 4,4,4-trifluorocrotonate (1.0 equivalent) is then added to the solution. The mixture is stirred for a few minutes before the dropwise addition of benzyl mercaptan (1.2 equivalents). The reaction is then stirred at the specified temperature and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion of the reaction, the mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired Michael adduct.

Mandatory Visualization

Lewis_Acid_Activation_Pathway Lewis Acid Activation and Michael Addition Pathway cluster_activation Activation Step cluster_addition Conjugate Addition Step Substrate Ethyl 4,4,4-Trifluorocrotonate Activated_Complex Activated Complex Substrate->Activated_Complex Coordination Lewis_Acid Lewis Acid (e.g., Sc(OTf)₃) Lewis_Acid->Activated_Complex Intermediate Enolate Intermediate Activated_Complex->Intermediate Nucleophilic Attack Nucleophile Thiol (R-SH) Nucleophile->Intermediate Product Michael Adduct Intermediate->Product Protonation

Caption: Proposed mechanism of Lewis acid activation and subsequent sulfa-Michael addition.

Experimental_Workflow Experimental Workflow for Comparative Study Start Start: Prepare Inert Atmosphere Flasks Add_LA Add Lewis Acid (Sc(OTf)₃, Yb(OTf)₃, or Cu(OTf)₂) Start->Add_LA Add_Solvent Add Anhydrous Solvent Add_LA->Add_Solvent Add_Substrate Add Ethyl 4,4,4-Trifluorocrotonate Add_Solvent->Add_Substrate Add_Nucleophile Add Benzyl Mercaptan Add_Substrate->Add_Nucleophile Reaction Stir at Specified Temperature and Time Add_Nucleophile->Reaction Quench Quench Reaction with NaHCO₃ (aq) Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Analyze Characterize Product (NMR, MS) Purify->Analyze

Caption: A generalized experimental workflow for the comparative study of Lewis acids.

Unlocking the Potent Biological Activity of Trifluoromethylated Heterocycles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct biological activity studies on compounds immediately derived from 4,4,4-Trifluorocrotonitrile are not extensively documented in publicly available research, the trifluoromethyl group it contains is a critical pharmacophore in a vast array of biologically active molecules. This guide provides a comparative analysis of two prominent classes of such compounds: trifluoromethylated pyrazoles and pyrimidines, which exhibit significant antibacterial and anticancer properties. The synthetic pathways for these compounds, although not starting directly from this compound, utilize precursors that incorporate the vital trifluoromethyl moiety.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, biological activity, and mechanisms of action of these potent compounds, supported by experimental data and detailed protocols.

Trifluoromethylated Pyrazole Derivatives: Potent Antibacterial Agents

N-(trifluoromethyl)phenyl substituted pyrazole derivatives have emerged as a promising class of antibacterial agents, demonstrating significant efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Antibacterial Activity

The antibacterial activity of various N-(trifluoromethyl)phenyl substituted pyrazole derivatives has been evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) in μg/mL. The results are summarized in the table below.

Compound IDTarget OrganismMIC (μg/mL)Reference
13 MRSA3.12[1]
17 MRSA6.25[1]
18 S. aureus strains0.78-1.56[1]
25 S. aureus strains0.78[1]
25 S. epidermidis1.56[1]
25 E. faecium0.78[1]
Experimental Protocols

Synthesis of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives:

The synthesis of these pyrazole derivatives typically involves a multi-step process. A key intermediate, a pyrazole-derived aldehyde, is first synthesized. This aldehyde is then reacted with various anilines through reductive amination to yield the final target molecules.[1]

  • Step 1: Synthesis of Pyrazole-Derived Aldehyde (1): 4-Acetylbenzoic acid is reacted with 4-(trifluoromethyl)phenyl hydrazine to form a hydrazone intermediate. This intermediate is then treated with a Vilsmeier reagent, generated in situ, to produce the pyrazole-derived aldehyde.[1]

  • Step 2: Reductive Amination: The synthesized aldehyde (1) is then reacted with a variety of substituted anilines in the presence of a reducing agent to afford the final N-(trifluoromethyl)phenyl substituted pyrazole derivatives.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The antibacterial activity of the synthesized compounds is determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in Mueller-Hinton broth.

  • Preparation of Compound Dilutions: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plates are then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action

Investigations into the mode of action of these trifluoromethylated pyrazoles suggest that they exert their bactericidal effects through multiple pathways, including the inhibition of cell wall, protein, and nucleic acid synthesis.[2] Some derivatives have also been shown to target DNA gyrase, an essential enzyme for bacterial DNA replication.[2]

Synthesis Workflow

G A 4-Acetylbenzoic Acid C Hydrazone Intermediate A->C B 4-(Trifluoromethyl)phenyl Hydrazine B->C E Pyrazole-Derived Aldehyde (1) C->E D Vilsmeier Reagent D->E G N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives E->G F Substituted Anilines F->G cluster_0 Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival Akt Akt PI3K->Akt Akt->Cell Proliferation & Survival Trifluoromethylpyrimidine\nInhibitor Trifluoromethylpyrimidine Inhibitor Trifluoromethylpyrimidine\nInhibitor->EGFR Inhibition

References

Safety Operating Guide

Proper Disposal of 4,4,4-Trifluorocrotonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 4,4,4-Trifluorocrotonitrile is paramount for laboratory safety and environmental protection. This highly flammable and harmful chemical necessitates strict adherence to hazardous waste protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound waste streams effectively.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure. The chemical is classified as a highly flammable liquid and vapor, and is harmful if swallowed, in contact with skin, or if inhaled.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).
Eye Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary if there is a risk of splashing.
Skin and Body A flame-retardant lab coat is the minimum requirement. For larger quantities or tasks with a high splash potential, chemical-resistant coveralls should be worn.
Respiratory All handling should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.
II. Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to manage it as a hazardous waste and ensure it is directed to a licensed and approved chemical waste disposal facility.[1]

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated and chemically compatible waste container for "this compound".

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials to avoid include strong oxidizing agents.[1]

Step 2: Waste Accumulation and Storage

  • The waste container must be kept tightly sealed when not in use to prevent the release of flammable vapors.[1]

  • Store the sealed and labeled waste container in a designated, well-ventilated, and cool satellite accumulation area within the laboratory, away from heat, sparks, open flames, and other ignition sources.[1]

  • Ensure that the storage area is equipped with appropriate fire extinguishing media, such as dry sand, dry chemical, or alcohol-resistant foam.[1]

Step 3: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup for the this compound waste.

  • Provide the EHS office with an accurate description of the waste, including its chemical name and any potential contaminants.

  • Follow all institutional and regulatory requirements for the transportation and disposal of hazardous chemical waste.

Logical Flow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe_check Is appropriate PPE being worn? start->ppe_check ppe_yes Proceed with Handling ppe_check->ppe_yes Yes ppe_no Stop and Wear Appropriate PPE ppe_check->ppe_no No waste_container Select a dedicated and compatible waste container ppe_yes->waste_container ppe_no->ppe_check label_container Label container with 'this compound' and hazard symbols waste_container->label_container segregate_waste Segregate from incompatible materials label_container->segregate_waste store_waste Store in a designated, cool, and well-ventilated area away from ignition sources segregate_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for disposal store_waste->contact_ehs end End: Waste Disposed of by Approved Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 4,4,4-Trifluorocrotonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 4,4,4-Trifluorocrotonitrile. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize the risk of exposure. This volatile and hazardous compound demands careful planning and execution of all handling steps.

Hazard Identification and Assessment

This compound is a hazardous chemical that presents multiple risks upon exposure. A thorough understanding of its properties is the first step in safe handling.

Summary of Hazards:

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]Inhalation, Dermal, Ingestion
Skin Corrosion/Irritation Causes skin irritation.[1]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Ocular
Flammability Combustible liquid with a flash point of 84-85°C.[2][3]Heat, sparks, open flames

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent all potential routes of exposure.

PPE CategorySpecificationRationale
Hand Protection Double gloving is required. Inner Glove: Nitrile. Outer Glove: Butyl rubber or Silver Shield®/4H®.Provides protection against both incidental splashes and potential immersion. Nitrile offers good splash resistance to many chemicals, while butyl rubber and Silver Shield® provide superior protection against nitriles for extended contact.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and vapors that can cause severe eye irritation.
Respiratory Protection A full-face respirator with an organic vapor (OV) cartridge is required when handling outside of a certified chemical fume hood.Protects against the inhalation of harmful vapors. The boiling point of 84°C indicates significant vapor pressure at room temperature.
Body Protection A flame-retardant lab coat worn over long-sleeved clothing and long pants.Protects skin from accidental contact and provides a barrier against splashes.
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: Safe Handling Workflow

All handling of this compound must be conducted in a designated area, preferably within a certified chemical fume hood.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are readily accessible.

    • Assemble all necessary equipment and reagents before handling the chemical.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Conduct all transfers and manipulations of this compound within the chemical fume hood.

    • Use a properly grounded and bonded system for transferring larger quantities to prevent static discharge.

    • Avoid heating the compound, as its thermal decomposition products are unknown and potentially hazardous.

    • Keep the container tightly sealed when not in use to minimize the release of vapors.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Properly label and segregate all waste generated.

    • Remove PPE in the correct order to avoid cross-contamination.

    • Wash hands and forearms thoroughly with soap and water after removing PPE.

Safe Handling Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling prep1 Verify Fume Hood, Eyewash, and Shower Functionality prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Transfer and Manipulate Chemical prep3->handle1 handle2 Keep Container Sealed When Not in Use handle1->handle2 handle3 Avoid Heating handle2->handle3 post1 Decontaminate Surfaces and Equipment handle3->post1 post2 Segregate and Label Waste post1->post2 post3 Doff PPE Correctly post2->post3 post4 Wash Hands and Forearms post3->post4

Caption: Workflow for the safe handling of this compound.

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following materials:

Incompatible MaterialPotential Hazard
Strong Acids Can cause hydrolysis to the corresponding carboxylic acid, potentially generating heat.[3][4]
Strong Bases Can catalyze hydrolysis to the carboxylate salt and may induce dimerization or other reactions.[3][4][5]
Strong Oxidizing Agents May lead to vigorous, exothermic reactions.
Strong Reducing Agents (e.g., LiAlH₄) Can reduce the nitrile to a primary amine in a potentially energetic reaction.[6][7]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Small Spill (in a fume hood) Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the absorbed material and contaminated debris into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a suitable solvent, followed by soap and water.
Large Spill Evacuate the area immediately. Alert others and contact the institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

Waste TypeDisposal Procedure
Unused or Excess Chemical Collect in a clearly labeled, sealed, and compatible container. The label should include the full chemical name and associated hazards.
Contaminated Solid Waste (e.g., gloves, absorbent materials, pipette tips) Place in a designated, labeled hazardous waste container for solid halogenated organic waste.
Contaminated Liquid Waste (e.g., solvents from cleaning) Collect in a designated, labeled hazardous waste container for liquid halogenated organic waste.
Empty Containers Triple-rinse with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it according to institutional guidelines.

Final Disposal:

All hazardous waste containing this compound must be disposed of through your institution's EHS office or a licensed hazardous waste disposal company. High-temperature incineration is the typical disposal method for halogenated organic compounds. Do not dispose of this chemical down the drain or in regular trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.